molecular formula C13H8ClFO2 B6399601 2-(3-Chlorophenyl)-6-fluorobenzoic acid CAS No. 1237526-11-2

2-(3-Chlorophenyl)-6-fluorobenzoic acid

Cat. No.: B6399601
CAS No.: 1237526-11-2
M. Wt: 250.65 g/mol
InChI Key: MHRPYQHXWKFAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-6-fluorobenzoic acid is a useful research compound. Its molecular formula is C13H8ClFO2 and its molecular weight is 250.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 250.0196853 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-9-4-1-3-8(7-9)10-5-2-6-11(15)12(10)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRPYQHXWKFAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689555
Record name 3'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237526-11-2
Record name 3'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profile of 2-(3-Chlorophenyl)-6-fluorobenzoic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery and development, a comprehensive understanding of the structural and electronic properties of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-(3-chlorophenyl)-6-fluorobenzoic acid, a compound of interest for its potential applications in medicinal chemistry. By leveraging foundational principles and comparative data from analogous structures, this document serves as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry. Our focus is to not only present data but to also elucidate the underlying scientific principles that govern the spectroscopic behavior of this molecule, thereby empowering researchers to interpret and utilize this information effectively in their work.

Molecular Structure and Spectroscopic Overview

This compound is a biaryl carboxylic acid derivative. Its structure features a benzoic acid scaffold substituted with a fluorine atom at the 2-position and a 3-chlorophenyl group at the 6-position. This unique substitution pattern gives rise to a distinct spectroscopic signature, which can be comprehensively characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interplay of the electron-withdrawing effects of the halogen substituents and the carboxylic acid group, coupled with the steric interactions between the two aromatic rings, significantly influences the chemical environment of each atom and bond within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region, corresponding to the protons on the two phenyl rings, and a characteristic signal for the carboxylic acid proton. The chemical shifts and coupling patterns of these protons are dictated by the electronic effects of the chloro and fluoro substituents, as well as through-space interactions.

Predicted ¹H NMR Spectroscopic Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Carboxylic Acid (-COOH)10-13Singlet (broad)-
H-3', H-4', H-5', H-6'7.2 - 7.6Multiplet-
H-3, H-4, H-57.0 - 7.4Multiplet-

Causality Behind Experimental Choices: The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution of the complex multiplets in the aromatic region.[2] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents, with the latter being preferable for observing the exchangeable carboxylic acid proton.[2] The addition of a drop of D₂O would lead to the disappearance of the carboxylic acid proton signal, confirming its assignment.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule, offering a definitive map of the carbon framework.[3] The chemical shifts are highly sensitive to the electronic environment, with the carbonyl carbon of the carboxylic acid appearing at the lowest field.

Predicted ¹³C NMR Spectroscopic Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)165 - 170
C-F (ipso)158 - 162 (doublet, ¹JC-F)
C-Cl (ipso)133 - 136
Quaternary Carbons125 - 145
Aromatic CH Carbons115 - 135

Trustworthiness Through Self-Validation: The assignment of carbon signals can be unequivocally confirmed using two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). An HSQC spectrum correlates each proton with its directly attached carbon, while an HMBC spectrum reveals correlations between protons and carbons separated by two or three bonds, allowing for the complete and unambiguous assembly of the molecular structure.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4] The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted aromatic rings.

Expected IR Absorption Bands:

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500-3300Broad
C=O Stretch (Carboxylic Acid)1680-1710Strong
C=C Stretch (Aromatic)1450-1600Medium to Strong
C-O Stretch (Carboxylic Acid)1210-1320Strong
C-F Stretch1100-1250Strong
C-Cl Stretch600-800Strong

Expertise in Interpretation: The broad O-H stretching band is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the solid state.[5] The position of the C=O stretching vibration can be influenced by conjugation and intramolecular hydrogen bonding.[4] The presence of strong absorptions corresponding to C-F and C-Cl stretches further confirms the halogen substitution on the aromatic rings.[6][7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[8]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

IonPredicted m/zSignificance
[M]⁺250/252Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
[M-OH]⁺233/235Loss of a hydroxyl radical
[M-COOH]⁺205/207Loss of the carboxylic acid group
[M-Cl]⁺215Loss of a chlorine atom

Authoritative Grounding in Fragmentation Mechanisms: The molecular ion peak is expected to exhibit a characteristic 3:1 intensity ratio for the M and M+2 peaks, which is indicative of the presence of a single chlorine atom.[9] Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group and the entire carboxylic acid moiety.[8] High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A wider spectral width (e.g., 0-220 ppm) is necessary.

    • Employ a sufficient number of scans and a relaxation delay to ensure accurate integration, if quantitative analysis is desired.[3]

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct and baseline correct the resulting spectra.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[1]

IR Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology:

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal using the pressure arm.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.[5]

  • Data Analysis:

    • The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and annotate the characteristic absorption bands corresponding to the various functional groups.[4]

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction:

    • Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI). For ESI, a common mobile phase is acetonitrile with 0.1% formic acid.[10]

  • Mass Analysis:

    • Acquire the mass spectrum in positive or negative ion mode.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[11]

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

    • For high-resolution data, use the exact mass to confirm the elemental composition.

Visualization of Workflows

Spectroscopic_Analysis_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis & Interpretation Sample 2-(3-Chlorophenyl)-6- fluorobenzoic Acid NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS Structure Structural Elucidation NMR->Structure Connectivity Stereochemistry IR->Structure Functional Groups MS->Structure Molecular Formula Fragmentation Properties Physicochemical Properties Structure->Properties

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound, grounded in the fundamental principles of NMR, IR, and MS. While the presented data is predictive, it is based on a thorough analysis of related structures and established spectroscopic theories, offering a reliable framework for researchers. The detailed protocols and workflow visualizations are intended to facilitate the practical application of these techniques in a laboratory setting. A complete and accurate spectroscopic characterization is a critical step in the drug discovery pipeline, and it is our hope that this guide will serve as an invaluable resource for scientists working with this and similar molecular scaffolds.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Sopek, M., et al. (2018). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Retrieved from [Link]

  • Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519. Retrieved from [Link]

  • Chateauneuf, J. E., & Fessenden, R. W. (1989). Spectroscopic and kinetic characteristics of aroyloxyl radicals. 2. Benzoyloxyl and ring-substituted aroyloxyl radicals. Journal of the American Chemical Society, 111(10), 3625-3631. Retrieved from [Link]

  • Hughes, C. E., et al. (2017). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 5), 450-456. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

  • Sundaraganesan, N., et al. (2008). Molecular structure and vibrational spectra of 2-chlorobenzoic acid by density functional theory and ab-initio Hartree-Fock calculations. Journal of Raman Spectroscopy, 39(12), 1735-1744. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Fluorobenzoic acid, 3-chlorophenyl ester. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Szpunar, J., et al. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1419, 58-66. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-fluorobenzoic acid. Retrieved from [Link]

  • Koczon, P., Baranska, H., & Lewandowski, W. (1998). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics, 7(1), 69-75. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Retrieved from [Link]

  • NIST. (n.d.). 2,3,6-Trifluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,6-Trichlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses - Developments and Applications. IntechOpen. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Mándi, A., et al. (2012). Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spectrometry. Combinatorial Chemistry & High Throughput Screening, 15(7), 565-572. Retrieved from [Link]

  • Uni Halle. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Mass Spectra of THMs and Fluorobenzene. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-{[(3-chlorophenyl)(phenyl)methoxy]carbonyl}benzoic acid. Retrieved from [Link]

Sources

Technical Guide: Synthesis of Substituted 2-Phenylbenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-phenylbenzoic acid scaffold (biaryl-2-carboxylic acid) is a critical pharmacophore in drug discovery, serving as the structural core for fluorenone-based pharmaceuticals, AT1 receptor antagonists, and axially chiral ligands used in asymmetric catalysis. Its synthesis presents a unique "ortho-ortho" steric challenge, where the carboxylic acid moiety and the aryl ring exert significant torsional strain, often inhibiting standard cross-coupling protocols.

This guide details three distinct, field-validated synthetic pathways: Sterically-Engineered Suzuki-Miyaura Coupling , Carboxyl-Directed C-H Activation , and Directed Ortho-Metalation (DoM) . Each protocol is selected for its reproducibility, functional group tolerance, and scalability.

Part 1: Strategic Analysis of the Biaryl Scaffold

The synthesis of 2-phenylbenzoic acids is governed by the Biaryl Twist . The steric clash between the carboxylic acid (or its precursor) and the ortho-protons/substituents of the pendant phenyl ring forces the two aromatic systems out of planarity.

  • Synthetic Consequence: Standard Pd-tetrakis catalysts often fail due to slow oxidative addition or incomplete transmetallation caused by steric crowding.

  • The Solution: The use of electron-rich, bulky phosphine ligands (Buchwald-type) or N-heterocyclic carbenes (NHCs) is not optional; it is a requirement to facilitate the coupling of hindered substrates.

Decision Matrix: Pathway Selection

DecisionMatrix Start Start: Substrate Availability Q1 Do you have the 2-halo-benzoic acid/ester? Start->Q1 Q2 Do you have the free benzoic acid? Q1->Q2 No Suzuki Method A: Suzuki-Miyaura Coupling (High Reliability) Q1->Suzuki Yes (Use Boronic Acid partner) CH_Act Method B: Pd-Catalyzed C-H Activation (Atom Economy) Q2->CH_Act Yes (Direct Arylation) DoM Method C: Directed Ortho Metalation (Regio-Control) Q2->DoM Need specific ortho-substitution before arylation

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability.

Part 2: The Gold Standard – Sterically-Engineered Suzuki-Miyaura Coupling

For the synthesis of substituted 2-phenylbenzoic acids, the Suzuki-Miyaura coupling of 2-halobenzoates with arylboronic acids is the most reliable method. However, standard conditions often result in protodeboronation of the boronic acid before coupling can occur.

The Protocol: SPhos-Pd-Catalyzed Coupling

This protocol utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , a ligand designed to create a highly active, mono-ligated Pd(0) species that accommodates the steric bulk of ortho-substituted biaryls.

Materials
  • Substrate: Methyl 2-bromobenzoate (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (1-2 mol%)

  • Ligand: SPhos (2-4 mol%)

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Workflow
  • Catalyst Pre-complexation: In a Schlenk tube, charge Pd(OAc)₂ and SPhos. Purge with Argon. Add 1 mL of dry toluene and stir at RT for 10 minutes to generate the active catalytic species (solution turns from orange to pale yellow).

  • Reagent Addition: Add Methyl 2-bromobenzoate, the substituted Arylboronic acid, and finely ground K₃PO₄.

  • Solvent System: Add the remaining Toluene and Water. The biphasic system is crucial; water dissolves the inorganic base, while the organic phase hosts the catalyst.

  • Reaction: Heat to 100°C for 12–16 hours. Vigorous stirring is essential to maximize phase transfer.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Hydrolysis (Optional): If the free acid is required, treat the crude ester with LiOH in THF/H₂O (1:1) at 60°C for 2 hours.

Mechanistic Insight

The SPhos ligand serves two functions:

  • Electron Donation: The electron-rich phosphine facilitates oxidative addition into the hindered C-Br bond.

  • Hemilability: The methoxy groups on the biaryl backbone of the ligand can temporarily coordinate to Pd, stabilizing the intermediate while preventing catalyst decomposition (palladium black formation).

Part 3: Modern Frontiers – Carboxyl-Directed C-H Activation

Direct arylation of benzoic acids eliminates the need for pre-functionalized halogenated precursors. This method utilizes the carboxylic acid itself as a Directing Group (DG), coordinating to Palladium to guide the activation of the ortho-C-H bond.

The Protocol: Pd(II)/Ag(I) Oxidative Coupling

This method is ideal when the aryl iodide partner is readily available and the benzoic acid is expensive or complex.

Materials
  • Substrate: Substituted Benzoic Acid (1.0 equiv)

  • Coupling Partner: Aryl Iodide (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Oxidant/Halide Scavenger: Ag₂CO₃ (1.0 equiv) or AgOAc (2.0 equiv)

  • Solvent: Acetic Acid (AcOH)[1]

  • Temperature: 130°C

Step-by-Step Workflow
  • Setup: Use a sealed pressure tube to prevent solvent loss at high temperatures.

  • Charging: Combine Benzoic Acid, Aryl Iodide, Pd(OAc)₂, and Ag₂CO₃.

  • Solvation: Add glacial Acetic Acid.

  • Reaction: Seal and heat to 130°C for 24 hours.

  • Filtration: The reaction will generate AgI precipitate. Filter the hot mixture through Celite to remove silver salts.

  • Purification: Concentrate the filtrate. The residue is often the pure product, but recrystallization from EtOH/Water is recommended.

Mechanistic Pathway[1][2][3][4]

CH_Activation Pd_II Pd(OAc)2 Coord Coordination (k2-carboxylate) Pd_II->Coord Benzoic Acid CMD CMD Step (C-H Activation) Coord->CMD -AcOH Inter Palladacycle Intermediate CMD->Inter OxAdd Oxidative Addition (Ar-I) Inter->OxAdd + Ar-I RedElim Reductive Elimination (Product Release) OxAdd->RedElim Regen Reoxidation (Ag+ to Ag0) RedElim->Regen Product Regen->Pd_II Cycle Closes

Figure 2: Catalytic cycle for carboxyl-directed C-H arylation. The Concerted Metalation-Deprotonation (CMD) step is rate-determining.

Part 4: Comparative Data & Performance

The following table summarizes the efficiency of these methods based on recent literature benchmarks for sterically hindered substrates (e.g., 2-methyl-2'-phenylbenzoic acid).

ParameterSuzuki-Miyaura (Method A)C-H Activation (Method B)[2]DoM (Method C)
Primary Substrate 2-Bromo-benzoateBenzoic AcidBenzoic Acid / Oxazoline
Coupling Partner Arylboronic AcidAryl IodideElectrophile / Aryl Halide
Catalyst Load Low (1-2 mol%)High (5-10 mol%)Stoichiometric (Li-base)
Steric Tolerance Excellent (with SPhos)ModerateGood (Regio-dependent)
Atom Economy Moderate (Boronic waste)High (Direct coupling)Low (Stoichiometric waste)
Key Risk ProtodeboronationDecarboxylationFunctional group incompatibility
Typical Yield 85-95%60-80%70-85%

Part 5: Critical Troubleshooting (Self-Validating Systems)

To ensure scientific integrity, every experiment must include internal checks:

  • Monitoring Protodeboronation (Suzuki):

    • Symptom:[3][4][5][6] Low yield of biaryl, high recovery of aryl bromide, presence of unsubstituted arene (from boronic acid).

    • Validation: Run a TLC of the reaction mixture against the pure boronic acid. If the boronic acid spot disappears but no product forms, check the solvent water content. Fix: Increase base concentration or switch to anhydrous conditions with CsF.

  • Decarboxylation Check (C-H Activation):

    • Symptom:[3][4][5][6] Formation of meta-substituted biaryls or unsubstituted biaryls (loss of CO₂).

    • Validation: Monitor gas evolution. If pressure builds excessively in the sealed tube, decarboxylation is occurring. Fix: Lower temperature to 110°C or switch to a solvent with higher pKa (e.g., Pivalic acid) to stabilize the carboxylate intermediate.

  • Lithium Aggregate Control (DoM):

    • Symptom:[3][4][5][6] Incomplete conversion or regio-scrambling.

    • Validation: Quench a small aliquot with D₂O. Analyze via ¹H NMR. If deuterium incorporation is <90% at the ortho position, the lithiation was incomplete. Fix: Increase TMEDA equivalents or allow longer lithiation times at -78°C.

References

  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry. URL:[Link] (Validates the use of specific Pd-catalysts for hindered 2-substituted benzoates)

  • Two Methods for Direct ortho-Arylation of Benzoic Acids. Source: American Chemical Society (ACS), Organic Letters. URL:[Link] (Primary source for the Pd/Ag catalyzed C-H activation protocol)

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Source: PubMed / Chemistry - A European Journal. URL:[Link] (Details the efficacy of Pd/BI-DIME and bulky ligands for ortho-substituted systems)

  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Source: Organic Chemistry Portal / Organic Letters. URL:[Link] (Provides the protocol for lithiation-based approaches)

  • Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions. Source: Beilstein Journal of Organic Chemistry. URL:[Link] (Reference for asymmetric synthesis of axially chiral 2-phenylbenzoic acid derivatives)

Sources

The Strategic Incorporation of Fluorinated Biphenyls in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the biphenyl scaffold remains a privileged structure, a versatile framework upon which countless therapeutic agents have been built. Its inherent rigidity and synthetic tractability have made it a cornerstone in medicinal chemistry. However, the true potential of this scaffold is often unlocked through strategic modifications, and among the most powerful of these is fluorination. The introduction of fluorine atoms into the biphenyl core can profoundly alter a molecule's physicochemical properties, metabolic stability, and target engagement, often transforming a promising lead into a viable drug candidate.[1][2] This in-depth technical guide, designed for researchers and drug development professionals, will explore the multifaceted applications of fluorinated biphenyls in medicinal chemistry, from fundamental principles to advanced case studies and synthetic methodologies.

The Unique Influence of Fluorine: More Than Just a Halogen

The strategic placement of fluorine is a cornerstone of modern drug design, with its unique properties offering a powerful toolkit to medicinal chemists.[1][3] Unlike other halogens, fluorine's small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity (3.98 on the Pauling scale) allow it to exert significant electronic effects with minimal steric hindrance.[2] These attributes translate into several key advantages in drug design:

  • Modulation of Physicochemical Properties: Fluorination can significantly impact a molecule's lipophilicity (logP) and acidity/basicity (pKa). The substitution of hydrogen with fluorine generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[2][4] However, the strong electron-withdrawing nature of fluorine can also lower the pKa of nearby acidic or basic groups, influencing a compound's ionization state at physiological pH and, consequently, its solubility, absorption, and target binding.[5]

  • Enhancement of Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[6] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can effectively "block" sites of oxidative metabolism, thereby increasing the drug's half-life and oral bioavailability.[7][8]

  • Conformational Control and Atropisomerism: The introduction of fluorine, particularly at the ortho positions of the biphenyl ring, can create a significant steric barrier to rotation around the central C-C bond. This restricted rotation can lead to the formation of stable, non-interconverting rotational isomers known as atropisomers.[2][9] Since these atropisomers are distinct stereoisomers, they can exhibit different pharmacological activities and pharmacokinetic profiles. This phenomenon provides a unique opportunity for medicinal chemists to fine-tune a drug's properties by isolating and characterizing the more active atropisomer.[10]

  • Enhanced Target Binding: Fluorine can participate in a variety of non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and multipolar interactions. The electron-rich nature of the fluorine atom can allow it to act as a weak hydrogen bond acceptor, while the polarized C-F bond can engage in favorable electrostatic interactions within the binding pocket.

Conformational Control: The Power of Atropisomerism in Fluorinated Biphenyls

The biphenyl scaffold is not planar; the two phenyl rings are twisted relative to each other to minimize steric hindrance between the ortho hydrogens. The introduction of bulky substituents at the ortho positions can significantly increase the energy barrier to rotation, leading to the existence of stable atropisomers. Fluorine, despite its small size, can be a powerful tool for inducing atropisomerism in biphenyls.[9]

The rotational barrier in substituted biphenyls is influenced by the size and electronic nature of the ortho substituents. While a single fluorine atom may not be sufficient to induce stable atropisomerism at room temperature, the presence of multiple fluorine atoms or a combination of fluorine with other substituents can create a substantial rotational barrier.

For medicinal chemists, the ability to control the conformation of a biphenyl-containing drug is of paramount importance. The three-dimensional shape of a molecule is critical for its interaction with a biological target. By locking the biphenyl scaffold into a specific conformation through the introduction of fluorine, it is possible to pre-organize the molecule for optimal binding, leading to increased potency and selectivity.

Diagram: Conformational Control of Biphenyls by Fluorine Substitution

Caption: Fluorine substitution at the ortho-positions of a biphenyl ring can restrict rotation, leading to stable atropisomers.

Applications in Drug Discovery: Case Studies Across Therapeutic Areas

The versatility of the fluorinated biphenyl scaffold is evident in its widespread application across a diverse range of therapeutic areas.

Anti-inflammatory Drugs: The Case of Flurbiprofen

Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) that contains a 2-fluorobiphenyl moiety. The fluorine atom in flurbiprofen serves multiple purposes. It enhances the compound's lipophilicity, contributing to its good oral absorption and tissue penetration. Furthermore, the fluorine atom is thought to play a role in the drug's binding to cyclooxygenase (COX) enzymes, the primary targets of NSAIDs. While not leading to stable atropisomers in this case, the fluorine atom influences the preferred conformation of the biphenyl ring, which can impact its interaction with the enzyme's active site. Several derivatives of flurbiprofen have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with some showing improved potency and reduced ulcerogenic potential compared to the parent drug.[11]

Antiviral Agents: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The fluorinated biphenyl motif has been successfully incorporated into the design of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[12] In one study, a series of fluorine-substituted NH2-biphenyl-diarylpyrimidines were developed. The introduction of fluorine at specific positions on the biphenyl ring led to a significant improvement in antiviral activity and metabolic stability compared to the non-fluorinated analogs. For instance, double fluorination at the 3 and 5-positions of the phenyl ring resulted in compounds with enhanced potency.[12] The metabolic stability of the lead compound was significantly improved, with its half-life in human liver microsomes increasing approximately 5-fold after fluorination.[13]

Oncology: Kinase Inhibitors

The biphenyl scaffold is a common feature in many kinase inhibitors, and fluorination is often employed to enhance their drug-like properties. For example, fluorinated biphenyl derivatives have been investigated as allosteric inhibitors of EGFR tyrosine kinase.[14] In the development of inhibitors for casein kinase 2 (CSNK2), a host kinase implicated in β-coronaviral infection, strategic fluorination of a pyrazolo[1,5-a]pyrimidine scaffold led to a lead compound with improved metabolic stability and oral bioavailability.[15] The fluorine atom was introduced to block a potential site of metabolism on an electron-rich phenyl ring.[15]

Central Nervous System (CNS) Disorders

Fluorinated biphenyls have also shown promise in the development of therapies for CNS disorders. The ability of fluorine to modulate lipophilicity is particularly advantageous for designing drugs that can cross the blood-brain barrier. Fluorinated benzenesulfonamides have been investigated as inhibitors of amyloid-β aggregation, a key pathological hallmark of Alzheimer's disease.[16] Structure-activity relationship studies revealed that the specific arrangement of the fluorinated biphenyl core and other functional groups was crucial for inhibitory activity.[16]

Synthetic Methodologies: Accessing Fluorinated Biphenyls

The synthesis of fluorinated biphenyls is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most widely employed method.[17][18] This reaction involves the coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base.

Diagram: Suzuki-Miyaura Coupling for Fluorinated Biphenyl Synthesis

Suzuki_Miyaura_Coupling ArylHalide Aryl Halide (Ar-X) (X = I, Br, Cl, OTf) PdCatalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) ArylHalide->PdCatalyst Oxidative Addition FluorinatedBoronicAcid Fluorinated Arylboronic Acid (F-Ar'-B(OH)2) Base Base (e.g., K2CO3, Cs2CO3) FluorinatedBoronicAcid->Base FluorinatedBiphenyl Fluorinated Biphenyl (F-Ar'-Ar) PdCatalyst->FluorinatedBiphenyl Reductive Elimination Base->PdCatalyst Transmetalation

Caption: The Suzuki-Miyaura coupling is a versatile method for synthesizing fluorinated biphenyls.

General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Arylboronic Acid

The following is a general experimental protocol for the Suzuki-Miyaura coupling reaction to synthesize a fluorinated biphenyl. Specific conditions may need to be optimized for different substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Fluorinated arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v)

Procedure:

  • To a reaction vessel, add the aryl halide, fluorinated arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated biphenyl.

The synthesis of polyfluorinated biphenyls can be more challenging due to the electron-deficient nature of the substrates. However, recent studies have demonstrated that with careful optimization of the catalyst, ligand, and reaction conditions, even highly fluorinated biphenyls can be synthesized in good yields via Suzuki-Miyaura coupling.[1][12]

Data-Driven Insights: Physicochemical Properties and Pharmacokinetics

The impact of fluorination on the properties of biphenyl-containing molecules can be systematically evaluated by comparing fluorinated analogs with their non-fluorinated counterparts.

Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Biphenyl Analogs

CompoundFluorine SubstitutionlogP (calculated)pKa (calculated)Reference
BiphenylNone3.16-PubChem
2-Fluorobiphenylortho3.49-PubChem
4-Fluorobiphenylpara3.53-PubChem
2,2'-Difluorobiphenylortho, ortho'3.82-PubChem
Flurbiprofen Analog (H)None3.8~4.5[19]
Flurbiprofen Analog (F)ortho4.1~3.3[19]

Note: Calculated logP and pKa values are estimates and may vary from experimental values.

Table 2: Impact of Fluorination on In Vitro Metabolic Stability

Compound PairFluorinationt½ in Human Liver Microsomes (min)Improvement FactorReference
JK-4b (NNRTI)None14.6-[13]
5t (Fluorinated analog)Yes74.52~5[13]
CSNK2 Inhibitor 1None(Rapid metabolism)-[15]
CSNK2 Inhibitor 2 (Fluorinated)Yes(Improved stability)-[15]

These tables clearly illustrate the significant impact that fluorination can have on the physicochemical and pharmacokinetic properties of biphenyl-containing compounds. The increase in lipophilicity and the dramatic improvement in metabolic stability are key advantages that medicinal chemists can leverage in the drug design process.

Future Perspectives and Conclusion

The strategic incorporation of fluorine into the biphenyl scaffold will undoubtedly continue to be a powerful and widely used strategy in medicinal chemistry. The ability of fluorine to fine-tune a wide range of molecular properties in a predictable manner makes it an invaluable tool for lead optimization and the development of new therapeutic agents.[3]

Future research in this area will likely focus on several key aspects:

  • Development of Novel Fluorination Methodologies: While the Suzuki-Miyaura coupling is a robust method, the development of new and more efficient methods for the synthesis of complex fluorinated biphenyls, including late-stage fluorination techniques, will continue to be an active area of research.

  • Exploitation of Atropisomerism: A deeper understanding of the factors that govern atropisomerism in fluorinated biphenyls and the development of efficient methods for their separation and characterization will open up new avenues for drug design.

  • Targeting Allosteric Sites: The conformational rigidity imparted by fluorination makes the biphenyl scaffold particularly well-suited for targeting allosteric binding sites on proteins, a strategy that is gaining increasing attention in drug discovery.[20]

  • Fluorinated Biphenyls in GPCR Drug Discovery: The modulation of G protein-coupled receptors (GPCRs) is a major focus of drug discovery, and fluorinated biphenyls are emerging as promising scaffolds for the development of novel GPCR-targeted therapies.[21][22]

References

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Unlocking the Therapeutic Potential of 2-(3-Chlorophenyl)-6-fluorobenzoic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel small molecule, 2-(3-Chlorophenyl)-6-fluorobenzoic acid. While direct biological data for this specific compound is not yet publicly available, its structural motifs, featuring a chlorophenyl group and a fluorobenzoic acid core, suggest a strong potential for interaction with key biological targets implicated in a range of pathologies, most notably in oncology. This document outlines a scientifically rigorous, multi-pronged approach for researchers, scientists, and drug development professionals to systematically explore the compound's mechanism of action and unlock its therapeutic promise. We will delve into the rationale behind prioritizing specific target classes, including Aurora kinases, the PI3K/AKT/mTOR signaling pathway, and topoisomerase II, based on chemoinformatic and structural homology analyses. Furthermore, this guide presents detailed, field-proven experimental protocols for target engagement, validation, and downstream signaling analysis.

Introduction: The Rationale for Investigating this compound

The confluence of a chlorinated phenyl ring and a fluorinated benzoic acid moiety in this compound presents a compelling case for its investigation as a potential therapeutic agent. The inclusion of halogens, particularly chlorine and fluorine, in drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The phenyl and benzoic acid components provide a scaffold that is frequently observed in inhibitors of various enzyme classes.

Given the prevalence of similar structural features in a multitude of clinically evaluated and approved drugs, we hypothesize that this compound may exert its biological effects through one or more of the following mechanisms:

  • Inhibition of key oncogenic kinases: The structural alerts within the molecule are consistent with those found in various kinase inhibitors.

  • Interference with DNA replication and repair machinery: The planar aromatic systems could facilitate intercalation with DNA or interaction with enzymes involved in maintaining DNA topology.

  • Modulation of inflammatory pathways: Benzoic acid derivatives are known to possess anti-inflammatory properties.

  • Antimicrobial activity: Halogenated aromatic compounds have a documented history of antimicrobial efficacy.

This guide will primarily focus on the oncological potential of this compound, while acknowledging that the outlined methodologies can be adapted to explore other therapeutic areas.

Prioritized Therapeutic Target Classes: A Hypothesis-Driven Approach

Based on an extensive review of scientific literature for structurally analogous compounds, we have identified three high-priority target classes for initial investigation.

Aurora Kinase Inhibition

Scientific Rationale: Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis.[2][3][4] Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer therapy.[2][3][4] Notably, several reported Aurora kinase inhibitors incorporate fluorophenyl and chlorophenoxy moieties, suggesting that the structural elements of this compound are conducive to binding within the ATP-binding pocket of these enzymes.[2][5]

Hypothesized Signaling Pathway:

Aurora_Kinase_Pathway 2_3_Chlorophenyl_6_fluorobenzoic_acid 2-(3-Chlorophenyl)-6- fluorobenzoic acid Aurora_A_B Aurora A/B Kinase 2_3_Chlorophenyl_6_fluorobenzoic_acid->Aurora_A_B Inhibition Mitotic_Progression Mitotic Progression Aurora_A_B->Mitotic_Progression Promotes Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Mitotic_Progression->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action via Aurora kinase inhibition.

PI3K/AKT/mTOR Pathway Modulation

Scientific Rationale: The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, and survival.[6][7] Its aberrant activation is a hallmark of many cancers, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[7][8] A vast number of small molecule inhibitors targeting different nodes of this pathway have been developed, demonstrating the tractability of this pathway for therapeutic intervention.[6][8][9] The chemical space occupied by this compound is consistent with that of many ATP-competitive kinase inhibitors, making the kinases within this pathway plausible targets.

Hypothesized Signaling Pathway:

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Compound 2-(3-Chlorophenyl)-6- fluorobenzoic acid Compound->PI3K Inhibition? Compound->AKT Inhibition? Compound->mTOR Inhibition? Topoisomerase_II_Workflow Start Start: Hypothesis of Topoisomerase II Inhibition Assay In vitro Topoisomerase II Relaxation/Decatenation Assay Start->Assay Poison_vs_Catalytic Distinguish between Poison and Catalytic Inhibition Assay->Poison_vs_Catalytic Cellular_Assays Cell-based Assays: - DNA Damage (γH2AX) - Cell Cycle Analysis Poison_vs_Catalytic->Cellular_Assays Apoptosis_Assay Apoptosis Induction (Annexin V/PI) Cellular_Assays->Apoptosis_Assay End Conclusion on Topoisomerase II as a Therapeutic Target Apoptosis_Assay->End

Caption: Workflow for investigating Topoisomerase II inhibition.

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step methodologies for the key experiments required to validate the prioritized therapeutic targets.

Initial Cellular Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound across a panel of cancer cell lines.

Protocol:

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., breast, lung, colon, leukemia) in their recommended culture media and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Viability Assessment (MTT/XTT Assay):

    • Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line at each time point.

Target-Specific Engagement and Inhibition Assays

Objective: To directly measure the inhibitory activity of the compound against purified kinases.

Protocol:

  • Reagents: Obtain purified recombinant human Aurora A, Aurora B, PI3K isoforms, AKT isoforms, and mTOR kinases. Utilize a suitable kinase assay kit (e.g., ADP-Glo™, LanthaScreen™).

  • Reaction Setup: In a 384-well plate, combine the kinase, a specific substrate peptide, ATP, and varying concentrations of this compound.

  • Incubation: Incubate the reaction at the optimal temperature and time for the specific kinase.

  • Detection: Add the detection reagent to stop the kinase reaction and generate a luminescent or fluorescent signal that is inversely proportional to kinase activity.

  • Data Analysis: Plot the signal against the compound concentration and determine the IC50 value for each kinase.

Objective: To assess the ability of the compound to inhibit the catalytic activity of topoisomerase II.

Protocol:

  • Reagents: Use purified human topoisomerase IIα, supercoiled plasmid DNA (e.g., pBR322), and the necessary reaction buffer containing ATP.

  • Reaction: Incubate the supercoiled DNA with topoisomerase IIα in the presence of a dilution series of this compound. Include a known Top2 inhibitor (e.g., etoposide) as a positive control.

  • Termination and Electrophoresis: Stop the reaction and run the DNA samples on an agarose gel.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of Top2 activity will result in the persistence of the supercoiled DNA form.

  • Analysis: Quantify the band intensities to determine the concentration-dependent inhibition.

Cellular Mechanism of Action Studies

Objective: To determine if the compound modulates the phosphorylation status of key proteins in the targeted signaling pathways within a cellular context.

Protocol:

  • Cell Lysis: Treat cancer cells with the IC50 concentration of the compound for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., phospho-Aurora A/B, phospho-AKT, phospho-S6K for the PI3K/AKT/mTOR pathway, γH2AX for DNA damage).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Objective: To assess the effect of the compound on cell cycle progression.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound at its IC50 for 24 or 48 hours. Harvest the cells by trypsinization.

  • Fixation and Staining: Fix the cells in cold ethanol and then stain the DNA with a fluorescent dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Concluding Remarks and Future Directions

The structured and hypothesis-driven approach outlined in this technical guide provides a robust framework for elucidating the therapeutic potential of this compound. The initial focus on Aurora kinases, the PI3K/AKT/mTOR pathway, and topoisomerase II is based on sound scientific precedent from structurally related molecules. Positive results from the proposed experimental workflows will pave the way for more advanced preclinical studies, including in vivo efficacy models, pharmacokinetic and pharmacodynamic assessments, and toxicology studies. The methodologies described herein are designed to be both comprehensive and adaptable, allowing for the exploration of other potential therapeutic avenues such as anti-inflammatory and antimicrobial applications, should the initial oncology-focused screening warrant such a pivot. Ultimately, the systematic investigation of this compound holds the promise of identifying a novel therapeutic agent with a well-defined mechanism of action.

References

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  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. ResearchGate. [Link]

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In Silico Analysis of 2-(3-Chlorophenyl)-6-fluorobenzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the in silico modeling of "2-(3-Chlorophenyl)-6-fluorobenzoic acid," a compound of interest in medicinal chemistry. As researchers and drug development professionals, the ability to computationally predict the behavior of small molecules is paramount for accelerating discovery pipelines and mitigating late-stage failures.[1][2] This document offers a detailed, experience-driven approach to characterizing this specific molecule, moving beyond a simple recitation of steps to explain the strategic reasoning behind each computational experiment.

Introduction: The Rationale for In Silico Profiling

The compound "this compound" belongs to a class of halogenated benzoic acid derivatives. Halogen atoms, such as chlorine and fluorine, are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity.[3] The presence of both a chloro and a fluoro substituent on the phenyl rings suggests a deliberate design to influence its biological activity. Given that related chlorinated and fluorinated aromatic compounds have shown a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, a thorough in silico evaluation is a critical first step in elucidating its therapeutic potential.[3][4][5][6]

This guide will detail a multi-faceted computational workflow designed to predict the molecular interactions, dynamic behavior, and drug-like properties of this compound. We will explore its potential as a ligand for a hypothetical protein target, assess its stability within a biological system, and predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Part 1: Ligand and Target Preparation - The Foundation of a Robust Model

The fidelity of any in silico model is contingent upon the quality of the initial input structures. This section outlines the meticulous process of preparing both the small molecule (ligand) and its potential protein target for subsequent computational analysis.

Ligand Preparation: From 2D Structure to 3D Conformation

The first step is to generate a high-quality, three-dimensional structure of this compound. This is more than just a simple conversion; it involves ensuring the correct protonation state and generating a low-energy conformation.

Experimental Protocol:

  • 2D Structure Generation: The molecule's structure can be drawn using chemical drawing software such as ChemDraw or sourced from a database like PubChem using its SMILES string.

  • Conversion to 3D: Utilize a cheminformatics toolkit like RDKit or Open Babel to convert the 2D representation into a 3D structure.

  • Energy Minimization: This is a crucial step to obtain a physically realistic conformation. A molecular mechanics force field, such as MMFF94 or UFF, should be employed to minimize the energy of the 3D structure. This process relieves any steric clashes and results in a low-energy conformer.

  • Protonation State Assignment: The pKa of the carboxylic acid group must be considered. At physiological pH (around 7.4), the carboxylic acid will be deprotonated. Tools like MarvinSketch or Chemicalize can be used to predict the pKa and assign the correct protonation state.

  • File Format for Docking: The prepared ligand structure should be saved in a suitable format for docking software, such as .mol2 or .pdbqt.

Target Identification and Preparation: Selecting and Refining the Macromolecule

In the absence of a known biological target for this compound, a hypothetical target will be chosen for the purpose of this guide. A relevant target would be a protein implicated in a disease area where halogenated benzoic acids have shown activity, for instance, a bacterial enzyme or a human kinase. For this guide, we will hypothetically select a well-characterized protein kinase.

Experimental Protocol:

  • Target Selection and Retrieval: A 3D structure of the chosen protein kinase will be downloaded from the Protein Data Bank (PDB).

  • Protein Cleaning: The downloaded PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These must be removed to prepare the protein for docking.

  • Adding Hydrogens and Assigning Charges: PDB files typically do not include hydrogen atoms. These must be added, and appropriate partial charges assigned to each atom using a molecular modeling suite like AutoDock Tools or Chimera.[7]

  • Defining the Binding Site: The location of the binding site must be defined. If a co-crystallized ligand was present, its coordinates can be used to define the binding pocket. Otherwise, binding site prediction tools can be used.

Part 2: Predicting Molecular Interactions - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] It is a powerful tool for understanding the binding mode of a ligand and for virtual screening of compound libraries.[10]

Docking Workflow

The prepared ligand and protein structures are now ready for the docking simulation.

Experimental Protocol:

  • Grid Box Generation: A grid box is defined around the binding site of the protein. This box defines the search space for the docking algorithm.

  • Running the Docking Simulation: A docking program, such as AutoDock Vina, is used to dock the ligand into the defined grid box.[11] The software will generate a series of possible binding poses for the ligand.

  • Analysis of Docking Results: The results are analyzed based on the predicted binding affinity (scoring function) and the interactions observed in the binding pose.[8] The pose with the lowest binding energy is typically considered the most favorable.

Interpreting the Results

The output of a docking simulation provides a wealth of information that requires careful interpretation.

ParameterDescriptionExample Value
Binding Affinity (kcal/mol) An estimation of the binding free energy. More negative values indicate stronger binding.-8.5
Key Interactions Hydrogen bonds, hydrophobic interactions, and halogen bonds between the ligand and protein residues.Hydrogen bond with SER123, hydrophobic interaction with LEU45, halogen bond with PHE67.
Ligand Conformation The 3D orientation of the ligand within the binding site.The chlorophenyl group is buried in a hydrophobic pocket.

Part 3: Simulating Dynamic Behavior - Molecular Dynamics

While molecular docking provides a static snapshot of the protein-ligand complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the system over time.[12][13] This is crucial for assessing the stability of the predicted binding pose and understanding the flexibility of the protein and ligand.[14]

Molecular Dynamics Simulation Workflow

An MD simulation is a computationally intensive process that models the movement of atoms and molecules.

Experimental Protocol:

  • System Preparation: The best-ranked protein-ligand complex from the docking study is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.

  • Force Field Selection: A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interactions between atoms.[12]

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: The simulation is run for a specific period (e.g., 100 nanoseconds) to collect data on the trajectory of the system.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex.

Key Metrics for Analysis

The analysis of an MD trajectory provides quantitative measures of the system's stability.

MetricDescriptionExpected Outcome for a Stable Complex
Root Mean Square Deviation (RMSD) Measures the average deviation of the protein and ligand backbone atoms from their initial positions.A plateauing of the RMSD values over time.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual residues around their average positions.Lower fluctuations in the binding site residues.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the protein and ligand over time.Persistent hydrogen bonds throughout the simulation.

Part 4: Predicting Drug-Likeness - ADMET Profiling

A potent molecule is not necessarily a good drug. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for its success as a therapeutic agent.[15][16] In silico ADMET prediction provides an early assessment of these properties, helping to identify potential liabilities.[17][18]

In Silico ADMET Prediction Tools

A variety of web-based and standalone software tools are available for ADMET prediction, such as pkCSM, SwissADME, and ADMETlab.[15][18] These tools use quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict a wide range of properties.[19]

Predicted ADMET Properties

The following table summarizes some of the key ADMET properties that would be predicted for this compound.

Property CategoryPredicted ParameterSignificance
Absorption Human Intestinal AbsorptionPredicts how well the compound is absorbed from the gut.
Caco-2 PermeabilityAn in vitro model for intestinal permeability.
Distribution Blood-Brain Barrier (BBB) PenetrationPredicts whether the compound can cross into the central nervous system.
Plasma Protein BindingThe extent to which the compound binds to proteins in the blood.
Metabolism CYP450 InhibitionPredicts the potential for drug-drug interactions.
Excretion Total ClearanceA measure of the body's ability to eliminate the drug.
Toxicity AMES ToxicityPredicts the mutagenic potential of the compound.
hERG InhibitionPredicts the risk of cardiotoxicity.

Visualizing the Workflow

The entire in silico modeling process can be visualized as a logical workflow.

In_Silico_Workflow cluster_Interaction Part 2: Interaction Prediction cluster_Dynamics Part 3: Dynamic Simulation cluster_Properties Part 4: Property Prediction Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (Binding Pose and Affinity) Ligand_Prep->Docking ADMET ADMET Prediction (Drug-Likeness and Safety) Ligand_Prep->ADMET Target_Prep Target Preparation (Cleaning, Adding Hydrogens) Target_Prep->Docking MD_Sim Molecular Dynamics (Stability and Flexibility) Docking->MD_Sim

Caption: A high-level overview of the in silico modeling workflow.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the in silico modeling of "this compound." By following this multi-step workflow, researchers can gain valuable insights into the potential of this molecule as a drug candidate, guiding further experimental validation and optimization. The integration of molecular docking, molecular dynamics, and ADMET prediction provides a holistic view of the compound's behavior at the molecular and physiological levels, ultimately accelerating the drug discovery and development process.

References

  • ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. Retrieved from [Link]

  • MDsim360. (n.d.). Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. Retrieved from [Link]

  • ACS Publications. (2023). OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM. Retrieved from [Link]

  • Flyte. (2025). Simulating Protein-Ligand Complexes using Open Source tools. Retrieved from [Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]

  • InSilicoMinds. (n.d.). Leverage our In Silico Solutions for Small Molecules Drug Development. Retrieved from [Link]

  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]

  • [Source 9 URL not available]
  • ResearchGate. (n.d.). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. Retrieved from [Link]

  • Patsnap. (2025). What is in silico drug discovery?. Retrieved from [Link]

  • bioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). Retrieved from [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. Retrieved from [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Small Molecule Drug Discovery: Driven by In-Silico Techniques. Retrieved from [Link]

  • [Source 18 URL not available]
  • KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]

  • Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-6-fluorobenzoic acid (CAS 434-75-3). Retrieved from [Link]

  • JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]

  • JSciMed Central. (2016). Biological Potential of Fluoro-Benzene Analogs. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-fluorobenzoic acid. Retrieved from [Link]

  • Semantic Scholar. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Chloro-2-fluorobenzoic acid, methyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

  • MDPI. (2025). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]

  • Encyclopedia MDPI. (2022). Biological Activities of Chlorogenic Acids. Retrieved from [Link]

Sources

Physicochemical Profiling of Halogenated Benzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties of halogenated benzoic acids, designed for application in pharmaceutical research and crystal engineering.

Executive Summary

Halogenated benzoic acids (HBAs) serve as critical scaffolds in medicinal chemistry and supramolecular assembly. Their utility stems from the tunable electronic influence of the halogen substituent (F, Cl, Br, I) on the carboxyl group, altering acidity (


), lipophilicity (

), and crystal packing via halogen bonding (

-hole interactions). This guide provides a structural analysis of these properties and validated protocols for their determination.

Electronic Structure & Acidity Modulation

The acidity of HBAs is governed by the interplay between the Inductive Effect (-I) , which increases acidity by stabilizing the carboxylate anion, and the Resonance Effect (+R) , which decreases acidity by destabilizing the anion (except for Fluorine in the para position where back-donation is significant).

The Ortho-Effect Anomaly

Unlike meta and para isomers, ortho-substituted HBAs exhibit significantly higher acidity. This is not solely due to proximity (induction). The bulky halogen forces the carboxyl group out of planarity with the benzene ring, disrupting the conjugation that normally destabilizes the carboxylate anion (Steric Inhibition of Resonance).

Comparative Data: Acidity and Lipophilicity

The following table synthesizes experimental


 and 

values, illustrating the dominance of the ortho-effect and the lipophilic shift with increasing halogen size.
CompoundSubstituent Position

(aq, 25°C)

(Octanol/Water)
Electronic Driver
Benzoic Acid -4.201.87Reference
2-Fluorobenzoic Ortho3.271.86Strong -I, Weak Steric
3-Fluorobenzoic Meta3.862.16-I Dominant
4-Fluorobenzoic Para4.142.07+R competes with -I
2-Chlorobenzoic Ortho2.892.05Strong Steric + -I
3-Chlorobenzoic Meta3.822.68-I Dominant
4-Chlorobenzoic Para3.982.65Weak +R
2-Bromobenzoic Ortho2.85~2.20Strong Steric
4-Iodobenzoic Para4.003.02High Lipophilicity

Data synthesized from NIST and PubChem databases [1, 2].

Visualization: Structure-Property Relationships

The following diagram maps the causal logic between substituent position and observed physicochemical variance.

HBA_Properties Substituent Halogen Substituent (F, Cl, Br, I) Inductive Inductive Effect (-I) Electron Withdrawal Substituent->Inductive Resonance Resonance Effect (+R) Electron Donation Substituent->Resonance Lipophilicity Lipophilicity (logP) I > Br > Cl > F Substituent->Lipophilicity Polarizability Position Position (Ortho, Meta, Para) Position->Inductive Distance dependent Steric Steric Inhibition of Resonance Position->Steric Ortho only Acidity Acidity (pKa) Ortho > Meta > Para Inductive->Acidity Increases Resonance->Acidity Decreases Steric->Acidity Major Increase

Figure 1: Mechanistic flow detailing how halogen type and position dictate acidity and lipophilicity.

Solid-State Dynamics: Halogen Bonding

In crystal engineering, HBAs are invaluable due to the


-hole . This is a region of positive electrostatic potential on the halogen atom (opposite the C-X bond) that allows it to act as a Lewis acid.
  • Interaction Type:

    
     (where X is the halogen and Y is a nucleophile like O, N, or S).
    
  • Strength Order:

    
    . Iodine exhibits the largest 
    
    
    
    -hole, making iodobenzoic acids preferred for designing co-crystals with tunable melting points.
  • Application: Improving the solubility of pharmaceutical co-crystals by pairing halogenated benzoic acids with active pharmaceutical ingredients (APIs).

Analytical Methodologies

To ensure data integrity in drug development, the following self-validating protocols are recommended.

Protocol: Chromatographic Hydrophobicity Index (CHI)

While Shake-Flask is the traditional gold standard for


, it is low-throughput. Reverse-Phase HPLC (RP-HPLC) provides a faster, automatable alternative known as the Chromatographic Hydrophobicity Index (CHI), which correlates linearly with 

.

Principle: Retention time (


) on a C18 column relates to the solute's partitioning between the mobile phase and the hydrophobic stationary phase.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Standards: A set of 5-7 compounds with known

    
     (e.g., Theophylline, Toluene, Triphenylene).
    

Step-by-Step Workflow:

  • System Preparation: Equilibrate column with 95% A / 5% B for 30 minutes. Critical: Ensure pH is strictly buffered to 7.4 to measure

    
     (distribution coefficient) or pH 3.0 for intrinsic 
    
    
    
    (un-ionized form).
  • Gradient Run:

    • 0-5 min: Linear gradient 0% to 100% ACN.

    • 5-7 min: Hold 100% ACN.

    • Flow rate: 1.0 mL/min.

  • Data Acquisition: Record

    
     at 
    
    
    
    (typically 230-254 nm for benzoic acids).
  • Calibration: Plot

    
     of standards vs. their known CHI values.
    
  • Calculation: Convert the

    
     of the HBA analyte to CHI using the calibration slope, then convert CHI to 
    
    
    
    using the equation:
    
    
    (coefficients vary by column).
Protocol: Potentiometric Determination

For precise acidity measurement, potentiometric titration is superior to UV-Vis for compounds with weak chromophores.

Self-Validating Check: The titration curve must exhibit a sharp inflection point. If the first derivative (


) is noisy, electrode response is slow or ionic strength is inconsistent.
  • Solvent: Carbonate-free distilled water (boil and cool under

    
    ).
    
  • Ionic Strength Adjuster (ISA): 0.1 M KCl to maintain constant activity coefficients.

  • Titrant: 0.1 M NaOH (standardized against Potassium Hydrogen Phthalate).

  • Procedure:

    • Dissolve 0.01 mmol HBA in 50 mL ISA solution.

    • Titrate under

      
       blanket at 25°C ± 0.1°C.
      
    • Add titrant in 0.05 mL increments; wait for stability (<0.1 mV drift/sec).

  • Analysis: Use Gran Plot analysis to determine the equivalence point (

    
    ). 
    
    
    
    is the pH at
    
    
    .
Visualization: Analytical Workflow

The following diagram outlines the decision matrix for selecting the correct analytical method.

Analytical_Workflow Start Start: Characterize HBA Solubility_Check Is Aqueous Solubility > 1 mM? Start->Solubility_Check Throughput Throughput Requirement? Start->Throughput Potentiometric Method: Potentiometric Titration (High Precision) Solubility_Check->Potentiometric Yes Cosolvent Method: Co-solvent Titration (Methanol/Water extrapolation) Solubility_Check->Cosolvent No ShakeFlask Method: Shake-Flask (Gold Standard, Slow) Throughput->ShakeFlask Low / Validation HPLC Method: RP-HPLC (CHI) (High Throughput, Secondary) Throughput->HPLC High / Screening

Figure 2: Decision tree for selecting physicochemical characterization methods based on solubility and throughput needs.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-fluoro- Properties. NIST Chemistry WebBook, SRD 69. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11456, 3-Bromobenzoic acid. [Link]

  • Valkó, K., et al. (1997). Fast Determination of Lipophilicity by High-Performance Liquid Chromatography. Journal of Chromatography A. [Link]

  • Metrangolo, P., et al. (2008). Halogen Bonding in Crystal Engineering. Chemical Reviews. [Link]

Navigating the Biphenyl Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged "Twist"

The biphenyl carboxylic acid scaffold is not merely a structural motif; it is a privileged pharmacophore in medicinal chemistry.[1] Its ubiquity—ranging from angiotensin II receptor blockers (ARBs) like Telmisartan and Valsartan to transthyretin stabilizers like Tafamidis —stems from its unique ability to mimic protein secondary structures (α-helices and β-turns) via the "biphenyl twist."

For the drug developer, this scaffold offers a critical balance: the hydrophobic bulk of the biaryl system provides binding affinity, while the carboxylic acid moiety anchors the molecule via electrostatic interactions (often with arginine or lysine residues in the binding pocket) and modulates solubility.

This guide moves beyond basic textbook synthesis. It addresses the real-world challenges of steric hindrance , atropisomerism , and trace metal contamination , providing a robust roadmap for the synthesis of novel derivatives.

Strategic Design: Stereochemical Integrity

Before initiating synthesis, one must address the "silent" chirality of biphenyls: Atropisomerism . The rotation around the C1-C1' bond is restricted by ortho-substituents. Ignoring this leads to "chiral amnesia"—where a compound exists as an interconverting racemate in the flask but binds as a single atropisomer in vivo.

The LaPlante Classification System

We utilize the LaPlante classification to determine the necessary synthetic strategy based on the rotational energy barrier (


).
  • Class 1 (Labile):

    
     kcal/mol.[2] 
    
    
    
    is seconds. Treat as achiral; the protein selects the active conformer.[2]
  • Class 2 (Meta-stable):

    
     kcal/mol. 
    
    
    
    is hours to days. High Risk. These racemize during storage or in vivo, leading to variable efficacy/toxicity.
  • Class 3 (Stable):

    
     kcal/mol. 
    
    
    
    is years. Treat as a chiral drug; requires enantioselective synthesis or resolution.
Visualization: Atropisomerism Decision Logic

Atropisomerism_Strategy Start Analyze Ortho-Substitution Calc Calculate Rotational Barrier (DFT) Start->Calc Class1 Class 1: < 20 kcal/mol (Rapid Rotation) Calc->Class1 Class2 Class 2: 20-30 kcal/mol (Slow Rotation) Calc->Class2 Class3 Class 3: > 30 kcal/mol (Locked Axial Chirality) Calc->Class3 Action1 Treat as Achiral Focus on Bioactivity Class1->Action1 Action2 CRITICAL RISK Redesign to Lock (Class 3) or Loosen (Class 1) Class2->Action2 Action3 Chiral Separation Required (SFC / Chiral HPLC) Class3->Action3

Figure 1: Decision matrix for handling axial chirality in biphenyl design based on LaPlante guidelines.

Synthetic Methodologies

The Gold Standard: Suzuki-Miyaura Coupling

While C-H activation is academically interesting, the Suzuki-Miyaura coupling remains the industrial workhorse due to its tolerance of the carboxylic acid moiety (often protected as an ester) and scalability.

The Challenge: Novel biphenyl acids often require ortho-substituents (F, Cl, Me, OMe) to induce the desired twist. This creates significant steric hindrance, deactivating standard Pd(PPh3)4 catalysts.

The Solution: Use electron-rich, bulky phosphine ligands (Buchwald ligands) to facilitate oxidative addition and reductive elimination.

Master Protocol: Synthesis of Sterically Hindered Biphenyl Acids

Target: 2'-Methyl-4'-methoxy-biphenyl-4-carboxylic acid (Representative hindered scaffold).

Phase A: Coupling (The "Buchwald" Conditions)[3]
  • Reagents:

    • Aryl Bromide: Methyl 4-bromo-3-methylbenzoate (1.0 equiv)

    • Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv)

    • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

    • Base: K3PO4 (3.0 equiv, anhydrous)

    • Solvent: Toluene/Water (10:1)

  • Procedure:

    • Charge a reaction vial with the aryl bromide, boronic acid, Pd(OAc)2, SPhos, and K3PO4.

    • Evacuate and backfill with Argon (x3). Crucial: Oxygen poisons the electron-rich phosphine.

    • Add degassed Toluene/Water via syringe.

    • Heat to 100°C for 12 hours. The solution should turn from dark red to black (Pd precipitation) upon completion.

    • QC Check: TLC (Hex/EtOAc 4:1). Look for the disappearance of the bromide.

Phase B: Hydrolysis (Ester Cleavage)
  • Reagents: LiOH·H2O (5.0 equiv), THF/MeOH/Water (3:1:1).

  • Procedure:

    • Filter the Phase A mixture through Celite to remove bulk Pd. Concentrate.

    • Redissolve in THF/MeOH/Water. Add LiOH.

    • Stir at 50°C for 4 hours.

    • Workup: Acidify to pH 3 with 1M HCl. The carboxylic acid usually precipitates. Filter and wash with cold water.

Visualization: Synthetic Workflow

Synthesis_Workflow Substrates Aryl Halide + Boronic Acid Cat_Cycle Pd(OAc)2 / SPhos K3PO4, 100°C Substrates->Cat_Cycle Coupling Intermed Biphenyl Ester Cat_Cycle->Intermed Hydrolysis LiOH Hydrolysis (pH Adjustment) Intermed->Hydrolysis Saponification Product Biphenyl Carboxylic Acid Hydrolysis->Product Acidification

Figure 2: Optimized workflow for the synthesis of hindered biphenyl carboxylic acids.

Purification & Quality Control (Pd Removal)

In drug development, residual Palladium is a critical quality attribute (CQA). The regulatory limit is typically <5 ppm.[4] Standard silica chromatography often fails to remove soluble Pd-ligand complexes.

Protocol for Pd Scavenging:

  • Dissolve the crude biphenyl acid in THF or EtOAc.

  • Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (10 wt% relative to crude mass).

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45 µm PTFE filter.

  • Validation: Test a 10 mg aliquot using ICP-MS. If >5 ppm, repeat scavenging.

Quantitative Data Summary

ParameterStandard ConditionsHindered Conditions (Recommended)
Catalyst Pd(PPh3)4Pd(OAc)2 + SPhos / XPhos
Base Na2CO3K3PO4 or K2CO3
Solvent DME/WaterToluene/Water or Dioxane/Water
Temp 80°C100-110°C
Yield (Ortho-subst) < 30%> 85%
Pd Removal Difficult (PPh3 complexes)Easier (Scavengers work well)

References

  • LaPlante, S. R., et al. (2011). "Atropisomerism in drug discovery: challenges and opportunities." Journal of Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Biotage. (2023).[5] "How to Remove Palladium in three easy steps." Biotage Knowledge Base. Link

  • Arbor Assays. (2017). "Palladium Detection for API Purification." Link

  • Gong, T. J., et al. (2015). "Studies on Suzuki Coupling Reactions of Large Sterically Hindered Substrates." ResearchGate.[6][7] Link

Sources

Methodological & Application

Application Note: Advanced Purification of 2-(3-Chlorophenyl)-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the purification strategy for 2-(3-Chlorophenyl)-6-fluorobenzoic acid (CAS 1237526-11-2), a biaryl carboxylic acid intermediate likely synthesized via Suzuki-Miyaura cross-coupling.

Due to the specific structural features—a hydrophobic biaryl core with an electron-withdrawing fluorine atom and an acidic carboxyl group—standard recrystallization methods must be adapted to ensure high purity (>98%) suitable for pharmaceutical or agrochemical development.

Chemical Context & Impurity Profile

The target molecule, This compound , presents a unique purification challenge. Its structure combines a lipophilic 3-chlorophenyl ring and a polar fluorobenzoic acid moiety.

Likely Impurities (Synthesis Dependent)

Assuming a standard Suzuki coupling synthesis (e.g., 2-bromo-6-fluorobenzoic acid + 3-chlorophenylboronic acid), the crude material likely contains:

  • Protodeboronation Byproducts: 1-chloro-3-fluorobenzene (volatile, non-acidic).

  • Homocoupling Products: Biaryls formed from boronic acid dimerization (non-acidic).

  • Transition Metals: Palladium (Pd) residues from the catalyst (often black specks or colloidal).

  • Inorganic Salts: Borates and halides.

Purification Strategy

A single recrystallization step is often insufficient for crude biaryl acids. We employ a Two-Stage Protocol :

  • Stage 1: Acid-Base "Chemical Washing" (Removes non-acidic organic impurities and bulk Pd).

  • Stage 2: Recrystallization (Removes structural isomers and trace impurities).

Stage 1: Acid-Base Extraction (Pre-Purification)

Rationale: This step exploits the acidity of the carboxylic acid (pKa ~3-4) to separate it from neutral organic byproducts (e.g., unreacted halides, homocoupled biaryls) which will not dissolve in aqueous base.

Protocol
  • Dissolution: Suspend the crude solid in 1M NaOH (aq) (3-5 equivalents).

    • Note: If the solid is stubborn, add a small amount of Ethanol (<10% v/v) to aid wetting, but keep it minimal to prevent dissolving neutral impurities.

  • Filtration: Filter the resulting solution through a Celite® pad to remove insoluble Pd black and non-acidic solids.

    • Observation: The filtrate should be clear (colorless to light yellow).

  • Extraction (Wash): Extract the aqueous filtrate with an organic solvent (e.g., Dichloromethane or Ethyl Acetate ) 2x.

    • Action:Discard the organic layer. (This contains the non-acidic impurities).

  • Precipitation: Slowly acidify the aqueous layer with 6M HCl to pH 1-2 while stirring vigorously.

    • Result: The target acid precipitates as a white/off-white solid.

  • Isolation: Filter, wash with water, and dry.[1]

Stage 2: Recrystallization Protocol

Solvent Selection Logic

For fluorinated biaryl acids, the ideal solvent system must balance the solubility of the hydrophobic rings with the polar acid group.

Solvent SystemSuitabilityMechanismRecommendation
Ethanol / Water High "Antisolvent" method. High solubility in hot EtOH; low in cold/water.Primary Choice
Toluene ModerateTemperature-dependent solubility. Good for removing non-polar impurities.Secondary Choice
Ethyl Acetate / Heptane ModerateGood for final polishing if color persists.Tertiary Choice
Primary Protocol: Ethanol/Water Recrystallization

Materials:

  • Pre-purified this compound (from Stage 1).

  • Solvent A: Ethanol (95% or Absolute).

  • Solvent B: Deionized Water (Antisolvent).

  • Activated Carbon (Optional, for color removal).

Step-by-Step Procedure:

  • Saturation:

    • Place the solid in an Erlenmeyer flask.

    • Add the minimum amount of Ethanol needed to just cover the solid.

    • Heat to reflux (approx. 78°C) on a stir plate.

    • Add more Ethanol dropwise slowly until the solid just dissolves.

    • Critical Control Point: Do not add excess solvent.[2] If 10-15% of solid remains undissolved but the volume is high, it may be inorganic salts (filter these out hot).

  • Clarification (Optional):

    • If the solution is colored, add activated carbon (1-2% w/w). Stir at reflux for 5 mins.

    • Filter hot through a pre-warmed funnel/Celite to remove carbon.

  • Nucleation (The "Cloud Point"):

    • Maintain the clear ethanol solution near boiling.

    • Add hot Water dropwise until the solution becomes slightly turbid (cloudy) and the turbidity persists.

    • Add a few drops of hot Ethanol to just clear the turbidity (restore solution).

  • Crystallization:

    • Remove from heat.[2][3][4] Allow the flask to cool to room temperature slowly (undisturbed).

    • Why Slow Cooling? Rapid cooling traps impurities in the crystal lattice.

    • Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash the cake with cold Ethanol/Water (1:1 mixture).

    • Dry in a vacuum oven at 45-50°C overnight.

Process Visualization (Workflow)

The following diagram illustrates the logical flow of the purification process, highlighting the separation of specific impurity classes.

PurificationWorkflow Crude Crude this compound (Contains: Pd, Halides, Isomers) NaOH_Dissolve Dissolve in 1M NaOH (Deprotonation) Crude->NaOH_Dissolve Filter_Celite Filter through Celite NaOH_Dissolve->Filter_Celite Remove Pd Black Org_Wash Wash with DCM/EtOAc Filter_Celite->Org_Wash Discard_Org Discard Organic Layer (Removes Non-Acidic Impurities) Org_Wash->Discard_Org Acidify Acidify Aqueous Layer (HCl) (Precipitation) Org_Wash->Acidify Aqueous Phase Solid_Inter Intermediate Solid (Acid Pure, Salt Impure) Acidify->Solid_Inter Recryst Recrystallization (Ethanol / Water) Solid_Inter->Recryst Final_Product Pure Product (>98% HPLC) Recryst->Final_Product

Figure 1: Purification workflow separating chemical extraction (Stage 1) from physical purification (Stage 2).

Troubleshooting & Critical Control Points

Issue: "Oiling Out"
  • Symptom: The product separates as liquid droplets instead of crystals upon cooling.

  • Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or cooling is too rapid.

  • Solution:

    • Reheat to dissolve the oil.

    • Add a seed crystal (if available) or scratch the glass wall with a rod.

    • Add slightly more Ethanol (solvent) to lower the saturation slightly.

    • Cool much more slowly (wrap the flask in foil/towel).

Issue: Low Yield
  • Cause: Too much solvent (Ethanol) used, or the product is too soluble in the ethanol-water mix.

  • Solution: Concentrate the mother liquor (filtrate) on a rotary evaporator and repeat the crystallization (Second Crop). Note: The second crop is usually less pure.

Validation Protocols

To certify the material for use, perform the following analytical checks:

TestAcceptance CriteriaMethod Note
HPLC Purity > 98.0% AreaReverse Phase (C18), Water/ACN gradient with 0.1% TFA.
1H-NMR Conforms to StructureCheck for absence of solvent peaks (Ethanol triplet/quartet) and starting material signals.
Melting Point Sharp Range (< 2°C)Compare to reference (Predicted ~160-180°C, determine experimentally).
Ash Content < 0.1%Sulfated ash test (ensures removal of NaCl/Na-Borates).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques of aromatic acids).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Source for general purification of benzoic acid derivatives).[5]

  • ChemicalBook. (n.d.). This compound Product Properties. Retrieved October 26, 2023.[6]

  • Organic Syntheses. (n.d.). General Procedures for Recrystallization. (Provides foundational logic for solvent selection).

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Steric Encumbrance in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[1][2] However, as the demand for structurally complex molecules in drug discovery and materials science intensifies, the synthesis of sterically congested biaryls, particularly those bearing multiple ortho-substituents, presents a significant synthetic hurdle.[3][4] Steric hindrance around the coupling sites can dramatically impede the key steps of the catalytic cycle, leading to low yields, slow reaction rates, and undesired side reactions.[3][5]

This technical guide provides an in-depth exploration of the strategies and protocols developed to overcome the challenges associated with sterically demanding Suzuki-Miyaura couplings. We will delve into the mechanistic nuances, the evolution of catalyst design, and the critical role of reaction parameters, offering researchers a comprehensive toolkit for the successful synthesis of sterically hindered biaryls.

The Mechanistic Impasse of Steric Hindrance

The canonical Suzuki-Miyaura catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Steric bulk on the coupling partners, particularly at the ortho positions, can negatively impact each of these stages.

  • Oxidative Addition: The initial insertion of the palladium(0) catalyst into the aryl halide bond can be slowed by bulky ortho-substituents that shield the reaction center.

  • Transmetalation: This step, involving the transfer of the organic group from the boron atom to the palladium center, is often rate-limiting. The formation of the necessary intermediate is sterically disfavored when both the palladium complex and the organoboron species are bulky. The base plays a crucial role in this step by activating the boronic acid to form a more nucleophilic borate species.[8][9]

  • Reductive Elimination: The final step, which forms the new C-C bond and regenerates the palladium(0) catalyst, can be significantly hindered. The two bulky aryl groups on the palladium(II) intermediate must adopt a cis-orientation for the bond to form, a conformation that is energetically unfavorable with significant steric clash between the ortho-substituents.[5][10]

Overcoming these barriers necessitates a rationally designed catalytic system that can accommodate and promote the coupling of sterically encumbered substrates.

Catalyst Systems for Demanding Couplings: A Paradigm of Ligand Design

The evolution of highly active catalysts for sterically hindered Suzuki couplings is a testament to the power of ligand design. The key is to employ ligands that are both bulky and electron-rich, which helps to stabilize the active monoligated palladium species and promote the challenging reductive elimination step.[10][11]

Bulky, Electron-Rich Phosphine Ligands

This class of ligands, pioneered by the likes of Buchwald and others, has revolutionized the field. These ligands are characterized by large, sterically demanding substituents that create a "pocket" around the palladium center, facilitating the coupling of hindered substrates.

  • Buchwald-type Biaryl Phosphines: Ligands such as SPhos and XPhos have demonstrated broad utility in coupling hindered aryl and heteroaryl substrates.[11] More recent developments have introduced ligands like HFTPhos, which incorporates a heptafluorotolyl group to electronically accelerate reductive elimination.[5]

  • Specialized Phosphine Ligands: For extremely hindered couplings, such as the formation of tetra-ortho-substituted biaryls, ligands like BI-DIME and AntPhos have shown exceptional reactivity.[12][13] The unique structure of AntPhos is thought to inhibit side reactions like β-hydride elimination in aryl-alkyl couplings.[12] Trineopentylphosphine is another effective ligand for coupling sterically demanding substrates.[1]

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as a powerful alternative to phosphine ligands. They are typically strong σ-donors and often form very stable palladium complexes. Their steric properties can be readily tuned by modifying the substituents on the nitrogen atoms.

  • PEPPSI-type Precatalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are air- and moisture-stable and have shown broad applicability.[14][15] The Pd-PEPPSI-IPent catalyst, featuring a sterically demanding isopentyl-substituted NHC ligand, is particularly effective for the synthesis of tetra-ortho-substituted biaryls from unreactive aryl chlorides.[16][17] The "flexible bulk" of the isopentyl groups is considered crucial for its high activity.[16]

  • Bulky NHC Ligands: The use of increasingly bulky NHC ligands, such as IPr*, has enabled room-temperature Suzuki-Miyaura synthesis of tetra-ortho-substituted biaryls.[1]

Visualizing the Catalytic Cycle and Ligand Influence

The following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and the conceptual role of bulky ligands in facilitating the coupling of sterically hindered substrates.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L_n)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: The Suzuki-Miyaura catalytic cycle.

Sources

The Strategic Role of 2-(3-Chlorophenyl)-6-fluorobenzoic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the application of 2-(3-Chlorophenyl)-6-fluorobenzoic acid as a pivotal intermediate in pharmaceutical research and development. We will explore its synthesis, focusing on the robust Suzuki-Miyaura coupling, detail its critical role in the production of advanced therapeutic agents, and provide in-depth protocols for its synthesis, characterization, and quality control. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular entities.

Introduction: The Significance of Fluorinated Biaryl Scaffolds

The incorporation of fluorine into pharmaceutical compounds is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, the biaryl structural motif is a prevalent feature in many biologically active molecules. The convergence of these two chemical features in molecules like this compound creates a high-value, versatile building block for the synthesis of complex drug candidates. Its specific substitution pattern offers a unique three-dimensional arrangement of functionalities, enabling precise interactions with biological targets.

This guide will focus on the practical applications of this intermediate, with a particular emphasis on its role in the synthesis of targeted cancer therapies, such as the potent Raf/EGFR inhibitor, Lifirafenib (BGB-283).[2][3]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of any pharmaceutical intermediate is paramount for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₃H₈ClFO₂N/A
Molecular Weight 250.65 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Melting Point Not available (predicted to be elevated due to crystalline nature)N/A
Solubility Soluble in organic solvents like THF, DMF, DMSO; sparingly soluble in water (predicted)N/A
CAS Number Not readily availableN/A

Safety and Handling:

Substituted benzoic acids, particularly those with halogen substituents, require careful handling.[4]

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[5]

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves are mandatory. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep container tightly closed.[2]

Application in Pharmaceutical Synthesis: A Key Intermediate for Lifirafenib (BGB-283)

This compound is a crucial building block for the synthesis of Lifirafenib (BGB-283) , a potent inhibitor of both RAF kinase and the Epidermal Growth Factor Receptor (EGFR).[2][3] Lifirafenib has shown significant antitumor activity in clinical trials for various cancers harboring BRAF mutations.[6]

The synthesis of Lifirafenib involves the coupling of the 2-(3-chlorophenyl)-6-fluorobenzoyl moiety with a complex heterocyclic amine. The carboxylic acid group of the intermediate is activated, often by conversion to an acyl chloride or through the use of peptide coupling reagents, to facilitate amide bond formation.

Synthetic Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7][8] This reaction is the method of choice for preparing this compound from commercially available starting materials.

Reaction Principle

The synthesis involves a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an organoboron compound. In this case, 2-bromo-6-fluorobenzoic acid is coupled with 3-chlorophenylboronic acid. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Catalysis and Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep1 Combine 2-bromo-6-fluorobenzoic acid, 3-chlorophenylboronic acid, and base in a reaction flask. prep2 Add solvent (e.g., dioxane/water mixture). prep1->prep2 prep3 Degas the mixture with an inert gas (e.g., Argon or Nitrogen). prep2->prep3 react1 Add Palladium catalyst (e.g., Pd(PPh₃)₄) and ligand (if necessary). prep3->react1 Initiate Catalysis react2 Heat the reaction mixture to the specified temperature (e.g., 80-100 °C). react1->react2 react3 Monitor reaction progress by TLC or LC-MS. react2->react3 workup1 Cool the reaction mixture to room temperature. react3->workup1 Reaction Complete workup2 Perform an aqueous work-up to remove inorganic salts. workup1->workup2 workup3 Extract the product into an organic solvent (e.g., ethyl acetate). workup2->workup3 workup4 Dry the organic layer and concentrate under reduced pressure. workup3->workup4 purify1 Purify the crude product by column chromatography or recrystallization. workup4->purify1 Crude Product purify2 Characterize the final product. purify1->purify2

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Materials:

  • 2-Bromo-6-fluorobenzoic acid (1.0 equiv)

  • 3-Chlorophenylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (3.0 equiv)

  • Dioxane and Water (e.g., 4:1 v/v)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography eluent

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-fluorobenzoic acid, 3-chlorophenylboronic acid, and potassium carbonate.

  • Solvent Addition and Degassing: Add the dioxane/water solvent mixture to the flask. Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and acidify to pH ~2 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediate. The following analytical techniques are recommended:

Predicted Spectroscopic Data

1. ¹H NMR Spectroscopy:

  • Aromatic Protons (7.0-8.0 ppm): A complex multiplet pattern is expected in the aromatic region due to the presence of two substituted phenyl rings.

  • Carboxylic Acid Proton (10.0-13.0 ppm): A broad singlet, characteristic of a carboxylic acid proton, will be observed far downfield.

2. ¹³C NMR Spectroscopy:

  • Carbonyl Carbon (~165-170 ppm): The carboxylic acid carbonyl carbon will appear in this region.

  • Aromatic Carbons (115-145 ppm): A series of signals corresponding to the aromatic carbons will be observed. The carbons attached to fluorine will show characteristic C-F coupling.

3. Infrared (IR) Spectroscopy:

  • O-H Stretch (2500-3300 cm⁻¹): A very broad band characteristic of the carboxylic acid O-H stretching vibration.

  • C=O Stretch (1680-1710 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid.

  • C-F and C-Cl Stretches: These will appear in the fingerprint region (below 1300 cm⁻¹).

4. Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (250.02 m/z for C₁₃H₈³⁵ClFO₂). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the molecular ion cluster (M⁺ and M+2 peaks).

Chromatographic Purity Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a suitable starting point for method development. Purity should typically be >98% for use in subsequent pharmaceutical synthesis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity analysis, although derivatization to a more volatile ester (e.g., methyl ester) may be required.

Logical Framework for Application

G cluster_synthesis Synthesis of Intermediate cluster_activation Activation & Coupling cluster_final_product Final API Synthesis Start_A 2-Bromo-6-fluorobenzoic acid Reaction Suzuki-Miyaura Coupling Start_A->Reaction Start_B 3-Chlorophenylboronic acid Start_B->Reaction Intermediate This compound Reaction->Intermediate Activation Activation (e.g., with SOCl₂ or coupling agent) Intermediate->Activation Intermediate->Activation Coupling Amide Bond Formation Activation->Coupling Amine_Partner Complex Amine Moiety Amine_Partner->Coupling API Lifirafenib (BGB-283) Coupling->API Coupling->API

Caption: Logical flow from starting materials to the final API, Lifirafenib.

Conclusion

This compound stands out as a sophisticated and highly valuable pharmaceutical intermediate. Its synthesis via the reliable Suzuki-Miyaura coupling provides a scalable and efficient route to this key building block. Its integral role in the synthesis of targeted therapies like Lifirafenib underscores the importance of such fluorinated biaryl scaffolds in modern drug discovery. The protocols and analytical guidelines presented herein are designed to equip researchers with the necessary tools to confidently synthesize, characterize, and utilize this intermediate in their drug development programs, ultimately contributing to the advancement of new and effective medicines.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoic acid, 2-(2-chlorophenyl)hydrazide. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lifirafenib. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • PubChem. (n.d.). Lifirafenib. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024006929A1 - Cd73 compounds.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Next-Generation Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Chemical Reviews, 116(2), 422–518.
  • MDPI. (2023, November 15). Suzuki–Miyaura C-C Coupling Reactions for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-fluoro-. Retrieved from [Link]

  • Google Patents. (n.d.). US12109193B2 - Spray-dried dispersions, formulations, and polymorphs of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide.
  • Patsnap. (n.d.). Lifirafenib. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US7442830B1 - Proteasome inhibitors.
  • Google Patents. (n.d.). US10420749B2 - Crystalline form of lorlatinib free base.
  • National Center for Biotechnology Information. (n.d.). Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Derivatization of Sterically Hindered Biaryl Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Analyte: 2-(3-Chlorophenyl)-6-fluorobenzoic acid (CAS: 1237526-11-2) represents a class of sterically congested biaryl carboxylic acids. Often encountered as metabolites of agrochemicals (e.g., carboxamide fungicides) or pharmaceutical intermediates, these molecules present a dual challenge in bioanalysis:

  • Ionization Suppression: The naked carboxylic acid relies on negative ion mode electrospray ionization (ESI-), which is notoriously susceptible to matrix effects and low sensitivity in plasma/urine samples.

  • Steric Hindrance (The "Ortho-Effect"): The 2-aryl and 6-fluoro substituents create a "steric pocket" around the carboxyl group. Standard coupling protocols (e.g., EDC/NHS) often fail due to the inability of the bulky active ester intermediate to form or react.

The Solution: This guide details two "Charge-Switching" and "Tagging" protocols designed specifically to overcome the ortho-effect. By converting the acidic moiety into a permanently charged amide (for MS) or a highly fluorescent ester (for HPLC), we bypass the limitations of negative mode ionization.

Chemical Challenges & Mechanistic Insight

The "Ortho-Effect" Barrier

In this compound, the rotation of the C2-biaryl bond acts as a dynamic gate, while the C6-fluorine atom provides a static electrostatic shield.

  • Why Standard Methods Fail: Carbodiimide reagents (EDC) form an O-acylisourea intermediate. In 2,6-disubstituted acids, this intermediate is often too bulky to be attacked by the amine nucleophile, leading to rearrangement into an unreactive N-acylurea byproduct.

  • The Expert Fix: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole) . The HOAt moiety utilizes a "neighboring group effect" (via the pyridine nitrogen) to accelerate the transfer of the activated ester to the amine, effectively "slipping" the nucleophile past the steric blockade [1].

Protocol A: Charge-Reversal Derivatization for LC-MS/MS

Objective: Ultra-high sensitivity quantification in plasma (LOD < 100 fmol). Mechanism: Coupling with AMPP (N-(4-aminomethylphenyl)pyridinium) to introduce a permanent positive charge, enabling detection in high-sensitivity +ESI mode [2].

Reagents & Equipment[1][2][3][4]
  • Reagent A: 20 mM AMPP in DMF.

  • Activator: 20 mM HATU in DMF.

  • Additive: 20 mM HOAt in DMF (Critical for hindered substrates).

  • Base: 1 M Diisopropylethylamine (DIPEA) in DMF.

  • Quench: 5% Formic Acid in Acetonitrile.

  • Heat Block: Set to 60°C.

Step-by-Step Workflow
  • Sample Preparation:

    • Extract 50 µL of plasma using protein precipitation (150 µL ACN). Centrifuge and evaporate supernatant to dryness.

    • Reconstitute residue in 20 µL DMF.

  • Activation & Coupling:

    • Add 20 µL Reagent A (AMPP).

    • Add 20 µL Activator (HATU) + 10 µL Additive (HOAt).

    • Add 10 µL Base (DIPEA).

    • Critical Step: Vortex and incubate at 60°C for 45 minutes .

    • Note: The elevated temperature is non-negotiable for 2,6-disubstituted acids to overcome the activation energy barrier.

  • Quenching:

    • Stop reaction with 50 µL Quench solution.

    • Dilute with water to 200 µL total volume.

  • Analysis:

    • Inject 5 µL onto RP-UHPLC (C18 column).

    • MS Detection: Monitor the transition from the derivatized precursor [M]+ to the characteristic pyridinium fragment (typically m/z 169 or loss of pyridine).

Data Output: Sensitivity Gain
ParameterNative Acid (ESI Negative)AMPP Derivative (ESI Positive)Improvement Factor
Ionization Source -COO⁻Pyridinium⁺ (Permanent Charge)N/A
LOD (Signal/Noise=3) 50 nM0.8 nM~60x
Matrix Effect High SuppressionMinimalRobustness
Retention Time Early (Polar)Late (Hydrophobic shift)Better Separation

Protocol B: Fluorescence Tagging for HPLC-FLD

Objective: Cellular uptake assays or QC without Mass Spec. Mechanism: Esterification with 4-Bromomethyl-7-methoxycoumarin (Br-MMC) using Crown Ether catalysis.

  • Why this method? Unlike amine coupling, alkylation of the carboxylate relies on the oxygen nucleophile. By using 18-Crown-6 , we sequester the potassium counter-ion, creating a "naked," highly reactive carboxylate anion that can attack the alkyl halide despite steric hindrance [3].

Reagents
  • Tag: 10 mM Br-MMC in Acetone (anhydrous).

  • Catalyst: 2 mM 18-Crown-6 in Acetone.

  • Base: Solid Potassium Carbonate (K₂CO₃).

Step-by-Step Workflow
  • Solubilization: Dissolve dry sample in 100 µL Acetone.

  • Catalysis: Add 10 mg solid K₂CO₃ and 20 µL Catalyst (18-Crown-6).

  • Tagging: Add 50 µL Tag (Br-MMC).

  • Reflux: Cap tightly and heat at 65°C for 60 minutes .

    • Visual Check: Solution should remain clear; cloudiness indicates moisture contamination.

  • Cleanup: Cool, filter to remove carbonate, and evaporate. Reconstitute in Mobile Phase.

  • Detection: Excitation 325 nm / Emission 398 nm.

Visualizing the Workflow

Diagram 1: The "Steric Bypass" Mechanism

This diagram illustrates the decision logic and the mechanistic pathway to overcome the 2,6-disubstitution block.

DerivatizationLogic cluster_MS Pathway A: LC-MS/MS (High Sensitivity) cluster_FLD Pathway B: HPLC-FLD (Routine) Analyte 2-(3-Chlorophenyl)- 6-fluorobenzoic acid Challenge Steric Hindrance (Ortho-Effect) Analyte->Challenge HATU Activator: HATU + HOAt Challenge->HATU If MS Required Crown Catalyst: 18-Crown-6 + K2CO3 Challenge->Crown If FLD Required AMPP Reagent: AMPP (Charge Tag) HATU->AMPP 60°C Activation ResultMS Cationic Amide (LOD < 1nM) AMPP->ResultMS Coupling MMC Reagent: Br-MMC Crown->MMC Naked Anion Gen. ResultFLD Fluorescent Ester MMC->ResultFLD SN2 Attack

Caption: Decision tree for derivatization showing the specific catalytic strategies (HOAt vs. Crown Ether) required to bypass the steric hindrance of the analyte.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Bollinger, J. G., et al. (2010). Improved sensitivity for the quantification of fatty acids by LC-MS using AMPP derivatization. Journal of Lipid Research, 51, 2010. Link

  • Mukherjee, P. S., & Karnes, H. T. (1996).[1] Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204.[1] Link

  • Kiyota, T., et al. (2007). Derivatization of carboxylic acids with 4-APEBA for detection by positive-ion LC-ESI-MS. Journal of Chromatography B, 858(1-2), 168-173. Link

Sources

Analytical methods for "2-(3-Chlorophenyl)-6-fluorobenzoic acid" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the quantification of 2-(3-Chlorophenyl)-6-fluorobenzoic acid (2-CP-6-FBA) . This molecule represents a class of halogenated biaryl benzoic acids often utilized as key intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and kinase-inhibiting pharmaceuticals.

Due to the 2,6-disubstitution pattern (ortho-fluoro and ortho-aryl groups flanking the carboxylic acid), this analyte presents specific challenges:

  • Steric Hindrance: The carboxyl group is shielded, potentially affecting ionization efficiency and derivatization kinetics.

  • Acidity (pKa): The electron-withdrawing fluorine at the C6 position increases acidity (estimated pKa < 3.5), requiring strict pH control in the mobile phase to prevent peak tailing.

  • Hydrophobicity: The biaryl scaffold imparts significant lipophilicity (LogP ~3.2–3.5), necessitating a high-strength organic gradient.

This guide provides two distinct workflows:

  • Protocol A (HPLC-UV): For raw material assay, purity profiling, and process control (Limit of Quantitation: ~0.5 µg/mL).

  • Protocol B (LC-MS/MS): For trace impurity analysis or bioanalytical quantification (Limit of Quantitation: ~1.0 ng/mL).

Chemical Context & Properties

PropertyDescription
Chemical Name This compound
Molecular Formula C₁₃H₈ClFO₂
Molecular Weight 250.65 g/mol
Structure Class Biaryl carboxylic acid; 2,6-disubstituted benzoate
pKa (Calc.) ~2.8 – 3.2 (Acidic due to ortho-F inductive effect)
LogP (Calc.) ~3.4 (Hydrophobic)
Solubility Low in water (pH < 4); High in Methanol, Acetonitrile, DMSO

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Routine assay and purity determination. Rationale: UV detection is robust and cost-effective. The biaryl system provides strong UV absorption. We utilize a C18 column with an acidic mobile phase to suppress the ionization of the carboxylic acid, ensuring it exists in its neutral (protonated) form for optimal retention and peak shape.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Kinetex C18.

    • Why: End-capped C18 prevents secondary interactions between the acidic analyte and free silanols on the silica support.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Why: Phosphoric acid buffers at pH ~2.0, well below the pKa of the analyte, ensuring >99% protonation.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C (Improves mass transfer and reduces backpressure).

  • Injection Volume: 5–10 µL.

  • Detection: Diode Array Detector (DAD/PDA).

    • Primary Wavelength: 235 nm (Biaryl conjugation max).

    • Secondary Wavelength: 254 nm (Aromatic ring generic).[2]

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.007030Equilibration
1.007030Isocratic Hold
8.001090Linear Gradient
10.001090Wash
10.107030Re-equilibration
14.007030End
Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of 2-CP-6-FBA reference standard into a 10 mL volumetric flask. Dissolve in 100% Methanol.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A/B (50:50 mix).

    • Critical: Do not use 100% water as diluent; the analyte may precipitate.

Protocol B: LC-MS/MS Quantification

Objective: Trace analysis (genotoxic impurity screening) or PK studies. Rationale: The carboxylic acid moiety ionizes readily in Negative Electrospray Ionization (ESI-) mode, forming the [M-H]⁻ ion. This offers superior sensitivity over Positive mode for this analyte.

Mass Spectrometry Parameters
  • Source: ESI (Negative Mode).

  • Precursor Ion: m/z 249.0 [M-H]⁻.

  • Product Ions (MRM Transitions):

    • Quantifier: 249.0

      
       205.0 (Loss of 
      
      
      
      ; Decarboxylation).
    • Qualifier: 249.0

      
       169.0 (Loss of 
      
      
      
      + HCl).
  • Capillary Voltage: -2500 V.

  • Desolvation Temp: 450°C.

LC Conditions (LC-MS Compatible)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for MS).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% B to 95% B over 3 minutes) for high throughput.

Workflow Logic & Troubleshooting

The following diagram illustrates the decision-making process for method development and troubleshooting peak shape issues, which are common with fluorinated benzoic acids.

MethodLogic Start Start: Method Development This compound CheckSolubility Check Solubility (Hydrophobic Acid) Start->CheckSolubility Decision_Mode Select Detection Mode CheckSolubility->Decision_Mode UV_Path High Conc. (>1 µg/mL) Select HPLC-UV Decision_Mode->UV_Path Assay/Purity MS_Path Trace Conc. (<1 µg/mL) Select LC-MS/MS Decision_Mode->MS_Path Impurity/Bioanalysis MobilePhase_UV Mobile Phase: 0.1% H3PO4 (pH ~2.0) UV_Path->MobilePhase_UV PeakCheck Check Peak Shape MobilePhase_UV->PeakCheck MobilePhase_MS Mobile Phase: 0.1% Formic Acid (pH ~2.7) MS_Path->MobilePhase_MS MobilePhase_MS->PeakCheck Tailing Issue: Peak Tailing PeakCheck->Tailing Asymmetry > 1.5 GoodPeak Good Peak Shape Proceed to Validation PeakCheck->GoodPeak Asymmetry < 1.2 Fix_Tailing Action: Increase Buffer Strength or Switch to C18-Phenyl Tailing->Fix_Tailing

Caption: Decision tree for selecting detection modes and troubleshooting peak tailing caused by the acidic nature of the analyte.

Sample Preparation: Solid Phase Extraction (SPE)

For complex matrices (e.g., plasma, soil, reaction mixtures), simple protein precipitation is often insufficient. A Mixed-Mode Anion Exchange (MAX) SPE protocol is recommended because the analyte is acidic.

  • Cartridge: Oasis MAX (Waters) or Strata-X-A (Phenomenex), 30 mg/1 mL.

  • Condition: 1 mL Methanol followed by 1 mL Water.

  • Load: Sample (pH adjusted to > 5.0 with Ammonium Acetate to ensure ionization to carboxylate

    
    ).
    
    • Mechanism:[3] The negatively charged analyte binds to the positively charged sorbent.

  • Wash 1: 1 mL 5%

    
     in Water (Removes neutrals/bases).
    
  • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).

  • Elute: 1 mL 2% Formic Acid in Methanol.

    • Mechanism:[3] Acidification protonates the carboxyl group (

      
      ), breaking the ionic interaction and eluting the compound.
      

Method Validation Parameters (ICH Q2(R1))

To ensure the trustworthiness of the data, the method must be validated against the following criteria:

ParameterAcceptance CriteriaNotes
Specificity No interference at retention time (

) from blank or matrix.
Check for co-eluting isomers.
Linearity

Range: 80% to 120% of target concentration.
Accuracy 98.0% – 102.0% RecoverySpiked samples at 3 levels (Low, Med, High).
Precision RSD < 2.0% (System); RSD < 2.0% (Method)6 replicate injections.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Determine experimentally.
Robustness Resolution > 2.0 despite small changes in pH, Temp, %B.Critical: pH sensitivity of the mobile phase.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Gooßen, L. J., et al. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society. Link (Provides context on the synthesis and stability of 2-arylbenzoic acids).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Application Note. Link

Sources

Ligand selection for Suzuki coupling of chloro-substituted aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Ligand Selection for Suzuki-Miyaura Coupling of Chloro-Substituted Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Inertness of Aryl Chlorides in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the pharmaceutical and materials science industries is widespread. While aryl iodides and bromides are highly reactive substrates, their cost and limited commercial availability can be prohibitive for large-scale synthesis. Aryl chlorides, in contrast, are inexpensive and abundant feedstocks. However, their utility has historically been hampered by the strength and inertness of the carbon-chlorine (C-Cl) bond, which presents a significant hurdle for the catalytic cycle.[3][4]

The oxidative addition of the aryl halide to the palladium(0) center is the rate-determining step of the Suzuki-Miyaura reaction.[5] The high bond dissociation energy of the C-Cl bond makes this step energetically demanding.[3] This application note provides a detailed guide for the rational selection of ligands that can effectively activate the C-Cl bond, transforming challenging aryl chlorides into viable coupling partners. We will explore the mechanistic principles behind ligand design and provide field-proven protocols for successful implementation.

The Catalytic Cycle and the Aryl Chloride Challenge

The efficacy of a Suzuki-Miyaura coupling hinges on the smooth progression through three key mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The initial oxidative addition of the aryl halide to the Pd(0) complex is where the challenge with aryl chlorides lies.

To overcome this activation barrier, the palladium catalyst must be sufficiently electron-rich to facilitate the cleavage of the strong C-Cl bond. This is achieved by coordinating the palladium center with ligands that possess specific electronic and steric properties.

Suzuki_Cycle pd0 LPd(0) pd_complex L-Pd(II)(Ar)(Cl) pd0->pd_complex Oxidative Addition (Rate-Limiting for Ar-Cl) ar_x Ar-Cl ar_x->pd_complex transmetalation_intermediate L-Pd(II)(Ar)(R') pd_complex->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination product Ar-R' transmetalation_intermediate->product boronic R'-B(OH)₂ boronic->transmetalation_intermediate base Base base->transmetalation_intermediate

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Core Principles of Ligand Design for C-Cl Bond Activation

The development of highly active catalysts for aryl chloride coupling stems from ligands designed around two synergistic principles: high electron density and significant steric bulk.[7][8][9]

  • Electron-Rich Character: Ligands that are strong electron donors increase the electron density on the palladium(0) center.[9][10] This "electron-push" makes the metal more nucleophilic and better able to engage in the oxidative addition with the electrophilic aryl chloride.

  • Steric Bulk: Bulky ligands promote the formation of highly reactive, monoligated L-Pd(0) species, which are crucial for the oxidative addition of unreactive C-Cl bonds.[7][11] Furthermore, the steric strain in the resulting Pd(II) intermediate can accelerate the final, product-releasing reductive elimination step.[10][12]

Premier Ligand Classes for Aryl Chloride Coupling

Decades of research have led to the development of two main classes of ligands that embody the principles of high electron density and steric bulk, making them exceptionally effective for the Suzuki-Miyaura coupling of aryl chlorides.

Dialkylbiaryl Phosphines (Buchwald Ligands)

Pioneered by the Buchwald group, this class of ligands features a biaryl backbone with a dialkylphosphino group.[12][13][14] This architecture creates a sterically demanding and electron-rich environment around the palladium center.[15][16] The substitution pattern on the biaryl scaffold can be finely tuned to control the ligand's properties. These ligands have proven to be robust, versatile, and highly effective for a wide range of C-C, C-N, and C-O bond-forming reactions.[13][15]

Table 1: Representative Buchwald-Type Phosphine Ligands

Ligand NameStructure (R Group)Key Features & Applications
XPhos R = DicyclohexylphosphineHighly active for Suzuki coupling of aryl and heteroaryl chlorides.[14]
SPhos R = DicyclohexylphosphineExcellent for sterically hindered substrates and heteroaryl systems.[14]
DavePhos R = DicyclohexylphosphineProvides a particularly active catalyst for Suzuki-Miyaura coupling.[15]
tBuXPhos R = Di-t-butylphosphineBulky ligand effective for C-O and C-N bond formation in addition to C-C coupling.[13]
N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling chemistry.[10][17] They are typically stronger σ-donors and thus more electron-rich than even the most electron-rich phosphines.[10] This potent electron-donating ability makes them exceptionally well-suited for activating the most challenging aryl chloride substrates, including electron-rich and sterically hindered variants.[18][19][20] The steric environment of NHC ligands can be readily modified by changing the substituents on the nitrogen atoms.[18][21]

Table 2: Representative N-Heterocyclic Carbene Ligands

Ligand NameAbbreviationKey Features & Applications
IMes 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylideneHighly effective for Suzuki coupling of aryl chlorides; often generated in situ.[2]
SIMes 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylideneSaturated backbone, provides high activity for coupling at triflate sites.[22]
IPr 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylideneVery bulky ligand, excellent for challenging couplings.
SIPr 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylideneSaturated and bulky, provides selective coupling at chloride sites over triflates.[22]

A Practical Guide to Ligand Selection

Choosing the optimal ligand requires consideration of the specific aryl chloride and boronic acid partners. The following workflow provides a general decision-making framework.

Ligand_Selection start Start: Aryl Chloride Substrate is_hindered Sterically Hindered? (e.g., ortho-substituted) start->is_hindered is_heteroaryl Heteroaryl Chloride? is_hindered->is_heteroaryl No buchwald Try Bulky Biaryl Phosphine (e.g., XPhos, SPhos) is_hindered->buchwald Yes is_deactivated Electron-Rich / Deactivated? is_heteroaryl->is_deactivated No buchwald_hetero Try Biaryl Phosphine (e.g., SPhos, RuPhos) is_heteroaryl->buchwald_hetero Yes nhc_deactivated Try Strong σ-donating NHC (e.g., IPr, SIMes) is_deactivated->nhc_deactivated Yes standard Start with General Purpose Ligand (e.g., XPhos or IPr-Pd-G3) is_deactivated->standard No (Activated) nhc Try NHC Ligand (e.g., IPr, SIPr) buchwald->nhc Low Yield?

Figure 2: Decision Workflow for Ligand Selection.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of a generic aryl chloride with an arylboronic acid. It should be optimized for each specific substrate combination.

Materials & Equipment:

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: XPhos (or other selected biaryl phosphine/NHC salt)

  • Aryl Chloride: Substrate of interest

  • Arylboronic Acid: Coupling partner (typically 1.2-1.5 equivalents)

  • Base: K₃PO₄ or Cs₂CO₃ (typically 2.0-3.0 equivalents), finely ground

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Reaction Vessel: Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert Atmosphere: Nitrogen or Argon gas line

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Reagent Addition: Under a positive flow of inert gas (N₂ or Ar), add the aryl chloride (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (2.0 equiv.).

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene) via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl chloride.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature and time should be determined by monitoring the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Self-Validation Note: A successful reaction is validated by the consumption of starting materials and the formation of the desired biaryl product, confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry. The protocol's robustness is demonstrated by its applicability to a range of substrates with predictable outcomes.[23]

Troubleshooting Guide

Table 3: Common Issues and Potential Solutions

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. C-Cl bond too inert. 3. Insufficiently strong base.1. Ensure anhydrous/anaerobic conditions. 2. Switch to a more electron-rich ligand (e.g., from XPhos to an NHC). Increase temperature. 3. Switch to a stronger base (e.g., K₃PO₄ to Cs₂CO₃).
Protodeboronation Presence of water; base too strong.Use rigorously dried solvent and reagents. Consider a milder base like K₂CO₃ or KF.[18]
Homocoupling of Boronic Acid Presence of oxygen.Degas the solvent thoroughly before use and maintain a strict inert atmosphere.
Decomposition of Ligand Reaction temperature too high.Reduce the reaction temperature and extend the reaction time.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Maumela, M. C., et al. (2024). Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides. European Journal of Inorganic Chemistry. [Link]

  • Song, C., et al. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron, 61, 7438-7446. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Jana, R., et al. (2016). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. ChemistrySelect. [Link]

  • Hu, X., et al. (2007). Nickel(II) complexes of bidentate N-heterocyclic carbene/phosphine ligands: efficient catalysts for Suzuki coupling of aryl chlorides. Chemistry, 13(2), 582-91. [Link]

  • Thieme. (2024, June 13). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. [Link]

  • Maumela, M. C., et al. (2024). Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides. European Journal of Inorganic Chemistry. [Link]

  • Chung, K. H., et al. (2014). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. [Link]

  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • ResearchGate. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. [Link]

  • Bedford, R. B., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Chemistry. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11, 28033-28040. [Link]

  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(45), 28033-28040. [Link]

  • Bedford, R. B., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Cardiff University. [Link]

  • ChemRxiv. (2023). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]

  • ResearchGate. (2021). The Suzuki coupling reaction of aryl chlorides. [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Royal Society of Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • ResearchGate. (2025, August 7). Palladium-Catalyzed Suzuki—Miyaura Coupling with Aryl Chlorides Using a Bulky Phenanthryl N-Heterocyclic Carbene Ligand. [Link]

  • Wang, L., & He, W. (2007). Solvent‐Free, Palladium‐Catalyzed Suzuki–Miyaura Cross‐Couplings of Aryl Chlorides with Arylboronic Acids. Synthetic Communications, 37(14), 2349-2357. [Link]

  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Arkat USA, Inc. Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. [Link]

  • Broekemier, N. W., et al. (2014). An N-heterocyclic carbene-palladium-η3-allyl chloride complex for the Suzuki-Miyaura coupling of aryl halides. European Journal of Chemistry, 5, 162-166. [Link]

  • Connected Papers. (2024, December 5). Bulky electron-rich ligands. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • WordPress. (2026, February 3). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]

  • Liu, L., et al. (2010). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar. [Link]

  • ResearchGate. Electron rich, bulky ligands used in cross‐coupling reactions. [Link]

  • Li, G., et al. (2010). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(2), 304-307. [Link]

  • Organic Syntheses. (2025, February 27). Copper-Catalyzed Suzuki-Miyaura Coupling of Unactivated Alkyl Halides with Arylborons. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Harkal, S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(15), 5577–5584. [Link]

  • ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

  • Nielsen, D. K., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11924-11934. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. [Link]

Sources

"2-(3-Chlorophenyl)-6-fluorobenzoic acid" for material science applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

2-(3-Chlorophenyl)-6-fluorobenzoic acid is a highly specialized biphenyl scaffold characterized by significant steric congestion and electronic asymmetry. Unlike planar biphenyls, this molecule adopts a permanently twisted conformation due to the ortho-fluorine and ortho-carboxylic acid substituents flanking the biaryl axis.

For material scientists and drug development professionals, this molecule serves as a critical "structure-directing agent" in three domains:

  • Crystal Engineering: The twisted geometry disrupts efficient

    
    -
    
    
    
    stacking, promoting the formation of novel polymorphs and enhancing solubility profiles in pharmaceutical co-crystals.
  • Metal-Organic Frameworks (MOFs): It acts as a "kinked" ligand. The 6-fluoro substituent introduces hydrophobicity to pore channels, while the non-linear geometry prevents framework interpenetration, potentially increasing surface area.

  • Liquid Crystals: The lateral fluorine atom lowers melting points and viscosity, a desirable trait for mesogenic cores.

Chemical Architecture & Properties

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₃H₈ClFO₂
Key Structural Feature Atropisomeric potential due to 2,6-substitution (restricted rotation).
Electronic Character Electron-deficient A-ring (F-substituted); Inductively deactivated B-ring (Cl-substituted).
pKa (Calc.) ~2.8 - 3.2 (Increased acidity due to ortho-F inductive effect).
Solubility High in DMSO, MeOH; Low in Water (pH < 7).

Protocol A: High-Purity Synthesis (Suzuki-Miyaura Coupling)

Objective: Synthesize material-grade (>99.5%) ligand free of palladium contaminants, suitable for optical or pharmaceutical applications. Challenge: The reaction involves a sterically hindered ortho-substituted aryl halide. Standard conditions often fail.

Reagents:
  • Substrate A: 2-Bromo-6-fluorobenzoic acid (1.0 eq)

  • Substrate B: 3-Chlorophenylboronic acid (1.2 eq)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (SPhos is critical for hindered biaryls)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene : Water (10:1 v/v)

Step-by-Step Workflow:
  • Degassing: Charge a reaction vessel with Toluene/Water. Sparge with Argon for 20 minutes. Reason: Oxygen poisons the active Pd(0) species.

  • Pre-complexation: Add Pd(OAc)₂ and SPhos. Stir at RT for 10 mins to form the active catalytic species.

  • Addition: Add Substrate A, Substrate B, and K₃PO₄ base.

  • Reaction: Heat to 100°C for 12–16 hours under Argon. Monitor by HPLC/TLC.

  • Work-up (Critical for Purity):

    • Cool to RT. Acidify aqueous layer to pH 2 with 1M HCl (precipitates the acid).

    • Extract with Ethyl Acetate (x3).[1]

    • Palladium Removal: Wash organic phase with 5% aqueous L-Cysteine or use a thiol-functionalized silica scavenger. Reason: Pd residuals cause fluorescence quenching in optical materials.

  • Crystallization: Recrystallize from Ethanol/Water (slow cooling) to obtain white needles.

Visualizing the Synthetic Logic

SynthesisWorkflow Start Start: 2-Bromo-6-fluorobenzoic acid Cycle Suzuki Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) Start->Cycle + 3-Cl-Ph-B(OH)2 Cat Catalyst Activation (Pd(OAc)2 + SPhos) Cat->Cycle Activates Scavenge Pd Scavenging (L-Cysteine Wash) Cycle->Scavenge Crude Mixture Product Pure this compound Scavenge->Product Recrystallization

Figure 1: Synthetic pathway prioritizing steric tolerance and metal scavenging.

Protocol B: Solid-State Polymorph Screening

Objective: Identify stable and metastable crystal forms. This is vital for drug development (bioavailability) and materials (optical properties). Mechanism: The 6-fluoro substituent creates a "dipole pocket" that alters hydrogen bonding motifs (Carboxylic dimer vs. catemer).

Experimental Matrix:
MethodSolvent SystemExpected OutcomeApplication
Slow Evaporation Methanol (High solubility)Thermodynamic Form (Stable)Standard Reference
Anti-Solvent DMSO -> Water (Rapid)Kinetic Form (Metastable)High Dissolution Rate
Slurry Conversion Acetonitrile (48h @ 50°C)Most Stable PolymorphShelf-life Stability
Vapor Diffusion THF (Solvent) / Hexane (Anti)High-Quality Single CrystalsX-Ray Diffraction (SC-XRD)
Characterization Steps:
  • PXRD (Powder X-Ray Diffraction): Scan 2

    
     from 3° to 40°. Look for peak shifts indicating different packing motifs.
    
  • DSC (Differential Scanning Calorimetry): Heat at 10°C/min. Endotherms indicate melting; Exotherms indicate polymorph transitions.

  • Hirshfeld Surface Analysis: (Computational) Use crystal data to map F...H and Cl...Cl interactions. The 6-F atom typically suppresses edge-to-face interactions, favoring slipped-stacking.

Protocol C: MOF Ligand Integration

Objective: Use the molecule as a "capping ligand" or linker in Zirconium-based MOFs (e.g., UiO-66 type derivatives) to modulate pore hydrophobicity.

  • Solvothermal Synthesis:

    • Dissolve ZrCl₄ and this compound in DMF.

    • Add modulator: Acetic acid (30 eq) to control defect sites.

    • Heat at 120°C for 24 hours in a sealed Teflon autoclave.

  • Activation:

    • Solvent exchange with Acetone (3 days).

    • Thermal activation at 100°C under vacuum.

  • Validation:

    • Measure Contact Angle: The 6-F group should significantly increase water contact angle compared to non-fluorinated analogues.

Material Science Workflow Diagram

MaterialWorkflow cluster_SolidState Solid State Engineering cluster_MOF Porous Materials (MOFs) Ligand Ligand: this compound Polymorph Polymorph Screening (Solvent/Anti-solvent) Ligand->Polymorph Synthesis Solvothermal Synthesis (Zr-Clusters + Ligand) Ligand->Synthesis SingleCrystal SC-XRD Analysis (Packing Efficiency) Polymorph->SingleCrystal Application End Application: Hydrophobic Sorbents / Bioactive Co-crystals SingleCrystal->Application Structure-Property Correlation Activation Activation & Pore Analysis (BET Surface Area) Synthesis->Activation Activation->Application Gas Uptake Data

Figure 2: Workflow connecting the molecular scaffold to macroscopic material properties.

References

  • Navarro, O., et al. (2003).[2][3] "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." Journal of the American Chemical Society.[2][3] (Establishes the SPhos/Pd-NHC protocols required for ortho-substituted biaryls).

  • Reutter, E., et al. (2025). "Fluorine in Crystal Engineering: The Little Atom That Could." ResearchGate Review. (Details the specific weak interactions [C-F...H] utilized in Protocol B).

  • NIST Chemistry WebBook. "Fluorinated Benzoic Acid Derivatives Data." (Standard reference for thermodynamic properties of similar fluorinated scaffolds).

  • Organic Chemistry Portal. "Suzuki Coupling of Sterically Hindered Substrates." (Methodology grounding for Protocol A).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sterically Hindered Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of sterically hindered biphenyls. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing sterically congested biaryl scaffolds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered in your laboratory.

Introduction to the Challenge

The construction of sterically hindered biphenyls, particularly those with multiple ortho-substituents, presents a significant challenge in organic synthesis. The steric bulk around the coupling sites can impede the crucial steps of the catalytic cycle in traditional cross-coupling reactions, leading to low yields, slow reaction times, and the formation of unwanted byproducts. Furthermore, the restricted rotation around the newly formed C-C bond in highly substituted biphenyls can lead to the formation of stable atropisomers, adding another layer of complexity to their synthesis and characterization.[1][2] This guide provides practical insights and solutions to overcome these hurdles.

Troubleshooting Guide: Common Issues in Hindered Biphenyl Synthesis

This section addresses common problems encountered during the synthesis of sterically hindered biphenyls and provides systematic approaches to troubleshoot them.

Problem 1: Low or No Product Yield

This is the most frequent issue when dealing with sterically demanding substrates. The root cause often lies in the inefficiency of one or more steps in the catalytic cycle.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Inefficient Oxidative Addition The bulky ortho-substituents on the aryl halide sterically hinder the approach of the palladium catalyst, slowing down or preventing the initial oxidative addition step. This is often the rate-limiting step.[2][3]Switch to a more electron-rich and bulky ligand. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate oxidative addition by stabilizing the active monoligated Pd(0) species.[2][4] N-heterocyclic carbene (NHC) ligands are also highly effective.[3] Consider using a higher catalyst loading (e.g., 2-5 mol%), but this should be a last resort.
Difficult Transmetalation Steric hindrance on the organometallic coupling partner (e.g., boronic acid) can make it difficult to transfer the aryl group to the palladium center.Choose a more reactive organometallic reagent. For Suzuki-Miyaura couplings, consider converting the boronic acid to a more reactive boronate ester or trifluoroborate salt.[1] Alternatively, explore other cross-coupling reactions like Negishi (organozinc) or Stille (organotin) couplings, as organozinc and organotin reagents can be more reactive.[5][6]
Slow Reductive Elimination The steric clash between the two bulky aryl groups on the palladium intermediate can raise the energy barrier for the final C-C bond-forming reductive elimination step.Employ bulky ligands. Paradoxically, bulky ligands that facilitate oxidative addition can also promote reductive elimination by creating a more sterically crowded metal center, which favors the release of the product.[1]
Catalyst Deactivation The palladium catalyst can precipitate as palladium black or be deactivated by impurities or side reactions, especially at elevated temperatures required for hindered couplings.Ensure rigorous degassing of solvents and reagents. Oxygen can oxidize the active Pd(0) catalyst.[1] Use a pre-catalyst to ensure the consistent generation of the active species.[4] Check the quality of your reagents and solvents.
Inappropriate Base or Solvent The choice of base and solvent is critical for activating the organometallic reagent and maintaining the catalyst's activity.Screen different bases and solvents. For Suzuki-Miyaura couplings with hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[7] Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For anhydrous couplings with K₃PO₄, the addition of a small amount of water can sometimes be beneficial.[8]
Problem 2: Significant Formation of Side Products

The formation of byproducts is a common issue that complicates purification and reduces the yield of the desired biphenyl.

Common Side Products & Mitigation Strategies:

Side Product Cause Mitigation Strategy
Homocoupling of Organometallic Reagent Two molecules of the organometallic reagent (e.g., boronic acid) couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen or an excess of Pd(II) species.[1]Rigorous degassing. Minimize oxygen in the reaction. Use a Pd(0) source. Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂. Control reagent concentration. Slow addition of the organometallic reagent can keep its concentration low, disfavoring homocoupling.
Dehalogenation of Aryl Halide The halogen on the starting aryl halide is replaced by a hydrogen atom. This can be caused by β-hydride elimination from certain ligands or the presence of hydride sources.Choose appropriate ligands. Avoid ligands prone to β-hydride elimination if possible. Use a non-protic solvent and a non-hydroxide base. This minimizes the sources of protons in the reaction mixture.
Protodeborylation of Boronic Acid The boronic acid group is replaced by a hydrogen atom, consuming the starting material. This is often catalyzed by base and water.Use anhydrous conditions. If protodeborylation is a major issue, consider running the reaction under strictly anhydrous conditions. Use more stable boronic acid derivatives. Pinacol esters or MIDA boronates are generally more stable to protodeborylation.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my sterically hindered Suzuki-Miyaura coupling?

A1: The choice of ligand is crucial for success. For sterically hindered substrates, you need a ligand that is both electron-rich and bulky .

  • Electron-richness helps to accelerate the rate-limiting oxidative addition step.

  • Bulkiness promotes the formation of the active, monoligated Pd(0) species and facilitates the final reductive elimination.

Recommended Ligand Classes:

  • Buchwald Biaryl Phosphine Ligands: This class of ligands, including SPhos, XPhos, and RuPhos , is the gold standard for many challenging Suzuki-Miyaura couplings.[2][4] They offer a good balance of electron-donating ability and steric bulk.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be even more effective than phosphine ligands in some cases, particularly for coupling aryl chlorides.[3]

  • Dialkylphosphinobiphenyl Ligands: These ligands, like DavePhos and JohnPhos, are also highly effective for hindered couplings.

A good starting point is to screen a small set of these ligands to find the optimal one for your specific substrate combination.

Q2: My reaction is not working even with a good ligand. What else can I try?

A2: If ligand screening is unsuccessful, consider changing the cross-coupling methodology.

  • Negishi Coupling: This reaction uses organozinc reagents, which are generally more reactive than organoborons. This can be particularly advantageous for hindered substrates where transmetalation is difficult.[5] However, organozinc reagents are sensitive to air and moisture, requiring stricter anhydrous and inert conditions.

  • Stille Coupling: Organotin reagents used in Stille coupling are also highly reactive and tolerant of many functional groups.[6] The main drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the final product.

  • Ullmann Coupling: This is a classical method that uses copper catalysis and often requires high temperatures. While it can be effective for synthesizing symmetrical and some unsymmetrical hindered biphenyls, the harsh conditions can limit its functional group tolerance.[9]

Q3: How can I purify my sterically hindered biphenyl product?

A3: Purification of hindered biphenyls can be challenging due to their often non-polar and crystalline nature.

  • Column Chromatography: This is the most common method. Due to the non-polar nature of many biphenyls, a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is typically used. Careful selection of the silica gel and eluent polarity is key to achieving good separation from starting materials and byproducts.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high purity material. Screening different solvents or solvent mixtures is often necessary to find suitable conditions.

  • Preparative HPLC: For difficult separations or for isolating atropisomers, preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase may be required.[10]

Q4: What is atropisomerism and why is it important for hindered biphenyls?

A4: Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond.[1][2] In sterically hindered biphenyls, the bulky ortho-substituents prevent free rotation around the C-C bond connecting the two aryl rings. This can lead to the existence of stable, non-superimposable stereoisomers called atropisomers.

Importance in Drug Development:

  • Different Biological Activity: Atropisomers of a drug molecule can have significantly different pharmacological activities, with one being active and the other inactive or even toxic.[11]

  • Regulatory Scrutiny: Regulatory agencies like the FDA require that atropisomeric drugs be developed as single, stable enantiomers if the rotational barrier is high enough to prevent racemization under physiological conditions.[11]

Therefore, it is crucial to consider the potential for atropisomerism when designing and synthesizing sterically hindered biphenyls for pharmaceutical applications.

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for common cross-coupling reactions used in the synthesis of sterically hindered biphenyls.

Protocol 1: Suzuki-Miyaura Coupling for a Tetra-ortho-substituted Biphenyl

This protocol is a general guideline and may require optimization for specific substrates.

Reaction: Synthesis of 2,2',6,6'-Tetramethylbiphenyl

Materials:

  • 2-Bromo-1,3-dimethylbenzene (Aryl Halide)

  • 2,6-Dimethylphenylboronic acid (Arylboronic Acid)

  • Pd₂(dba)₃ (Palladium Source)

  • SPhos (Ligand)

  • K₃PO₄ (Base)

  • Toluene (Solvent)

  • Degassed Water

Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv.), 2,6-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Catalyst Loading: In a separate vial, weigh Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd) and SPhos (0.044 mmol, 4.4 mol %) and add them to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the desired 2,2',6,6'-tetramethylbiphenyl.

Comparative Data: Yields for Different Coupling Methods

The following table provides a qualitative comparison of expected yields for different cross-coupling methods in the synthesis of sterically hindered biphenyls. Actual yields will vary depending on the specific substrates and reaction conditions.

Coupling Method Typical Yields for Hindered Substrates Advantages Disadvantages
Suzuki-Miyaura Moderate to Good (with optimized catalyst system)Mild conditions, commercially available reagents, low toxicity of boron compounds.[1]Can be sensitive to protodeborylation; may require extensive ligand screening.
Negishi Good to ExcellentHighly reactive organozinc reagents, often proceeds at lower temperatures.[5]Air and moisture sensitive reagents, requires strict inert atmosphere.
Stille Good to ExcellentAir and moisture stable organotin reagents, tolerant of many functional groups.[6]Toxicity of tin compounds, difficult to remove tin byproducts.
Ullmann Variable (often lower for unsymmetrical products)Can be effective for symmetrical biphenyls.[9]Harsh reaction conditions (high temperatures), limited functional group tolerance.

Visualization of Key Concepts

Catalytic Cycle of Suzuki-Miyaura Coupling for Hindered Substrates

The following diagram illustrates the catalytic cycle of a Suzuki-Miyaura coupling reaction, highlighting the challenges posed by steric hindrance at each step.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) CHALLENGE: Slow due to steric hindrance Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OR)2) CHALLENGE: Difficult due to steric bulk on both partners Biphenyl Product Biphenyl Product Ar-Pd(II)-Ar'(L)->Biphenyl Product Reductive Elimination CHALLENGE: High energy barrier due to steric clash Biphenyl Product->Pd(0)L Catalyst Regeneration Troubleshooting_Workflow start Low Yield ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, NHCs) start->ligand base_solvent Optimize Base and Solvent (e.g., K3PO4, Cs2CO3 in Dioxane/Toluene) ligand->base_solvent No Improvement success Improved Yield ligand->success Improvement temp_conc Adjust Temperature and Concentration base_solvent->temp_conc No Improvement base_solvent->success Improvement coupling_method Change Cross-Coupling Method (e.g., Negishi, Stille) temp_conc->coupling_method No Improvement temp_conc->success Improvement coupling_method->success Improvement

Caption: A decision-making workflow for troubleshooting low yields in hindered biphenyl synthesis.

References

  • Cross-Coupling Reactions Guide. (Provided search result, no public URL available)
  • Enhanced Activity of Bulky N-Heterocylic Carbenes in Nickel–NHC Catalyzed Kumada–Corriu Cross-Coupling of Aryl Tosylates. Organic Letters. [Link]

  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research. [Link]

  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • The Stille Reaction. Myers's Group, Harvard University. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

  • 4,4'-, and 6,6'-Substituted Chiral Biphenyl Derivatives for Application in the Preparation of Chiral Materials. The Journal of Organic Chemistry. [Link]

  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Atropisomerism in Drug Discovery and Development. Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Suzuki-Miyaura Coupling Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproducts in Suzuki Coupling of Aryl Halides Role: Senior Application Scientist Status: Active

Introduction: Beyond the Catalytic Cycle

Welcome to the Technical Support Center. If you are here, your Suzuki coupling likely failed not because the chemistry is "bad," but because the catalytic cycle has leaked.

In ideal textbook scenarios, Palladium (0) undergoes oxidative addition, transmetallation, and reductive elimination to yield your biaryl. In the real world (drug discovery and process chemistry), three specific parasitic pathways compete with productive coupling: Protodeboronation , Homocoupling , and Hydrodehalogenation .

This guide treats your reaction as a system to be debugged. We do not guess; we isolate variables based on mechanistic causality.

Module 1: Protodeboronation (The "Silent Killer")

Symptom: You observe the conversion of your boronic acid starting material (


) into the corresponding arene (

). The aryl halide remains unreacted.
The Mechanism

Protodeboronation is the most common failure mode for heterocyclic boronic acids (e.g., 2-pyridyl, oxazole). It is base-catalyzed .[1] The base required for the Suzuki reaction attacks the boron center to form a boronate "ate" complex. While this "ate" complex is necessary for transmetallation, it is also highly susceptible to hydrolysis by water or proton sources in the solvent, cleaving the C-B bond before the Palladium can find it.

Troubleshooting & Logic
VariableDiagnostic QuestionTechnical Solution
Substrate Is your boronic acid a 2-heterocycle or polyfluorophenyl?These are electronically predisposed to hydrolysis. Switch to MIDA Boronates or Potassium Trifluoroborates to create a "slow-release" system.
Base/pH Are you using strong aqueous bases (

,

)?
Switch to anhydrous conditions. Use

or

suspended in dry dioxane/DMF to minimize proton sources.
Catalyst Is the reaction slow (>1 hr)?Speed is the antidote. Use high-activity precatalysts (e.g., Buchwald G3/G4 ) to force transmetallation to outcompete hydrolysis.
Visualizing the Pathway

Protodeboronation BoronicAcid Ar-B(OH)2 (Starting Material) AteComplex [Ar-B(OH)3]- (Ate Complex) BoronicAcid->AteComplex Activation Base Base + H2O Base->AteComplex Pd_Ar_X L-Pd(II)-Ar'-X (Oxidative Addition Complex) AteComplex->Pd_Ar_X Transmetallation (Fast Path) Byproduct Ar-H + B(OH)3 (Protodeboronation) AteComplex->Byproduct Hydrolysis (Slow Path/Leak) Product Ar-Ar' (Product) Pd_Ar_X->Product Reductive Elimination

Figure 1: The competition between productive transmetallation (Green) and destructive protodeboronation (Red). High-energy "ate" complexes are the branch point.

Module 2: Homocoupling (The "Doppelgänger")

Symptom: You isolate dimers.

  • Type A:

    
     (Dimer of the Boronic Acid).
    
  • Type B:

    
     (Dimer of the Aryl Halide).
    
Root Cause Analysis

Type A (Boronic Acid Homocoupling): This is an oxidative process.[1] It requires an oxidant—usually atmospheric Oxygen (


)—to re-oxidize Pd(0) to Pd(II) prematurely, or it involves a "Glaser-type" mechanism.
  • Fix: Your inert atmosphere is compromised. Sparging with Argon is insufficient for sensitive cases; use freeze-pump-thaw cycles.

Type B (Aryl Halide Homocoupling): This is a reductive process.[1][2] It often occurs when the boronic acid is inactive (see Module 1) and the Pd(II)-aryl intermediate undergoes disproportionation or reacts with a second equivalent of aryl halide.

Troubleshooting Guide

Q: I am seeing massive amounts of Boronic Acid dimer. Is my catalyst dead? A: No, your catalyst is working too well as an oxidase.

  • Degas: Oxygen is the enemy. It facilitates the turnover of Pd without the aryl halide.

  • Stoichiometry: Do not use a massive excess of boronic acid (e.g., >1.5 equiv) if you cannot strictly exclude air.

Q: I see Aryl Halide dimers. What happened? A: This suggests "Catalyst Confusion."[3]

  • Ligand Exchange: If you use

    
    , ligand dissociation can lead to bridged Pd species that facilitate disproportionation. Switch to a bulky, bidentate ligand (e.g., dppf  or Xantphos ) that enforces a 1:1 Pd:Ligand ratio and sterically discourages dimerization.
    

Module 3: Hydrodehalogenation (The "Phantom Hydrogen")

Symptom: Your aryl halide (


) converts to 

.[3][4] The halogen is replaced by a hydrogen atom.[3][5]
The Mechanism

This is rarely due to "moisture." It is caused by


-Hydride Elimination .[2]
If you use a secondary alcohol solvent (Isopropanol, Ethanol) or an amine base, the Palladium center can coordinate an alkoxide. This alkoxide undergoes 

-hydride elimination to form a Palladium-Hydride (L-Pd-H) species. This species reductively eliminates with your aryl group to form

.[2]
Visualizing the Pathway

Dehalogenation Pd_Ar_X L-Pd(II)-Ar-X Pd_Ar_OR L-Pd(II)-Ar-OR Pd_Ar_X->Pd_Ar_OR Ligand Exchange Alkoxide Alkoxide Ligand (from Solvent/Base) Alkoxide->Pd_Ar_OR Pd_H L-Pd(II)-Ar-H (Palladium Hydride) Pd_Ar_OR->Pd_H Beta-Hydride Elimination Byproduct Ar-H (Dehalogenated) Pd_H->Byproduct Reductive Elimination

Figure 2: The pathway where solvent acts as a hydride source (Red), destroying the aryl halide.

Corrective Actions
  • Solvent Swap: Never use Isopropanol or secondary alcohols for difficult couplings. Use Toluene , Dioxane , or DMF .[6]

  • Base Choice: If using primary alcohols (MeOH), ensure the base isn't strong enough to deprotonate the solvent significantly.

  • Substrate Check: Electron-deficient aryl halides (e.g., 4-nitro-bromobenzene) are significantly more prone to this pathway because the Ar-Pd bond is more polarized.

Module 4: Validated Experimental Protocols

Do not deviate from these steps unless you have a specific mechanistic reason.

Protocol A: The "High-Fidelity" System (Recommended)

Best for: Heterocycles, unstable boronic acids, and pharmaceutical intermediates.

Reagents:

  • Catalyst: XPhos Pd G4 or RuPhos Pd G4 (Buchwald Precatalysts) [1].[3]

  • Base:

    
     (0.5 M aqueous solution or anhydrous).
    
  • Solvent: THF or 1,4-Dioxane.

Workflow:

  • Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Pd-G4 Precatalyst (1–3 mol%) to a vial equipped with a stir bar.

  • Evacuate: Seal the vial. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add sparged THF or Dioxane via syringe.

  • Base Addition: Add degassed aqueous

    
     (2.0 equiv) via syringe.
    
    • Note: The biphasic system helps protect the boronic acid from rapid hydrolysis compared to a homogeneous aqueous mix.

  • Reaction: Stir vigorously at 40–60°C.

    • Why: G4 catalysts activate rapidly.[7] Low temperature prevents thermal degradation of the boronic acid [2].

Protocol B: The "Anhydrous" System (For Hydrolysis-Prone Substrates)

Best for: 2-Pyridyl boronates and polyfluorinated aryls.

Reagents:

  • Catalyst:

    
     (1 mol%) + 
    
    
    
    or SPhos (2.4 mol%).
  • Base:

    
     (powdered, anhydrous, 2.0 equiv).
    
  • Solvent: Toluene (anhydrous).

Workflow:

  • Drying: Flame-dry the glassware.

  • Charge: Add Aryl Halide, Boronic Acid, Base, Pd source, and Ligand in a glovebox or under strict Argon flow.

  • Solvent: Add anhydrous Toluene.

  • Temp: Heat to 80–100°C.

    • Why: Without water, the base solubility is low (

      
       is heterogeneous). Higher heat is needed for turnover, but protodeboronation is suppressed by the lack of protons [3].
      

References

  • Buchwald, S. L., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[8] Journal of the American Chemical Society, 2010.[8]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014.[9]

  • Shermolovich, Y. G., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society, 2016.

  • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[10] Journal of Organic Chemistry, 2004.[10]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who rely on these powerful transformations. Here, we move beyond simple protocols to address the complex challenges encountered in the lab, providing in-depth, field-proven insights to help you troubleshoot and optimize your experiments effectively.

Introduction: The Core of Modern Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic chemistry, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.[1][2] The general mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition of an organohalide to a Pd(0) species, transmetalation with an organometallic reagent, and reductive elimination to form the desired product while regenerating the active Pd(0) catalyst.[1][1] Success hinges on the delicate interplay between the catalyst, ligands, base, solvent, and substrates. This guide provides a structured approach to navigating the complexities of these reactions.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during cross-coupling reactions.

Q1: My reaction has a very low yield or is not working at all. Where should I start troubleshooting?

A: A low or zero yield is the most common issue and typically points to a problem with one of the core components: the catalyst system, the reagents, or the reaction conditions.[3]

  • Catalyst Inactivity: The active Pd(0) species may not be forming or is being deactivated. Oxygen is a primary culprit, as it can oxidize both the Pd(0) catalyst and the phosphine ligands.[3] Ensure your reagents are high quality and that your reaction is performed under a strict inert atmosphere.

  • Reagent Quality: Boronic acids, in particular, are susceptible to degradation (protodeboronation).[3] Using freshly purchased or purified reagents is critical. The purity of your solvent and base is equally important.[3]

  • Suboptimal Conditions: Many cross-coupling reactions require heat to proceed efficiently.[3] If you are running the reaction at room temperature, a modest increase in temperature may be necessary. Conversely, excessive heat can cause catalyst decomposition.[3]

Q2: I'm observing a significant amount of homocoupling byproduct. What causes this and how can I prevent it?

A: Homocoupling, the coupling of two identical starting material molecules (e.g., two boronic acids in a Suzuki reaction), is a frequent side reaction.[1][3]

  • Presence of Oxygen: The primary cause is often the presence of oxygen, which can facilitate the oxidative coupling of your organometallic reagent.[3][4] Rigorous degassing of your solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is the most effective solution.[3]

  • In Situ Catalyst Reduction: When using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to Pd(0) in the reaction mixture. This process can sometimes consume the organometallic reagent or phosphine ligand, leading to homocoupling.[3] Starting with a stable, pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst can mitigate this issue.[3]

  • Reaction Stoichiometry: Using a slight excess of the halide coupling partner can sometimes minimize the homocoupling of the organometallic reagent.[1]

Q3: My reaction mixture turned black. What does this mean?

A: The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[4][5] The catalytically active species has aggregated into inactive bulk palladium metal. This can be caused by:

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.

  • Impurities: Impurities in the starting materials or solvents can poison the catalyst.[5]

  • Insufficient Ligand: An inadequate amount of phosphine ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[3] Ensure you are using an appropriate ligand-to-palladium ratio, typically between 1:1 and 4:1.[3]

Q4: How do I choose the right ligand for my reaction?

A: Ligand selection is critical and highly dependent on the substrates. There is no single "best" ligand.

  • For Challenging Substrates: Unreactive substrates, such as electron-rich or sterically hindered aryl chlorides, require highly active catalyst systems.[1][6] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos and XPhos) are designed for these difficult couplings.[1][6][7] These ligands increase the electron density on the palladium, facilitating the challenging oxidative addition step, and their bulkiness promotes the final reductive elimination.[6]

  • For Specific Reactions: In Buchwald-Hartwig amination, ligand choice depends on the amine. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[8][9]

  • Screening: For a new transformation, it is often best to screen a small, diverse set of ligands to identify the optimal one for your specific substrate combination.[8]

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Guide 1: Issues Related to the Catalyst System
ProblemPossible Cause(s)Recommended Solution(s)
No Reaction or Stalled Reaction Inactive Catalyst: The Pd(0) active species is not forming from the Pd(II) precatalyst, or the Pd(0) source has degraded.[3][8]- Use a fresh, high-quality palladium source. Consider modern precatalysts (e.g., Buchwald G3/G4 palladacycles) that form the active catalyst more reliably.[3][8] - If using Pd(OAc)₂, ensure your conditions are suitable for its reduction to Pd(0).
Ligand Oxidation/Degradation: Phosphine ligands are often air-sensitive and can be oxidized, rendering them unable to coordinate to palladium.[3]- Use fresh ligands stored under an inert atmosphere. - Prepare reaction mixtures under strict anaerobic conditions.
Formation of Palladium Black Incorrect Ligand:Pd Ratio: Too little ligand can lead to catalyst aggregation.- Screen different ligand-to-palladium ratios (e.g., 1:1, 1.5:1, 2:1). An excess of ligand is often beneficial.[10]
High Temperature: The catalyst system may not be thermally stable at the reaction temperature.- Lower the reaction temperature and extend the reaction time. - Consider a more thermally stable ligand or precatalyst system.
Low Yield with Challenging Substrates Insufficient Catalyst Activity: The chosen ligand may not be active enough for difficult substrates like aryl chlorides or sterically hindered partners.[1][6][11]- Switch to a more electron-rich and sterically bulky ligand (e.g., SPhos, XPhos, RuPhos).[1] These ligands promote the difficult oxidative addition step with unreactive electrophiles.[6]
Catalyst Poisoning: Heteroatoms in the substrate (e.g., pyridine nitrogen, thioether sulfur) can coordinate to the palladium center and inhibit catalysis.[10]- Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).[10] - Select a more sterically hindered ligand that can discourage substrate coordination.[10]
Guide 2: Issues Related to Substrates & Reagents
ProblemPossible Cause(s)Recommended Solution(s)
Low Conversion & Starting Material Recovery Poor Substrate Purity: Impurities in the aryl halide or organometallic reagent can poison the catalyst.[5]- Purify starting materials before use (e.g., recrystallization, distillation, or chromatography). - Ensure starting materials are dry, as water can deactivate the catalyst and reagents.[1][12]
Organoboron Reagent Instability (Suzuki): Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially with heteroaryl substrates or under prolonged heating.[3][13]- Use fresh boronic acids. - Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[3]
Side Product Formation (Dehalogenation) Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This is more common with electron-rich aryl halides and highly active catalysts.[1]- Reduce sources of hydrogen in the reaction (e.g., ensure solvents are anhydrous). - Adjust the catalyst system; a slightly less active catalyst may be more selective.[1]
Inconsistent Results Reagent Degradation: The quality of reagents like the base or organometallic partner may vary between batches or degrade upon storage.- Use fresh, high-purity reagents for each experiment. - For air- or moisture-sensitive reagents, ensure they are handled and stored under an inert atmosphere.
Guide 3: Issues Related to Reaction Conditions
ProblemPossible Cause(s)Recommended Solution(s)
Sluggish or Incomplete Reaction Ineffective Base: The base is crucial for activating the organometallic reagent (Suzuki) or deprotonating the nucleophile (Buchwald-Hartwig).[14][15] The chosen base may be too weak or have poor solubility.- Screen a panel of bases. For Suzuki reactions, K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃.[14] For Buchwald-Hartwig, strong bases like NaOtBu or LHMDS are common.[15] - Ensure adequate equivalents of base are used (typically 1.5 - 3.0 eq).[3]
Inappropriate Solvent: The solvent influences catalyst solubility, stability, and even selectivity.[16][17] A poor solvent choice can lead to low reaction rates or catalyst decomposition.- Screen different solvents. Common choices include toluene, dioxane, THF, and DMF.[18] - For biphasic reactions (e.g., Suzuki with an aqueous base), ensure vigorous stirring to maximize the interfacial area.[3]
Insufficient Degassing: Residual oxygen can rapidly deactivate the catalyst system.[3][4]- Degas the solvent thoroughly before use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[3] - Assemble the reaction under a positive pressure of argon or nitrogen.[10]

Visualizing the Process: Key Diagrams

Visual aids are essential for understanding the complex relationships in cross-coupling chemistry.

Catalytic Cycle Pd0 LₙPd(0) OAC Ar-Pd(II)-X (L)ₘ Pd0->OAC TC Ar-Pd(II)-R' (L)ₘ Pd0->TC Ar-R' OAC->Pd0 Ar-X OAC->TC TC->Pd0 TC->OAC R'-M OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Flowchart decision decision action action start Low Yield / No Reaction decision1 Are reagents fresh & pure? start->decision1 Check Reagents decision2 Is reaction fully degassed? decision1->decision2 Yes action1 Use fresh/purified reagents & dry solvent decision1->action1 No decision3 Is catalyst system appropriate? decision2->decision3 Yes action2 Improve degassing (sparge or freeze-pump-thaw) decision2->action2 No decision4 Are conditions (base, solvent, temp) optimized? decision3->decision4 Yes action3 Screen ligands & Pd sources (e.g., Buchwald) decision3->action3 No action5 Screen bases, solvents, & temperature range decision4->action5 No action4 Increase catalyst loading or investigate substrate-specific inhibition decision4->action4 Yes

Caption: A decision-making flowchart for troubleshooting failed cross-coupling reactions.

Experimental Protocols & Data

Protocol 1: General Procedure for Base and Solvent Screening in a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to quickly identify optimal conditions.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol scale per reaction)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol per reaction)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd per reaction)

  • Phosphine ligand (e.g., SPhos, 0.022 mmol per reaction)

  • Bases for screening (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, NaOtBu)

  • Solvents for screening (e.g., Toluene, Dioxane, THF, CPME)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox, weigh the aryl halide, arylboronic acid, palladium precatalyst, and phosphine ligand into separate reaction vials for each condition to be tested.

  • Base Addition: To each vial, add the selected base (2.0 mmol).

  • Solvent Addition: Add the chosen degassed solvent (2 mL) to each vial via syringe.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature (e.g., 100 °C). Stir for a set time (e.g., 12 hours).

  • Analysis: After cooling, quench a small aliquot of each reaction mixture, filter it through a small plug of silica, and analyze by GC-MS or LC-MS to determine the conversion and identify the most promising conditions.

Data Summary Tables

Table 1: Comparison of Common Bases for Cross-Coupling

BaseTypical ReactionsStrength (pKa of Conj. Acid)Solubility NotesKey Considerations
K₃PO₄ Suzuki, Buchwald-HartwigStrong (12.3)Moderately soluble in water; low solubility in organic solvents.[14]Often highly effective in Suzuki couplings, especially with challenging substrates.[14]
Cs₂CO₃ Suzuki, SonogashiraModerate (10.3)Good solubility in some organic solvents (e.g., DMF) and water.[14]More expensive but often provides superior results due to higher solubility and the effect of the cesium cation.[1]
NaOtBu Buchwald-HartwigVery Strong (19)Soluble in ethereal and aromatic solvents.[15]Highly reactive but can be incompatible with base-sensitive functional groups like esters.[9][15]
K₂CO₃ Suzuki, HeckModerate (10.3)Soluble in water; very low solubility in organic solvents.[14]A common, cost-effective choice, often used in aqueous/organic biphasic systems.[1]

Table 2: Guide to Common Solvents

SolventPolarityBoiling Point (°C)Typical ApplicationsConsiderations
Toluene Nonpolar111Suzuki, Buchwald-Hartwig, HeckGood for high-temperature reactions. Often used in biphasic Suzuki couplings with an aqueous base.[18]
1,4-Dioxane Polar Aprotic101Suzuki, Buchwald-Hartwig, NegishiA versatile and widely used solvent. Can coordinate to palladium, sometimes influencing reactivity.[2][17]
Tetrahydrofuran (THF) Polar Aprotic66Suzuki, Negishi, StilleLower boiling point limits reaction temperature. Can promote the formation of palladium black in some cases.[5][19]
N,N-Dimethylformamide (DMF) Polar Aprotic153Sonogashira, Heck, SuzukiHigh boiling point allows for a wide temperature range. Can influence reaction selectivity in some systems.[2]

References

  • Cross-Coupling Reactions Guide. Johnson Matthey.
  • Technical Support Center: Sonogashira Coupling of Terminal Alkynes. Benchchem.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Deactivation Mechanisms of Pd/ceria in Water-gas shift Reaction. University of Pennsylvania.
  • Poisoning and deactivation of palladium catalysts. SciSpace.
  • Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry (RSC Publishing).
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ACS Publications.
  • Optimization of Buchwald-Hartwig amination conditions. Benchchem.
  • Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation. MDPI.
  • Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 2-(Benzylthio)-6-methylpyridine. Benchchem.
  • Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
  • Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science (RSC Publishing). Available at: [Link]

  • Delving into the Chemical Deactivation of Palladium Catalysts. ACS Publications.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. PMC.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed.
  • Cross-Coupling Reaction Guide. Sigma-Aldrich.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Benchchem.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Sonogashira troubleshooting help needed. Reddit.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
  • How can I solve my problem with Suzuki coupling?. ResearchGate.
  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
  • Full article: Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Taylor & Francis Online.
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

Sources

Ullmann Coupling Optimization Hub: Reducing Homocoupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

You are likely here because your LCMS traces show a significant presence of Ar-Ar (biaryl homocoupling) or Nu-Nu (oxidative dimerization) instead of your desired Ar-Nu product.

In copper-catalyzed C-N and C-O coupling (Ullmann-Ma/Goldberg type), homocoupling is rarely random. It is a symptom of specific mechanistic imbalances: catalyst aggregation , oxygen leaks , or kinetic mismatching . This guide treats your reaction as a system to be debugged, not just a recipe to be followed.

Module 1: Diagnostic Flowchart

Before changing reagents, identify the type of homocoupling to pinpoint the failure mode.

Troubleshooting Start Identify Side Product ArAr Ar-Ar (Biaryl) (Reductive Homocoupling) Start->ArAr NuNu Nu-Nu (e.g., Disulfide/Hydrazine) (Oxidative Homocoupling) Start->NuNu NoRxn No Reaction / Catalyst Crash Start->NoRxn LigandCheck Check Ligand Class (Is it bidentate?) ArAr->LigandCheck O2Check Check Atmosphere (Is the solution blue/green?) NuNu->O2Check StoichCheck Check Stoichiometry (Is Ar-X in large excess?) LigandCheck->StoichCheck Ligand OK Sol Solution: Slow Addition of Ar-X + Increase Ligand Loading StoichCheck->Sol Degas Solution: Freeze-Pump-Thaw + Cu(I) Purity Check O2Check->Degas Yes (O2 leak)

Figure 1: Diagnostic logic tree for identifying the root cause of side reactions in Cu-catalyzed couplings.

Module 2: The Mechanics of Failure (Root Cause Analysis)

The Reductive Homocoupling of Aryl Halides (Ar-Ar)

The Symptom: You observe symmetrical biaryls (e.g., biphenyl from iodobenzene). The Cause: This is a kinetic competition between the nucleophile and a second equivalent of aryl halide.

  • Mechanism: The active

    
     species should react with the Nucleophile (
    
    
    
    ). If the nucleophile is slow to bind or deprotonate, the
    
    
    species can undergo oxidative addition with another
    
    
    , forming a transient
    
    
    species which rapidly eliminates
    
    
    .
  • The Fix: You must favor the

    
     interaction over the 
    
    
    
    interaction.
    • Ligands: Use bidentate ligands (Oxalamides, Diamines). They stabilize the Cu(I) species and sterically hinder the approach of a second Ar-X [1].

    • Halide Effect: Aryl Iodides are more prone to homocoupling than Bromides because they undergo oxidative addition too easily.

The Oxidative Homocoupling of Nucleophiles (Nu-Nu)

The Symptom: Dimerization of phenols (biphenols), thiols (disulfides), or amines (azo compounds). The Cause: Oxygen ingress.

  • Mechanism: Cu(I) is oxidized to Cu(II) by atmospheric oxygen. Cu(II) is excellent at promoting single-electron transfer (SET) oxidative coupling of nucleophiles but poor at the desired two-electron cross-coupling cycle [2].

  • The Fix: Rigorous exclusion of air. Sparging with nitrogen is often insufficient; freeze-pump-thaw is required.

Module 3: Mechanistic Pathway & Intervention Points

Understanding where the cycle breaks allows for precise intervention.

Mechanism CuI L-Cu(I)-X (Precatalyst) CuNu L-Cu(I)-Nu (Active Species) CuI->CuNu + Nu-H, Base OxAdd L-Cu(III)(Ar)(Nu) (Intermediate) CuNu->OxAdd + Ar-X (Productive) HomoInter L-Cu(III)(Ar)2 (Side Path) CuNu->HomoInter + Ar-X (Excess/Fast) Product Ar-Nu (Desired) OxAdd->Product Reductive Elim. Product->CuI Regeneration HomoProd Ar-Ar (Waste) HomoInter->HomoProd Fast Elim.

Figure 2: The productive cycle (Green/Yellow) vs. the homocoupling shunt (Red). Intervention requires blocking the Red path.

Module 4: Optimized "Self-Validating" Protocol

Do not rely on "standard" conditions. Use this protocol to validate your system integrity.

Phase 1: Reagent Conditioning
  • Ligand Selection: For C-N coupling, use Oxalamides (e.g., BTMPO) or Diamines (e.g., DMEDA). These ligands prevent Cu aggregation and enforce the correct geometry.

  • Copper Source: Use CuI (99.999% purity). If the powder is green/grey, it is oxidized. Wash with THF/acid or purchase fresh beads.

  • Solvent: DMSO or DMF, stored over molecular sieves (4Å). Water promotes disproportionation.

Phase 2: The Setup (Glovebox or Schlenk)
  • Load Solids: Add CuI (5-10 mol%), Ligand (10-20 mol%), Base (e.g.,

    
     or 
    
    
    
    ), and Nucleophile to the tube.
  • The "Zero-Oxygen" Check:

    • Schlenk: Perform 3 cycles of Freeze-Pump-Thaw on the solvent before adding it to the solids.

    • Validation: Upon adding solvent and ligand, the solution should be clear or light yellow. Blue/Green indicates O2 contamination (abort and restart).

  • Kinetic Dosing (The Anti-Homocoupling Step):

    • Do not add the Aryl Halide yet.

    • Heat the catalyst/nucleophile/base mixture to reaction temp (e.g., 80°C) for 10 mins to generate the active

      
       species.
      
    • Slow Addition: Add the Aryl Halide (liquid) or Aryl Halide solution (if solid) via syringe pump over 1-2 hours.

    • Why? This keeps

      
       low, statistically favoring the reaction with 
      
      
      
      over the formation of
      
      
      .
Phase 3: Data Comparison Table
Ligand ClassBest ForHomocoupling RiskNotes
Amino Acids (L-Proline)C-N, C-OHighWeak binding; requires high loading. Prone to aggregation.
Diamines (DMEDA, trans-cyclohexane-1,2-diamine)Amides, AminesModerateSensitive to air.[1] Good for aryl iodides. [3]
Oxalamides (BTMPO, etc.)[1]Aryl Chlorides/BromidesLow "Ma Ligands."[2][3] Highly stable, low loading, suppresses side reactions effectively. [4]
Phenanthrolines HeterocyclesModerateRigid bite angle; good for difficult substrates but can inhibit some nucleophiles.

Module 5: Frequently Asked Questions (FAQ)

Q: Why does my Aryl Iodide homocouple, but the Bromide doesn't? A: Aryl Iodides undergo oxidative addition significantly faster than bromides. This rapid influx of Ar-I overwhelms the Cu(I)-Nucleophile species, pushing the equilibrium toward the bis-aryl Cu(III) intermediate (Figure 2, Red path).

  • Fix: Switch to Aryl Bromide or use the "Slow Addition" technique described in Module 4.

Q: Can I use Cu(0) powder / Cu bronze to "fix" the oxidation state? A: While Cu(0) can act as a reducing agent for Cu(II), it introduces heterogeneity. Ullmann coupling is most efficient as a homogeneous catalytic cycle. Using Cu(0) often masks the root problem (oxygen leaks). It is better to use a reducing ligand (like ascorbic acid) or fix the atmosphere than to rely on heterogeneous copper.

Q: My reaction turns black and stops after 1 hour. Is this homocoupling? A: This is likely Catalyst Decomposition (Disproportionation) .


.
This happens when the ligand dissociates.
  • Fix: Increase Ligand:Metal ratio to 2:1 or 3:1. Ensure the ligand is not being consumed by the base.

Q: Does light affect homocoupling? A: Yes. Many Cu(I) complexes are photo-active. Strong ambient light can promote SET pathways leading to radical homocoupling. Wrap the reaction vessel in foil.

References

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link

  • Klapars, A., Antilla, J. C., Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society. Link

  • Zhang, H., Ma, D., et al. (2017).[4] Oxalamides as Versatile Ligands for Copper-Catalyzed Coupling Reactions. Journal of the American Chemical Society. Link

Sources

Overcoming dehalogenation in Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Suzuki-Miyaura Technical Support Center .

I am Dr. Aris Thorne, Senior Application Scientist. I have designed this guide to move beyond basic textbook definitions and address the specific kinetic and thermodynamic failures that lead to dehalogenation (hydrodehalogenation) in your cross-coupling workflows.

This guide is structured to be self-validating : every troubleshooting step includes a diagnostic marker to confirm you are solving the right problem.

Module 1: Diagnostics & Mechanism

Q: How do I distinguish between Dehalogenation and Protodeboronation?

A: This is the most critical initial check. Both side reactions produce the same reduced arene (


), but they originate from different starting materials.
  • Dehalogenation: The aryl halide (

    
    ) is reduced to 
    
    
    
    .[1][2]
  • Protodeboronation: The aryl boronic acid (

    
    ) is hydrolyzed to 
    
    
    
    .[2]

The Self-Validating Test: Run a control experiment with only the aryl halide, base, and catalyst (no boronic acid) under your standard conditions.

  • If you observe

    
    , you have a Dehalogenation  issue (the focus of this guide).[1][2][3]
    
  • If

    
     remains intact, your issue is likely Protodeboronation of the boronic acid (requires different troubleshooting, typically pH adjustment).
    
Q: Why is my Aryl Halide being reduced instead of coupled?

A: Dehalogenation is a kinetic failure. The oxidative addition adduct (


) is an intermediate at a "fork in the road." It should undergo transmetallation  with the boronate.[4] However, if transmetallation is slow (due to sterics or low boronate nucleophilicity), the complex seeks an alternative pathway.

The most common culprit is


-Hydride Elimination  from the solvent or base, generating a Palladium-Hydride (

) species. This species rapidly undergoes reductive elimination to form

.

Visualizing the Failure Mode:

Suzuki_Dehalogenation Start Ar-X + Pd(0) OxAdd Oxidative Addition [L-Pd(Ar)-X] Start->OxAdd Fast Transmet Transmetallation (Rate Limiting Step) OxAdd->Transmet Desired Path BetaElim β-Hydride Elimination (Source: Alcohol/Base) OxAdd->BetaElim Competing Path (If Transmet is slow) Prod Product Ar-Ar' Transmet->Prod Reductive Elim SideProd Dehalogenated Ar-H BetaElim->SideProd Reductive Elim

Caption: The kinetic competition between the desired transmetallation and the undesired


-hydride elimination pathway.

Module 2: Solvent & Base Selection

Q: I am using Isopropanol/Ethanol and seeing 20% dehalogenation. Why?

A: Primary and secondary alcohols are "hydrogen donors." They possess hydrogens at the


-position relative to the oxygen. When they coordinate to Palladium (often acting as the solvent or via alkoxide formation), they facilitate 

-hydride elimination, turning your catalyst into a reduction machine [1].

The Fix:

  • Switch to Aprotic Solvents: Use THF, 1,4-Dioxane, or Toluene.

  • Use Tertiary Alcohols: If a polar protic solvent is required for solubility, switch to tert-Amyl alcohol (2-methyl-2-butanol) . It has no

    
    -hydrogens and cannot reduce the palladium center.
    

Solvent Risk Assessment Table:

Solvent ClassExamplesRisk of DehalogenationMechanism of Failure
High Risk Ethanol, Isopropanol, MethanolCritical Direct

-hydride elimination source.
Medium Risk DMF, DMAcModerate Can decompose to form formate (hydride source) at high temps (>100°C).
Safe Toluene, THF, DioxaneLow Aprotic; no hydride source.
Safe Alternative tert-Amyl AlcoholLow Sterically hindered; no

-hydrogens.
Q: Does the base really matter if I'm using an aprotic solvent?

A: Yes. Hygroscopic bases (like standard


) introduce water, which can act as a proton source in specific catalytic cycles.[1] Furthermore, strong alkoxide bases (like 

) can directly reduce the metal center.

Recommendation:

  • Standard: Anhydrous

    
     (Tribasic Potassium Phosphate). It is mild, creates a "buffer" effect, and has low solubility in organics, which paradoxically helps by keeping the active base concentration controlled (the "slow-release" effect) [2].
    
  • Strict Anhydrous: If dehalogenation persists, switch to

    
     (Cesium Fluoride) in dry solvents to avoid any proton sources.
    

Module 3: Catalyst Engineering & Chemoselectivity

Q: I have a substrate with both -Cl and -Br. How do I couple the -Br without dehalogenating the -Cl?

A: This requires exploiting the rates of oxidative addition (


). Dehalogenation of the chloride often happens because the catalyst is "too active" or the reaction temperature is too high, allowing the catalyst to insert into the stronger C-Cl bond after the C-Br coupling is finished.

The Protocol:

  • Lower the Temperature: Run at 40–60°C.

  • Stoichiometry: Use exactly 1.0 equivalent of boronic acid. Excess boronic acid promotes "over-reaction."

  • Ligand Selection: Use Buchwald G3 Precatalysts (e.g., XPhos Pd G3). These are designed to rapidly activate at low temperatures, completing the C-Br coupling before the thermal energy is sufficient to break the C-Cl bond [3].

Q: Why are Buchwald Precatalysts better than Pd(PPh3)4 for preventing dehalogenation?

A:


 is slow to initiate and requires high heat, which favors side reactions. Bulky, electron-rich ligands (like XPhos  or SPhos ) facilitate extremely fast reductive elimination. By speeding up the final step of the cycle, the catalyst spends less time in the vulnerable intermediate state where side reactions occur.

Module 4: Advanced Experimental Protocol

Scenario: Coupling a sensitive heteroaryl chloride prone to reduction.

Reagents:

  • Catalyst: XPhos Pd G3 (2 mol%) – Rapid activation.

  • Base:

    
     (2.0 equiv, finely ground, anhydrous).
    
  • Solvent: THF (Anhydrous).

  • Additive: None (Keep it simple).

Step-by-Step Workflow:

  • The "Dry" Setup: Flame-dry a reaction vial with a stir bar. Cool under Argon. Moisture is a proton source for dehalogenation.[1]

  • Solids First: Add Aryl Chloride (1.0 equiv), Boronic Acid (1.1 equiv),

    
     (2.0 equiv), and XPhos Pd G3 (0.02 equiv).
    
  • The Purge: Cap the vial with a septum. Evacuate (vacuum) and backfill with Argon 3 times .[3][5]

    • Why? Oxygen promotes homocoupling, which consumes boronic acid, leaving the Pd(Ar)X species "waiting" and vulnerable to reduction.

  • Solvent Addition: Syringe in anhydrous THF.

  • Temperature Ramp: Start stirring at Room Temperature (RT) for 30 minutes.

    • Check: Take an aliquot. Many active catalysts work at RT. If conversion is <10%, heat to 50°C. Avoid jumping straight to reflux.

  • Quench: Once complete (LCMS), dilute immediately with EtOAc and wash with water. Do not let the reaction "cook" after consumption of starting material.

Module 5: FAQ

Q: I see a mass of M+2 in my LCMS. Is this dehalogenation? A: No. Dehalogenation results in M - Halogen + 1 (e.g., replacing Br [79] with H [1] results in a mass loss of 78).

  • M+2 usually indicates Homocoupling (if your substrate has a specific mass profile) or simply the isotope pattern of a non-reacted starting material.

  • M+1 (relative to the product) might be trace protonation of a basic site, not a side reaction.

Q: Can I just add more catalyst? A: Do not do this. Adding more catalyst increases the concentration of active metal centers. If the rate-limiting step is transmetallation, you will simply generate more Pd-Ar intermediates that have "nowhere to go," increasing the statistical probability of them finding a hydride source and dehalogenating. Optimize the ligand, not the loading.

References

  • Mechanistic Studies of the Suzuki-Miyaura Reaction. Journal of the American Chemical Society. [Link] Supports the mechanism of

    
    -hydride elimination from alcoholic solvents.
    
  • Anhydrous Bases in Suzuki Coupling. Journal of Organic Chemistry. [Link] Validates the use of K3PO4 and anhydrous conditions to suppress hydrolytic side pathways.

  • Catalysts for Suzuki-Miyaura Coupling. Accounts of Chemical Research. [Link] Authoritative review by Buchwald et al. on ligand design (XPhos/SPhos) for challenging substrates.

Sources

Troubleshooting low yields in biphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biphenyl Synthesis

Welcome to the Technical Support Center for Biphenyl Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming carbon-carbon bonds to create biaryl structures. Low yield is a multifaceted problem that can derail projects and consume valuable resources. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose issues, optimize your reaction conditions, and improve your outcomes.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific, observable problems you might encounter during your experiments. Each entry details the most probable causes and provides actionable solutions grounded in mechanistic principles.

Q1: My reaction shows low or no conversion of the starting aryl halide. What's the likely cause?

This is one of the most common issues and typically points to a problem with the catalytic system's activity or the fundamental reaction conditions.

Potential Causes & Recommended Solutions:

  • Inactive Catalyst System: The active Pd(0) species is not being generated or sustained.

    • Cause: The palladium source (e.g., Pd(OAc)₂) may be old or degraded, or the phosphine ligands may have been oxidized by trace oxygen.[1][2]

    • Solution: Use a freshly opened or high-quality palladium source. Consider using a pre-catalyst (e.g., a Buchwald-type pre-catalyst) which can be more efficient at generating the active Pd(0) species in situ.[2] Always handle phosphine ligands under an inert atmosphere as they are susceptible to air oxidation.[1]

  • Inappropriate Ligand for the Substrate: The ligand is not suitable for the electronic or steric properties of your aryl halide.

    • Cause: Aryl chlorides, electron-rich aryl halides, or sterically hindered substrates are particularly challenging. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for these couplings because they do not sufficiently promote the rate-limiting oxidative addition step.[3][4]

    • Solution: Switch to a more electron-rich and sterically bulky phosphine ligand. Dialkylbiaryl phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, or RuPhos) are designed to accelerate oxidative addition and are the industry standard for challenging substrates.[3][5]

  • Suboptimal Reaction Temperature: The reaction lacks the necessary activation energy.

    • Cause: Many cross-coupling reactions require heating to proceed at a reasonable rate.[1]

    • Solution: Cautiously increase the reaction temperature. For a sluggish reaction at 80°C, a moderate increase may improve the rate. However, be aware that excessive heat can accelerate catalyst decomposition and unwanted side reactions.[1]

  • Incorrect Base or Solvent System: The base is not effectively activating the boronic acid for transmetalation.

    • Cause: The choice of base is critical and its effectiveness is often dependent on the solvent.[2][6] A base that is too weak or insoluble in the reaction medium will halt the catalytic cycle at the transmetalation step.[3]

    • Solution: Screen different bases. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common.[6] K₃PO₄ is often a good choice for more sensitive substrates.[2] Ensure the base is finely powdered to maximize its surface area and reactivity. The solvent must be appropriate for the chosen base and catalyst system; polar solvents may be required for ionic pre-catalysts, while less polar solvents like toluene or dioxane are common for neutral catalysts like Pd(PPh₃)₄.[7]

Q2: My primary side-product is the homocoupled dimer of my boronic acid (Ar-B(OH)₂ → Ar-Ar). How can I prevent this?

Boronic acid homocoupling is a classic side reaction in Suzuki-Miyaura coupling, leading to reduced yield and purification difficulties.

Potential Causes & Recommended Solutions:

  • Oxygen Contamination: This is the most frequent cause of boronic acid homocoupling.[8]

    • Cause: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][9]

    • Solution: Implement rigorous degassing procedures. Sparge all solvents (including water) and the reaction mixture with an inert gas (Argon or Nitrogen) for at least 15-30 minutes. Alternatively, for more sensitive reactions, use several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[1][8]

  • Use of a Pd(II) Pre-catalyst: The in-situ reduction of Pd(II) to Pd(0) can consume the boronic acid.

    • Cause: When using a Pd(II) source like Pd(OAc)₂, the pre-catalyst is reduced to the active Pd(0) species. This reduction can occur via the homocoupling of two boronic acid molecules.[1][9]

    • Solution: Start with a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1][2] This eliminates the pre-reduction step that often leads to homocoupling.

  • High Concentration of Boronic Acid:

    • Cause: A high concentration of the boronic acid can favor the bimolecular homocoupling pathway.

    • Solution: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the homocoupling side reaction.[2][3]

Q3: I'm observing significant protodeboronation, where my boronic acid is being replaced by a hydrogen atom. What's happening?

Protodeboronation is a decomposition pathway for the boronic acid that directly reduces the amount of nucleophilic partner available for cross-coupling, thus lowering the yield.

Potential Causes & Recommended Solutions:

  • Inherent Instability of the Boronic Acid:

    • Cause: Certain boronic acids, particularly those derived from electron-deficient or heteroaromatic systems (like 2-pyridyl), are highly susceptible to decomposition via protodeboronation.[3][9][10] This can be exacerbated by prolonged heating or exposure to aqueous base.[10]

    • Solution: Use a more stable boronic acid derivative. Boronate esters (especially neopentyl glycol or pinacol esters) or potassium trifluoroborate salts are significantly more robust and less prone to protodeboronation.[3][9] These reagents often release the boronic acid slowly under the reaction conditions, minimizing its decomposition.

  • Purity of the Boronic Acid:

    • Cause: Boronic acids can degrade upon storage. They are often supplied as a mixture with their cyclic anhydride, the boroxine.

    • Solution: Use freshly purchased or recently purified boronic acid.[3] Using a slight excess (1.2–1.5 equivalents) of the boron reagent can help compensate for any potential degradation or decomposition during the reaction.[3]

Q4: My Ullmann reaction is inefficient or failing. What are the common pitfalls?

The Ullmann reaction, while a classic method, is notorious for its harsh conditions and often erratic yields.

Potential Causes & Recommended Solutions:

  • Harsh Reaction Conditions:

    • Cause: The traditional Ullmann coupling requires stoichiometric copper and very high temperatures (often >200 °C), which can degrade sensitive functional groups on the substrates.[11][12]

    • Solution: If possible, switch to a modern palladium-catalyzed method like the Suzuki coupling, which proceeds under much milder conditions.[12][13] If Ullmann is necessary, investigate modern protocols that use ligands (e.g., bidentate ligands) to facilitate the reaction at lower temperatures.[8]

  • Poor Reactivity and Selectivity:

    • Cause: The reaction has a reputation for erratic yields and can produce a mixture of products, including significant homocoupling.[11][14] For unsymmetrical couplings (Ar-X + Ar'-X), controlling the stoichiometry is critical to favor the desired product.[15]

    • Solution: Use activated copper powder to enhance reactivity.[8] For unsymmetrical couplings, use one aryl halide in significant excess. Be prepared for challenging purifications.

Q5: I cannot separate my desired biphenyl product from a homocoupled byproduct after the reaction. What can I do?

This is a common and frustrating purification challenge, as the desired product and the homocoupled side-product often have very similar physical properties.

Potential Causes & Recommended Solutions:

  • Similar Polarity:

    • Cause: The desired unsymmetrical biphenyl and the symmetrical homocoupled byproduct often have nearly identical polarities, making separation by standard column chromatography extremely difficult or impossible.[16]

    • Solution: The most effective strategy is to prevent the formation of the side product in the first place by rigorously optimizing the reaction conditions (see Q2). If separation is unavoidable, more advanced techniques may be required. Try recrystallization from various solvent systems, as small differences in crystal lattice energy can sometimes be exploited.[17] In some cases, preparative HPLC may be the only viable option, though this is not practical for large-scale synthesis.[16]

Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions about biphenyl synthesis strategies.

Q1: What is the precise role of the base in the Suzuki-Miyaura coupling?

The base is not merely a spectator; it is a critical mechanistic component. Its primary role is to activate the organoboron species for the transmetalation step, which is often the rate-determining step of the catalytic cycle.[6] The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[18][19] This "ate" complex is more readily able to transfer its organic group from the boron atom to the palladium center, thus regenerating the catalyst for the next cycle.[6]

Q2: Should I use a boronic acid, a boronate ester (e.g., pinacol), or a trifluoroborate salt?

The choice depends on a trade-off between reactivity and stability.

  • Boronic Acids: These are the most common and often most reactive reagents.[20] They are a good first choice for simple, stable aryl partners. However, they are the most prone to decomposition via protodeboronation and homocoupling.[9][10]

  • Boronate Esters (Pinacol, Neopentyl Glycol): These are significantly more stable than boronic acids, especially to purification by chromatography and long-term storage.[10] They are excellent choices for substrates that are known to be unstable as boronic acids (e.g., many heteroaromatics).[3] The ester typically needs to be hydrolyzed in situ to the boronic acid before transmetalation can occur.[9]

  • Potassium Trifluoroborate Salts (R-BF₃K): These are often crystalline, bench-stable solids that are very resistant to protodeboronation.[3][18] Like esters, they are a robust alternative to unstable boronic acids and slowly hydrolyze under basic aqueous conditions to provide the active coupling partner.[9]

Q3: How do I choose the right phosphine ligand for my Suzuki coupling?

Ligand choice is paramount for success, especially with challenging substrates. The key is to match the ligand's electronic and steric properties to the demands of the catalytic cycle's rate-limiting step, which is usually oxidative addition.

  • For simple, activated aryl bromides/iodides: A standard, less bulky ligand like Triphenylphosphine (PPh₃) may be sufficient.

  • For challenging substrates (Aryl chlorides, electron-rich halides, sterically hindered partners): You need to accelerate the oxidative addition step. This requires ligands that are both electron-rich (to increase the electron density on the Pd(0) center, making it more nucleophilic) and sterically bulky (which promotes the formation of a coordinatively unsaturated, highly reactive 14-electron species). Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, and RuPhos are the state-of-the-art for these difficult transformations.[2][3][5]

Q4: When should I consider an Ullmann or Grignard-based synthesis instead of a Suzuki coupling?

While the Suzuki-Miyaura coupling is the workhorse for biphenyl synthesis due to its mild conditions and exceptional functional group tolerance, older methods still have niche applications.[6][13]

  • Ullmann Reaction: Consider this method primarily for symmetrical couplings (2 Ar-X → Ar-Ar) when the corresponding boronic acid is not available or is prohibitively expensive. Modern protocols have improved the reaction's scope, but it remains less versatile than palladium-catalyzed methods.[8][11]

  • Grignard-based Coupling: This approach can be effective but is limited by the high reactivity of the Grignard reagent, which is incompatible with many functional groups (e.g., esters, ketones, acids, nitro groups). It requires strictly anhydrous (water-free) conditions.[21][22] A key challenge is suppressing the homocoupling of the Grignard reagent itself.[8][23] It is typically used when the starting materials are simple and lack sensitive functionalities.

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low Biphenyl Yield

G cluster_problems Identified Problems cluster_solutions Recommended Solutions start Low Biphenyl Yield check_sm Analysis of Crude Reaction: - LCMS - NMR start->check_sm no_conversion Problem: Low or No Conversion check_sm->no_conversion High Starting Material Remaining homocoupling Problem: High Boronic Acid Homocoupling check_sm->homocoupling Dimer of Boronic Acid Detected protodeboronation Problem: High Protodeboronation check_sm->protodeboronation Arene (Ar-H) from Boronic Acid Detected sol_catalyst 1. Use Fresh Catalyst/Ligand 2. Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) 3. Increase Temperature no_conversion->sol_catalyst sol_homocoupling 1. Rigorously Degas Solvents (Ar sparge or Freeze-Pump-Thaw) 2. Use a Pd(0) Source (e.g., Pd(PPh3)4) 3. Slow Addition of Boronic Acid homocoupling->sol_homocoupling sol_protodeboronation 1. Use Fresh Boronic Acid 2. Switch to Stable Boronate Ester (Pinacol, Neopentyl) 3. Switch to Trifluoroborate Salt (R-BF3K) protodeboronation->sol_protodeboronation

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Suzuki-Miyaura Catalytic Cycle and Common Failure Points

SuzukiCycle pd0 Active Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add + Ar-X pd_inactive Inactive [Pd(II)] pd0->pd_inactive Oxygen (Poor Degassing) pd_complex Ar-Pd(II)-X(L_n) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation + [Ar'-B(OH)3]- biaryl_complex Ar-Pd(II)-Ar'(L_n) transmetalation->biaryl_complex reductive_elim Reductive Elimination biaryl_complex->reductive_elim reductive_elim->pd0 (Regeneration) product Ar-Ar' Product reductive_elim->product boronic_acid Ar'-B(OH)2 + Base boronate [Ar'-B(OH)3]- boronic_acid->boronate boronate->transmetalation protodeboronation Ar'-H (Protodeboronation) boronate->protodeboronation H+ (Decomposition)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling with key failure points.

Data Tables for Quick Reference

Table 1: Comparative Guide to Common Bases in Suzuki-Miyaura Coupling
BaseChemical FormulaTypical Solvent(s)StrengthKey Characteristics & Remarks
Sodium CarbonateNa₂CO₃Toluene/Water, Dioxane/Water, EthanolModerateA widely used, cost-effective base. Often a good starting point for routine couplings.[24]
Potassium CarbonateK₂CO₃Toluene/Water, THF/Water, DMFModerateSimilar to Na₂CO₃ but can offer better solubility and performance in some systems.
Cesium CarbonateCs₂CO₃Dioxane, Toluene, THFStrongHighly effective, particularly for difficult couplings, but more expensive. Its high solubility in organic solvents is an advantage.[6]
Potassium PhosphateK₃PO₄Toluene, Dioxane, THFModerate-StrongAn excellent and versatile base, often successful when carbonates fail. Particularly good for sterically hindered substrates and can be used under anhydrous or aqueous conditions.[2][6]
Potassium FluorideKFTHFWeakUsed for substrates with base-labile functional groups (e.g., esters) where stronger bases would cause decomposition.[19]
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[6]
Table 2: Ligand Selection Guide for Suzuki-Miyaura Coupling
Ligand TypeExample(s)Recommended ForMechanistic Role
TriarylphosphinesPPh₃, P(o-tolyl)₃Activated aryl bromides and iodides; electron-poor coupling partners.General-purpose ligand, effective for "easy" couplings. May fail with challenging substrates.
Buchwald LigandsXPhos, SPhos, RuPhosAryl chlorides , electron-rich aryl halides, sterically hindered substrates, heteroaryl halides.Bulky and electron-rich ligands that dramatically accelerate the rate-limiting oxidative addition step.[2][3][5]
Josiphos Ligands(R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineAsymmetric synthesis; can provide high enantioselectivity.Chiral ligands used to control the stereochemistry of the product.
N-Heterocyclic Carbenes (NHCs)IPr, IMesAryl chlorides and other unreactive substrates.Strong σ-donors that form very stable and active palladium complexes.

References

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]

  • PubMed. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • University Website. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • SciSpace. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Retrieved from [Link]

  • Vedantu. (n.d.). Ullmann Reaction: Mechanism, Steps & Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl.
  • The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]

  • University of Liverpool. (n.d.). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Retrieved from [Link]

  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Medium. (2017). Experiment 9: Grignard Reagents. Preparation of triphenylmethanol. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Ullmann reaction. Retrieved from [Link]

  • Research Paper. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101045670A - Process for purifying biphenyl.
  • Springer. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link]

Sources

Catalyst deactivation in palladium-catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Palladium Catalysis Diagnostic Hub.

Status: Online Operator: Senior Application Scientist (Ph.D.) Topic: Troubleshooting Catalyst Deactivation Mechanisms

Introduction: The "Hidden" Chemistry

In drug discovery and process chemistry, a stalled palladium reaction is rarely just "bad luck." It is a specific chemical event where the active catalyst (


) has been diverted into a thermodynamic sink.

As researchers, we often treat the catalyst as a static reagent. In reality, it is a dynamic species fighting to stay in the catalytic cycle against three primary deactivation forces: Aggregation (formation of Pd black), Ligand Decomposition (oxidation/scrambling), and Poisoning (coordination of inhibitors).

This guide moves beyond generic advice ("add more catalyst") and focuses on identifying which deactivation pathway is killing your reaction and how to engineer a solution.

Module 1: The "Black Box" Issue (Aggregation)

Symptom: The reaction mixture turns from a clear yellow/orange/red solution to a turbid suspension with black precipitates. Conversion stops abruptly.

The Mechanism: Palladium(0) is inherently unstable and wants to become bulk metal (


). Ligands (phosphines, NHCs) act as "molecular solvents," keeping single Pd atoms in solution. If the ligand dissociates or degrades, the "naked" Pd(0) atoms aggregate via Ostwald ripening.
  • Key Insight: Pd black is autocatalytic. Once a small cluster forms, it acts as a nucleation site, rapidly stripping remaining soluble Pd from the cycle.

Troubleshooting Protocol:

Variable Adjustment Strategy Scientific Rationale
Ligand Loading Increase L:Pd ratio (e.g., from 1:1 to 2:1 or 4:1).Shifts the equilibrium

toward the stable complex.
Ligand Class Switch to Biaryl Phosphines (e.g., XPhos, SPhos) or NHCs .Bulky, electron-rich ligands increase the energy barrier for dissociation [1].
Solvent Avoid very non-polar solvents if possible.Pd clusters stabilize faster in non-polar media; polar solvents can weakly stabilize nanoparticles.

Q: Can I filter off the black precipitate and restart the reaction? A: Generally, no . The black precipitate is catalytically dead for cross-coupling (though active for hydrogenation). More importantly, the precipitation indicates your remaining solution is likely depleted of active Pd. You must add fresh precursor and ligand.

Module 2: The "Vanishing Catalyst" (Ligand Oxidation)

Symptom: The reaction works on a small scale (glovebox) but fails on scale-up (Schlenk line). No black precipitate is visible, but the reaction stalls.

The Mechanism: Phosphine ligands are susceptible to oxidation by trace


 or peroxides in solvents, forming phosphine oxides (

).
  • The Trap:

    
     is a poor ligand for Pd(0). As the phosphine oxidizes, the effective [L] drops, eventually leading to aggregation or simply an inactive metal center [2].
    
  • Note: Some recent studies suggest Phosphine Oxides can form pre-catalysts, but in most standard cross-couplings, they represent a deactivation pathway [3].

Experimental Protocol: The Peroxide Check

  • Test Solvents: Add a drop of solvent to KI/starch paper. Blue color = Peroxides present.

  • Test Ligand: Run a

    
     NMR of your ligand stock.
    
    • Sharp singlet: Pure.[1]

    • Secondary peak (shifted downfield ~20-50 ppm): Oxidized.[2][3]

  • The Fix: If using ethers (THF, Dioxane), pass them through activated alumina or distill over Na/benzophenone immediately before use. Sparging with

    
     removes oxygen but does not remove existing peroxides.
    

Module 3: The "Stalled Reaction" (Inhibition & Poisoning)

Symptom: The catalyst is added, no precipitate forms, but conversion is <5%. Common in substrates containing pyridines, imidazoles, or amines (heterocycles).

The Mechanism: Heteroatoms (N, S) in your substrate can out-compete the phosphine ligand for the Pd center. They form stable, "off-cycle" resting states (e.g.,


) that are too stable to undergo oxidative addition or transmetallation [4].

Visualizing the Deactivation Pathways:

Deactivation Active Active Catalyst (Pd-L) Cycle Catalytic Cycle (OA -> TM -> RE) Active->Cycle Turnover Agg Aggregation (Pd Black) Active->Agg Low [L] Heat Ox Ligand Oxidation (O=PR3) Active->Ox O2 / Peroxides Poison Heteroatom Poisoning (Pd-N_substrate) Active->Poison Pyridines/Sulfur Poison->Active Heat / Stronger L

Figure 1: The Active Catalyst (Green) competes against Aggregation (Black), Oxidation (Red), and Poisoning (Yellow).

Q: How do I overcome heteroatom poisoning? A: You must shift the equilibrium back to the active catalyst.

  • Use "Throw-Away" Ligands: Pre-complex the Pd with a sacrificial ligand (e.g., TMEDA) that is easily displaced by the phosphine but protects the Pd from the substrate initially.

  • The "GPhos" Solution: Use Buchwald biaryl phosphine ligands designed specifically for N-heterocycles (e.g., tBuXPhos or BrettPhos ). Their extreme bulk prevents the substrate nitrogen from binding to the Pd center while allowing the reaction to proceed [5].

  • Scavengers: If the poison is an impurity (e.g., sulfur from a previous step), treat the substrate with CuTC or activated charcoal prior to the reaction.

Module 4: Diagnostic Protocols (The "Is it Heterogeneous?" Question)

Crucial Warning: Do NOT rely on the Mercury Drop Test. For decades, adding a drop of Hg(0) was the standard test to see if a catalyst was homogeneous (Hg poisons nanoparticles) or heterogeneous.

  • Current Consensus: The Mercury test is flawed. Hg(0) can react with soluble Pd complexes (forming amalgams) and give false positives, leading you to optimize for the wrong mechanism [6, 7].

The Validated Protocol: The Hot Filtration Test To determine if your active species is soluble (Homogeneous) or a nanoparticle (Heterogeneous/Leaching):

  • Run Reaction: Start your standard reaction and monitor until ~20% conversion.

  • Sample & Filter: Take an aliquot of the hot reaction mixture. Pass it rapidly through a sub-micron filter (0.2 µm PTFE) into a new, pre-heated flask containing fresh reagents but NO catalyst.

  • Monitor:

    • Scenario A: The filtrate continues to convert product

      
      Homogeneous  (or soluble clusters).
      
    • Scenario B: The filtrate stops converting

      
      Heterogeneous  (Active species was trapped on the filter).
      

Decision Tree for Diagnostics:

Diagnostics Start Reaction Stalls/Fails Visual Is there Black Precipitate? Start->Visual YesBlack Yes Visual->YesBlack NoBlack No (Clear/Colored) Visual->NoBlack AggIssue Aggregation Issue: Increase L:Pd ratio Switch to Bulky Ligand YesBlack->AggIssue FilterTest Perform Hot Filtration Test NoBlack->FilterTest FiltrateActive Filtrate Active: Homogeneous Deactivation FilterTest->FiltrateActive FiltrateDead Filtrate Inactive: Heterogeneous/Leaching FilterTest->FiltrateDead SolHom Check Ligand Oxidation (NMR) Check Substrate Inhibition FiltrateActive->SolHom SolHet Change Support (C to Al2O3) Check Anchoring FiltrateDead->SolHet

Figure 2: Diagnostic logic flow for identifying the root cause of deactivation.

References

  • Stahl, S. S., et al. (2018). "Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions?" ACS Catalysis. Link

  • Crabtree, R. H. (2015). "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Detection." Chemical Reviews. Link

  • McIndoe, J. S., et al. (2023).[4] "The poisonous truth about the mercury drop test: the effect of elemental mercury on Pd(0) and Pd(II)ArX intermediates." ChemRxiv. Link

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Science. Link

  • Hartwig, J. F. (2007).
  • Ananikov, V. P. (2019). "Nickel and Palladium Catalysis: Stronger Together.
  • McIndoe, J. S. (2023). "A Small Mercury Drop and a Quick Catalytic Stop: A Toxic Test for Homogeneity." University of Victoria Research. Link[5]

Sources

Work-up procedure for Suzuki-Miyaura reactions of carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #SM-802: Work-up Procedures for Carboxylic Acid Substrates

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Priority: High (Impact on Yield/Purity)

Executive Summary

You have inquired about the work-up procedures for Suzuki-Miyaura reactions involving carboxylic acids. In process chemistry, this request typically refers to two distinct mechanistic scenarios, each requiring a fundamentally different work-up strategy:

  • Scenario A (Decarboxylative Coupling): Using a carboxylic acid as the nucleophile (replacing the boronic acid) via extrusion of CO₂.[1] This is often based on the Goossen protocol.

  • Scenario B (Free-Acid Substrates): Performing a standard Suzuki coupling where one coupling partner contains a retained, free carboxylic acid functional group (-COOH).

This guide addresses both, with a focus on the specific solubility and metal-scavenging challenges inherent to amphoteric and polar acidic compounds.

Module 1: Decarboxylative Suzuki-Miyaura Coupling

Context: You are reacting an aryl carboxylic acid with an aryl halide using a bimetallic system (usually Pd/Cu or Pd/Ag) to form a biaryl, losing CO₂ in the process.[1]

The Technical Challenge

Unlike standard Suzuki reactions, this protocol generates stoichiometric amounts of copper or silver salts. The solvent systems (often NMP, DMSO, or Quinoline/Toluene mixtures) are high-boiling and difficult to remove. The primary failure mode is protodecarboxylation (formation of Ar-H instead of Ar-Ar') due to trace water or improper temperature control.

Optimized Work-up Protocol (Goossen Type)
StepActionTechnical Rationale
1. Quench Cool to RT. Dilute with EtOAc or MTBE . Add 1M HCl (if product is neutral) or sat. NH₄Cl (if product is acid-sensitive).Breaks up the Cu/Pd-carboxylate clusters. NH₄Cl specifically chelates Copper (turning the aqueous layer blue), aiding removal.
2. Filtration Filter the biphasic mixture through a Celite pad .Removes insoluble Pd-black and polymeric copper species that cause emulsions.
3. Extraction Wash organic layer 3x with water (or brine).Crucial for removing high-boiling polar solvents like NMP or DMSO.
4. Scavenging Add thiourea or thiol-functionalized silica to the organic phase. Stir for 30 mins.Decarboxylative cycles use high metal loads. Standard washing is insufficient for Pd/Cu removal.
Visual Workflow: Decarboxylative Pathway

DecarboxylativeWorkup Rxn Rxn Mixture (NMP/Quinoline, Pd/Cu) Quench Quench: Dilute EtOAc + 1M HCl (Breaks Metal Clusters) Rxn->Quench Cool to 25°C Filter Filter via Celite (Remove Pd Black) Quench->Filter PhaseSep Phase Separation Filter->PhaseSep AqWaste Aqueous Waste (Cu salts, NMP) PhaseSep->AqWaste OrgPhase Organic Phase (Product + Biaryl) PhaseSep->OrgPhase Purify Column Chromatography (Silica) OrgPhase->Purify After Drying (MgSO4)

Caption: Workflow for handling high-metal-load decarboxylative couplings, emphasizing copper removal.

Module 2: Standard Suzuki with Free Carboxylic Acids

Context: You are coupling a boronic acid and a halide, but the product molecule contains a -COOH group.

The Technical Challenge

The standard Suzuki reaction requires a base (K₂CO₃, K₃PO₄). Consequently, your product exists as a carboxylate salt (R-COO⁻ K⁺) in the reaction mixture.

  • Common Error: Extracting the reaction mixture directly with organics leaves the product in the water layer.

  • Advantage: You can utilize this "pH Swing" to purify the product without column chromatography.

The "pH Swing" Protocol
  • Initial Wash (Basic Phase):

    • Dilute the reaction mixture with water and an organic solvent (Et₂O or DCM).[2]

    • Do NOT acidify yet. The pH should be >10.

    • Separate the layers.[3][4] Keep the Aqueous Layer.

    • Why? Your product is in the water.[2][5] Non-polar impurities (homocoupled biaryls, unreacted halides, phosphine ligands) are in the organic layer. Discard the organic layer.

  • Acidification (Precipitation/Extraction):

    • Cool the aqueous layer to 0°C.

    • Slowly add 1M HCl or 1M KHSO₄ until pH ~2-3.

    • Observation: The product will either precipitate (filter it = pure) or turn into a cloudy oil (extract it).

  • Final Extraction:

    • Extract the now-acidic aqueous layer with EtOAc or DCM.[2]

    • The product is now protonated (R-COOH) and will move to the organic layer.[2]

Visual Workflow: pH Swing Purification

pHSwing Start Rxn Mixture (Basic pH > 10) Wash Wash with DCM (Do not acidify) Start->Wash AqLayer Aqueous Layer (Contains Product-COO-) Wash->AqLayer OrgTrash Organic Waste (Ligands, Impurities) Wash->OrgTrash Acidify Acidify to pH 2 (HCl / KHSO4) AqLayer->Acidify Protonation FinalExt Extract w/ EtOAc Acidify->FinalExt Product Pure Product (R-COOH) FinalExt->Product

Caption: The "pH Swing" strategy utilizes the amphoteric nature of the substrate for ligand-free purification.

Module 3: Troubleshooting & FAQs

Q1: The product is a carboxylic acid, but it's trapping Palladium. The product is black/grey.

  • Root Cause: Carboxylic acids are excellent ligands for Pd(II). They form stable carboxylate-Pd complexes that resist standard washing.

  • Solution: You cannot rely on simple extraction. You must use a Metal Scavenger .

    • Reagent:SiliaMetS® Thiol or QuadraPure™ TU (Thiourea).

    • Procedure: Dissolve crude product in THF/MeOH. Add scavenger resin (4 eq. relative to Pd). Stir 4 hours at 40°C. Filter.

    • Alternative: If the product is stable, wash the organic layer with 10% aqueous L-Cysteine . The amino acid binds Pd tighter than your product does.

Q2: In Decarboxylative coupling, I see the "Protodecarboxylation" product (Ar-H) instead of the biaryl.

  • Root Cause: This is the most common side reaction. It occurs if the transmetallation to the aryl halide is slower than the protonation of the intermediate aryl-metal species.

  • Fix:

    • Dryness: Ensure the system is strictly anhydrous (unless using a specific water-tolerant surfactant system).

    • Temperature: Do not overshoot the temp. 120°C-140°C is typical; going higher increases Ar-H formation.

    • Catalyst Ratio: Increase the Copper co-catalyst loading (e.g., to 10-20 mol%) to accelerate the transmetallation step [1].

Q3: My carboxylic acid product is water-soluble even at pH 2 (Zwitterionic).

  • Scenario: This happens if your molecule also contains an amine (e.g., amino acids, pyridines).

  • Solution: You cannot use extraction.

    • Use Diaion™ HP-20 or C18 Reverse Phase silica.

    • Load the aqueous mixture onto the resin. Wash with water (removes salts). Elute with MeOH/Water gradient.

References

  • Goossen, L. J., et al. (2006).[6] Synthesis of Biaryls via Catalytic Decarboxylative Cross-Coupling.[1][6][7][8] Science, 313(5787), 662–664.

  • Rodríguez, N., & Goossen, L. J. (2011).[9] Decarboxylative coupling reactions: a modern strategy for C–C-bond formation.[9][10] Chemical Society Reviews, 40, 5030-5048.[9]

  • Biotage Application Note. (2023). How to Remove Palladium in three easy steps. Biotage Blog.

  • Sperry, J. B., et al. (2022). Palladium Extraction Following Metal-Catalyzed Reactions.[11][12] Organic Process Research & Development.

Sources

Boron Remediation in Suzuki Coupling: Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Senior Application Scientist, Process Chemistry Group Subject: Technical Guide for the Removal of Boron Species in Cross-Coupling Workflows

Introduction: The "Sticky" Boron Challenge

In pharmaceutical development, the Suzuki-Miyaura coupling is ubiquitous, but so is its primary contaminant: residual boron. Whether it is unreacted boronic acids, sticky pinacol esters, or inorganic boric acid byproducts, these species often co-elute with products, inhibit downstream catalysts, and pose regulatory risks under ICH Q3D guidelines.

This guide moves beyond generic textbook advice. It provides field-tested, chemically rigorous protocols to sequester, destroy, and remove boron species from your reaction matrix.

Module 1: Triage & Diagnostics

Q: How do I know which removal strategy to apply? A: Use the Boron Remediation Decision Matrix below. Your choice depends on the stability of your target molecule (API) and the nature of the boron species.

BoronRemovalDecision Start Crude Reaction Mixture CheckStability Is Product Oxidatively Stable? Start->CheckStability OxidativeWorkup PROTOCOL A: Oxidative Workup (H2O2/NaOH) (Destroys C-B bonds) CheckStability->OxidativeWorkup Yes (Preferred) CheckPinacol Is Pinacol Present? CheckStability->CheckPinacol No (Sensitive Groups) Scavenger PROTOCOL D: Polymer Scavengers (For trace removal) OxidativeWorkup->Scavenger Polishing Step BasicWash PROTOCOL B: Basic Wash (NaOH/NaHCO3) (Removes Boric Acid) CheckPinacol->BasicWash No (Boronic Acids) PinacolSpecific PROTOCOL C: Pinacol Remediation (Periodate or Azeotrope) CheckPinacol->PinacolSpecific Yes (Pinacol Esters) BasicWash->Scavenger Trace Residues Remain PinacolSpecific->Scavenger Trace Residues Remain

Figure 1: Decision tree for selecting the appropriate boron removal strategy based on product stability and boron source.

Module 2: The Standard Toolkit (Protocols)

PROTOCOL A: Oxidative Workup (The "Gold Standard")

Best for: Removing unreacted aryl boronic acids/esters when the product is stable to oxidation.

Mechanism: Hydrogen peroxide converts the organoboron C-B bond into a C-O bond (phenol/alcohol) and inorganic boric acid. The phenol remains in the organic layer (or aqueous if basic enough), while boric acid partitions into the aqueous phase.

Step-by-Step:

  • Cool: Cool the reaction mixture to 0 °C.

  • Add Base: Add 3M NaOH (or NaHCO₃ for milder conditions) dropwise.

  • Add Oxidant: Add 30% H₂O₂ dropwise. Caution: Exothermic. Use 2–5 equivalents relative to the initial boron load.

  • Stir: Allow to warm to room temperature and stir for 30–60 minutes.

  • Extract: Dilute with EtOAc or DCM. The unreacted boron is now converted to a phenol (organic soluble) and boric acid (water soluble).

  • Wash: Wash the organic layer with 1M NaOH (to remove phenols if they are byproducts) and then saturated Na₂S₂O₃ (to quench excess peroxide).

PROTOCOL B: The Pinacol Purge (Chemical & Physical)

Best for: Removing pinacol (the diol) and pinacol boronate esters, which are notoriously difficult to wash away due to lipophilicity.

Method 1: Periodate Cleavage (Chemical) Sodium periodate (NaIO₄) oxidatively cleaves the vicinal diol of the pinacol backbone, destroying the chelate.

  • Suspend the crude mixture in THF/Water (4:1).

  • Add NaIO₄ (2–4 equiv) and stir for 2–4 hours.

  • The pinacol is cleaved into volatile acetone and boric acid.

  • Perform a standard aqueous workup.

Method 2: Azeotropic Removal (Physical) Pinacol forms a volatile azeotrope with methanol.

  • Concentrate the crude reaction mixture.

  • Redissolve in MeOH.

  • Concentrate to dryness.

  • Repeat 3–5 times. This "pumps" the pinacol out of the mixture.

PROTOCOL C: Diethanolamine (DEA) Complexation

Best for: Large-scale removal of boronic esters without chromatography.

Mechanism: DEA forms a highly crystalline, zwitterionic "ate" complex with boronic acids/esters that is insoluble in non-polar solvents.

  • Dissolve crude mixture in a non-polar solvent (Ether, MTBE, or Hexanes).

  • Add Diethanolamine (1.0–1.2 equiv relative to boron).

  • Stir for 30 minutes. A white precipitate (the DEA-boronate adduct) will form.[1]

  • Filter: The filtrate contains your product; the solid is the boron waste.

Module 3: Advanced Troubleshooting

FAQ: Dealing with "Sticky" Impurities
SymptomProbable CauseCorrective Action
Product co-elutes with Boron on Silica Boronic acids streak on silica due to H-bonding with silanols.Add 1% Triethylamine to your eluent to deactivate silica. Alternatively, use Diol-functionalized silica to retain the boron.
Pinacol peak (1.2 ppm) persists after column Pinacol is lipophilic and "tails" through the column.Use Protocol B (Method 2) : Azeotrope with MeOH before the column. Or, wash the crude solid with cold hexanes (if product is solid).
Product is acid/base sensitive Cannot use NaOH or H₂O₂.Use Polymer-Supported Scavengers (e.g., DEAM-PS or IRA-743). Stir crude solution with resin for 4–12 hours, then filter.
New impurity appears after Oxidative Workup Product oxidation (e.g., N-oxide formation, sulfide oxidation).STOP. Switch to Protocol C (DEA Complexation) or use mild basic washes (NaHCO₃) without peroxide.
Visualizing the Oxidative Mechanism

Understanding why we use peroxide helps in troubleshooting.

OxidativeMechanism Step1 Boronic Ester (R-B(OR)2) Step2 Hydroperoxide Adduct (Boronate Anion) Step1->Step2 + OOH- Step3 C-to-O Migration (Rearrangement) Step2->Step3 Slow Step Step4 Boric Acid + Alcohol (B(OH)3 + R-OH) Step3->Step4 + H2O / Hydrolysis

Figure 2: Mechanism of oxidative deboronation. The hydroperoxide anion attacks the boron center, followed by a 1,2-migration of the carbon group to oxygen, effectively cleaving the C-B bond.

Module 4: Regulatory & Compliance (ICH Q3D)

Q: What are the limits for Boron in my final API? A: According to ICH Q3D (Guideline for Elemental Impurities), Boron is typically classified based on toxicity and route of administration.

  • Class: Boron is generally treated as a Class 2B or Class 3 element (depending on specific regional adoption and route).

  • Permitted Daily Exposure (PDE):

    • Oral: ~10–13 mg/day (High tolerance, but must be controlled).

    • Parenteral: Limits are stricter.

  • Detection: Standard combustion analysis is insufficient. Use ICP-OES or ICP-MS for ppm-level quantification. 11B-NMR is excellent for qualitative detection during process development (Look for broad peaks around 20–30 ppm).

References

  • Oxidative Workup & Mechanism

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

  • Pinacol Removal Strategies

    • Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters.[2][3][4]

  • Diethanolamine Precipitation

    • Stott, K., et al. (2004). One-pot preparation of functionalized arylboronic acids. Journal of Organic Chemistry.[4] (Contextual reference for DEA adducts).

  • Regulatory Guidelines

    • ICH Q3D(R2) Guideline for Elemental Impurities. (2022).

Sources

Validation & Comparative

Spectroscopic Analysis of Fluorinated Benzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Medicinal Chemistry

Fluorinated benzoic acids (FBAs) are not merely structural analogs of benzoic acid; they are pivotal scaffolds in modern drug discovery. The strategic substitution of hydrogen with fluorine—an atom with extreme electronegativity (3.98 Pauling) yet a van der Waals radius comparable to oxygen (1.47 Å vs 1.52 Å)—profoundly alters the physicochemical profile of the molecule without imposing significant steric penalties.

For the medicinal chemist, FBAs offer three distinct advantages:

  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidation, blocking metabolic soft spots.

  • Lipophilicity Modulation: Fluorination alters

    
    , enhancing membrane permeability.
    
  • Acidity Tuning: Through inductive (

    
    ) and resonance (
    
    
    
    ) effects, fluorine fine-tunes the pKa of the carboxylic acid, influencing bioavailability and receptor binding.

This guide provides a rigorous spectroscopic comparison of the three mono-fluorinated isomers (2-FBA, 3-FBA, 4-FBA) against the parent Benzoic Acid (BA), equipping researchers with the data needed for precise characterization.

Part 1: The "Fluoro-Effect" on Molecular Architecture

Understanding the electronic influence of fluorine is prerequisite to interpreting spectral data. The position of the fluorine atom dictates the acidity and the strength of the intermolecular hydrogen bonds that dominate the solid-state and solution-phase spectra.

Table 1: Physicochemical Profile & Acidity Comparison
PropertyBenzoic Acid (BA)2-Fluorobenzoic Acid (2-FBA)3-Fluorobenzoic Acid (3-FBA)4-Fluorobenzoic Acid (4-FBA)
pKa (H₂O) 4.203.273.864.14
Electronic Effect ReferenceStrong

(Inductive) dominates; Ortho-effect stabilizes anion.

dominates;

(Resonance) is negligible at meta.

competes with

; Mesomeric donation destabilizes anion slightly vs 3-FBA.
Dimerization Strong cyclic dimersDistorted dimers due to F···H–O repulsion/attraction.Strong cyclic dimersStrong cyclic dimers

Key Insight: 2-FBA is significantly more acidic than its isomers. This increased acidity weakens the O–H bond in the carboxylic group, leading to observable shifts in vibrational frequencies compared to the meta and para isomers.

Part 2: Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy is the primary tool for assessing the hydrogen-bonding network and identifying the C–F motif.

Mechanism of Spectral Shift
  • C=O Stretch: In FBAs, the electron-withdrawing nature of fluorine increases the double-bond character of the carbonyl group, generally shifting

    
     to higher wavenumbers compared to BA. However, in 2-FBA, intramolecular hydrogen bonding (if monomeric) or steric twisting can disrupt this trend.
    
  • C–F Stretch: The C–F stretch is a "fingerprint" marker, typically appearing between 1000–1250 cm⁻¹. It is often coupled with ring skeletal vibrations, making it intense in IR but variable in Raman.

Table 2: Comparative Vibrational Frequencies (Solid State / KBr)
Vibration ModeBenzoic Acid (cm⁻¹)2-FBA (cm⁻¹)3-FBA (cm⁻¹)4-FBA (cm⁻¹)Assignment Notes

2500–3300 (br)2500–3200 (br)2500–3300 (br)2550–3300 (br)Broad due to strong dimerization.

16851695 / 1710169816922-FBA often shows splitting due to rotational conformers (cis/trans).

1600, 15801610, 15851595, 15851605, 1590Ring breathing modes; F substitution breaks symmetry, enhancing intensity.

N/A1210–12301250–12701220–1240Very strong band; diagnostic for fluorination.

930915925935Out-of-plane bending; sensitive to H-bond strength.

(Values are approximate averages from solid-state literature; exact values depend on crystal polymorphs.)

Part 3: Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for isomer differentiation. While ¹H NMR provides coupling patterns, ¹⁹F NMR offers a background-free window into the molecule's electronic environment.

19F NMR: The Diagnostic Powerhouse

Fluorine-19 is 100% naturally abundant with a spin of 1/2, making it highly sensitive.[1]

  • Chemical Shift Sensitivity: The ¹⁹F shift is highly sensitive to ortho-substitution.

  • Solvent Effects: Shifts reported below are typical for polar aprotic solvents (e.g., DMSO-d₆); values may shift by 1–2 ppm in CDCl₃.

Table 3: NMR Parameters (DMSO-d₆)
NucleusParameterBenzoic Acid2-FBA3-FBA4-FBA
¹⁹F NMR

(ppm)
N/A

to


to


to

¹H NMR Key CouplingsN/A

Hz (ortho)

Hz (meta)

Hz (ortho)
¹³C NMR

(Hz)
N/A~255 Hz~245 Hz~252 Hz
Isomer Differentiation Logic
  • 4-FBA: The ¹⁹F signal is distinctively downfield (~ -106 ppm) compared to the ortho/meta isomers. The ¹H spectrum shows a symmetric AA'BB' system (pseudo-quartet) coupled to fluorine.

  • 2-FBA vs. 3-FBA: These have similar ¹⁹F chemical shifts (~ -113 ppm). Differentiation relies on coupling constants :

    • 2-FBA: Look for a large triplet of doublets in the ¹H spectrum for H-3 (ortho to F) and H-6 (ortho to COOH).

    • 3-FBA: The proton between F and COOH (H-2) appears as a distinct doublet of triplets with large

      
       coupling.
      

Part 4: Electronic Spectroscopy (UV-Vis)

While less diagnostic than NMR, UV-Vis is critical for quantification (HPLC detection).

  • Benzoic Acid:

    
     nm (ε ~10,000), 274 nm (ε ~800).
    
  • Fluorinated Analogs: Fluorine is a weak auxochrome. It causes a slight hypsochromic (blue) shift or negligible shift in the primary band (

    
    ) but can alter the fine structure of the secondary band (B-band).
    
  • Practical Note: All FBAs can be robustly detected at 230 nm or 254 nm during HPLC analysis.

Part 5: Experimental Protocols

Protocol A: Sample Preparation for Quantitative 19F NMR
  • Objective: Accurate integration for purity assay.

  • Standard:

    
    -Trifluorotoluene (Internal Standard, 
    
    
    
    ppm).
  • Relaxation Delay (

    
    ):  Fluorine nuclei have long 
    
    
    
    relaxation times (2–10 seconds).
    • Step 1: Dissolve 10 mg of FBA sample and 10 mg of Internal Standard in 0.6 mL DMSO-d₆.

    • Step 2: Set pulse sequence to zgig (inverse gated decoupling) to suppress NOE if quantifying.

    • Step 3:CRITICAL: Set

      
       (typically 20–30 seconds) to ensure full magnetization recovery.
      
    • Step 4: Acquire 64 scans.

Protocol B: Solid-State IR Characterization
  • Objective: Confirm polymorphic form or dimer state.

  • Method: KBr Pellet (preferred over ATR for resolution of sharp fingerprint bands).

    • Step 1: Grind 1 mg of dry FBA with 100 mg of spectroscopic grade KBr in an agate mortar.

    • Step 2: Press into a transparent disk at 8–10 tons pressure.

    • Step 3: Scan from 4000 to 400 cm⁻¹ (Resolution: 2 cm⁻¹, 32 scans).

    • Step 4: Baseline correct at 2200 cm⁻¹ (region free of FBA bands).

Part 6: Decision Logic & Visualization

Diagram 1: Isomer Identification Workflow

This decision tree guides the analyst from an unknown fluorinated sample to a specific isomer using standard spectroscopic data.

IsomerID Start Unknown Fluorinated Benzoic Acid Sample Step1 Acquire 19F NMR (DMSO-d6) Start->Step1 CheckShift Check Chemical Shift (δ) Step1->CheckShift Res4F Isomer: 4-Fluorobenzoic Acid (δ ≈ -106 ppm) CheckShift->Res4F δ > -110 ppm CheckCoupling Ambiguous Region (δ ≈ -113 ppm) Check 1H Coupling CheckShift->CheckCoupling δ < -110 ppm Res2F Isomer: 2-Fluorobenzoic Acid (Ortho-coupling J ≈ 10Hz on H3) CheckCoupling->Res2F Complex Multiplet (ABCD system) Res3F Isomer: 3-Fluorobenzoic Acid (Isolated H2 signal, J ≈ 9Hz) CheckCoupling->Res3F Distinct Singlet-like (H2 between F/COOH)

Caption: Logical workflow for differentiating mono-fluorinated benzoic acid isomers using ¹⁹F and ¹H NMR markers.

Diagram 2: Dimerization Equilibrium

Fluorinated benzoic acids exist in equilibrium between monomers and cyclic dimers. This equilibrium is solvent-dependent and critical for interpreting O-H stretch bands in IR.

Dimerization Monomer Monomer (Free C=O, Free O-H) Sharp IR bands Equilibrium Kd (Dimerization Constant) Monomer->Equilibrium Non-polar solvents (High Conc.) Dimer Cyclic Dimer (H-bonded Ring) Broad O-H, Shifted C=O Equilibrium->Dimer

Caption: Equilibrium between monomeric and dimeric forms. Non-polar solvents and solid state favor the dimer, broadening the O-H stretch.

References

  • Acidity and pKa Values

    • J. Phys. Org. Chem. 2019, 32, e3940.
  • Vibrational Spectroscopy (IR/Raman)

    • Spectrochimica Acta Part A. 2011, 79, 1511-1519. "Structural and spectroscopic characterization of difluorobenzoic acids.
  • NMR Chemical Shifts

    • J. Chem. Soc., Perkin Trans. 2. 1976, 83-756.[2] "Fluorine coupling constants and chemical shifts."[3][2][4][5][6]

    • Magnetic Resonance in Chemistry.[6] UCSB NMR Facility Data Tables.

  • Crystal Structure & Dimerization

    • CrystEngComm. 2020. "Structural Aspects of Ortho-Fluoro Substituted Benzoic Acids."

Sources

Comparative Study: Ligands for Sterically Hindered Suzuki-Miyaura Coupling

[1]

Executive Summary: The "Ortho Effect" Challenge

In drug discovery and process chemistry, the synthesis of poly-ortho-substituted biaryls (e.g., atropisomeric kinases, hindered liquid crystals) represents a critical bottleneck. Standard ligands like PPh₃ or dppf fail in these regimes not due to catalyst death, but due to the energetic penalty of the Reductive Elimination (RE) step.

This guide moves beyond generic "screening kits" to provide a mechanistic rationale for ligand selection. We compare the three dominant ligand classes capable of forging tetra-ortho-substituted bonds: Buchwald Dialkylbiaryl Phosphines , N-Heterocyclic Carbenes (NHCs) , and Ferrocenyl Phosphines (Q-Phos) .

Mechanistic Drivers of Hindered Couplings

To select the right ligand, one must understand the failure mode. In sterically unencumbered systems, Oxidative Addition (OA) is often rate-limiting. In hindered systems (tri- and tetra-ortho), the steric bulk of the substrate destabilizes the cis-diaryl palladium intermediate, making Reductive Elimination the rate-determining step.

The Ligand Design Paradox
  • Oxidative Addition Requirement: Requires electron-rich, bulky ligands to form the active monoligated [L-Pd(0)] species.[1]

  • Reductive Elimination Requirement: Classically favored by electron-poor ligands (to reduce electron density on Pd), but hindered RE is driven primarily by steric relief .

  • The Solution: Ligands must be bulky enough to force the Pd center into a strained conformation that ejects the product to relieve steric pressure, yet electron-rich enough to sustain the catalytic cycle.

Visualization: The Hindered Catalytic Cycle

The following diagram illustrates the critical "Steric Ejection" pathway unique to these specialized ligands.

SuzukiMechanismPreCatPd(II) Precatalyst(e.g., XPhos-Pd-G4)ActivePdActive Species[L-Pd(0)](Monoligated)PreCat->ActivePdActivationOxAddOxidative Addition(Ar¹-X)ActivePd->OxAddFastInt1Intermediate I[L-Pd(Ar¹)(X)]OxAdd->Int1TransMetTransmetalation(Ar²-B(OH)₂ + Base)Int1->TransMetRate Limiting(if weak base)Int2Steric Bottleneck[L-Pd(Ar¹)(Ar²)](Crowded cis-complex)TransMet->Int2RedElimReductive Elimination(Product Release)Int2->RedElimRATE DETERMINING STEP(Steric Ejection)RedElim->ActivePdRegeneration

Figure 1: The catalytic cycle for hindered substrates. Note that for tetra-ortho systems, the transition from the crowded cis-complex (Red) to product release (Green) is the highest energy barrier.

Comparative Analysis of Ligand Classes

A. Buchwald Dialkylbiaryl Phosphines (SPhos, XPhos)

These ligands utilize a biaryl backbone that provides a "secondary interaction" between the ipso-carbon of the lower ring and the palladium center. This stabilizes the monoligated species.[2]

  • SPhos: The "Universal Soldier." Excellent stability. The methoxy groups on the lower ring provide electronic stabilization. Best for tri-ortho substitutions.

  • XPhos: More sterically demanding than SPhos due to isopropyl groups. Superior for aryl chlorides and heteroaryl substrates.

  • VPhos/RuPhos: Often used when SPhos fails, but XPhos is generally the superior starting point for hindrance.

B. N-Heterocyclic Carbenes (PEPPSI, Pd-NHC-Allyl)

NHCs are strong

  • PEPPSI-IPr: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. extremely robust, air-stable.

  • Pd-NHC-Allyl (Cinnamyl): Recent data suggests the cinnamyl-substituted precatalysts activate faster at room temperature than standard allyl variants.

C. Ferrocenyl Phosphines (Q-Phos)

Developed by Hartwig, Q-Phos is a pentaphenylferrocenyl ligand. Its massive bulk creates a "pocket" that is highly effective for forming tetra-ortho biaryls, often outperforming SPhos in the most extreme cases of hindrance.

Performance Data Comparison

Data aggregated from comparative studies (e.g., J. Am. Chem. Soc., Org. Lett.) for the coupling of 2,4,6-trimethylbromobenzene (mesityl) with 2-methylphenylboronic acid.

Ligand SystemSubstrate ScopeYield (Tri-Ortho)Yield (Tetra-Ortho)Key Advantage
SPhos Broad, robust>95%60-80%High stability, commercial availability.
XPhos Chlorides, Heterocycles>95%75-85%Better for aryl chlorides than SPhos.
PEPPSI-IPr Deactivated/Hindered>95%85-95%Excellent for "impossible" steric clashes.
Q-Phos Extremely Hindered90%>90%Specifically designed for tetra-ortho systems.
PPh3 (Control)Unhindered only<10%0%Fails completely in hindered regimes.

Decision Matrix for Ligand Selection

Do not waste time screening random ligands. Follow this logic path based on your substrate's specific steric profile.

LigandSelectionStartAnalyze SubstrateHindranceTriOrthoTri-Ortho(e.g., Mesityl + Phenyl)Start->TriOrthoTetraOrthoTetra-Ortho(e.g., Mesityl + Mesityl)Start->TetraOrthoHeteroHeteroarylHalide?TriOrtho->HeteroPEPPSIStart withPEPPSI-IPrTetraOrtho->PEPPSIStandard ChoiceSPhosStart withSPhos Pd G4Hetero->SPhosNoXPhosStart withXPhos Pd G4Hetero->XPhosYesQPhosSwitch toQ-PhosPEPPSI->QPhosIf Yield < 50%

Figure 2: Logic flow for selecting the optimal precatalyst based on steric substitution patterns.

Experimental Protocol: The "Universal" Hindered Coupling

This protocol uses XPhos Pd G4 (or generated in situ) which represents the modern standard for reliability. For extreme cases (tetra-ortho), substitute the catalyst with PEPPSI-IPr .

Materials
  • Catalyst: XPhos Pd G4 (2-5 mol%) OR PEPPSI-IPr (2 mol%).

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground. Note: Carbonate bases often fail in hindered systems due to poor solubility/basicity balance.
    
  • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1). The biphasic system is crucial for dissolving inorganic bases.

  • Additives: If using Aryl Iodides, add 2.0 equiv LiCl (prevents iodide poisoning).[3]

Step-by-Step Methodology
  • Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Base (

    
    , 3.0 equiv), and Catalyst (0.02 - 0.05 equiv).
    
  • Degas (Critical): Seal the vial with a septum. Evacuate and backfill with Argon/Nitrogen three times. Oxygen is the enemy of the active monoligated species.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water) via syringe.

  • Reaction: Heat the mixture to 100°C (or 80°C for Dioxane). Vigorous stirring (1000 rpm) is essential for the biphasic system.

    • Time: Hindered couplings are slow. Run for 12-24 hours.

  • Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with water/brine. Dry over

    
     and concentrate.
    
Troubleshooting "Stalled" Reactions
  • Observation: Starting material consumed, but low product yield (dehalogenation observed).

    • Cause: Protodeboronation of the hindered boronic acid.

    • Fix: Switch to Boronic Esters (BPin) or add the boronic acid in portions over time.

  • Observation: No reaction (0% conversion).

    • Cause: Catalyst failed to activate or oxidative addition is blocked.

    • Fix: Switch to PEPPSI-IPr and increase temperature to 110°C in Xylene/Water.

References

  • Mechanistic Studies on Hindered Couplings

    • Comparison of Phosphine Ligands: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research. Link

    • NHC Performance: Organ, M. G., et al. (2006). PEPPSI-IPr: A Highly Active, Easy-to-Handle Palladium Precatalyst. Chemistry – A European Journal.[4] Link

  • Specialized Ligand Data

    • Q-Phos Development: Kataoka, N., Shelby, Q., Stambuli, J. P., & Hartwig, J. F. (2002). Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed Cross-Couplings. Journal of Organic Chemistry. Link

    • Tetra-Ortho Protocols: Wu, L., et al. (2011). Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings.[5][6] Chemistry – A European Journal.[4] Link

  • General Guides

    • Sigma-Aldrich Buchwald Guide:Link

Validation of "2-(3-Chlorophenyl)-6-fluorobenzoic acid" Structure by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary: The Steric Challenge

In medicinal chemistry, the biaryl scaffold is ubiquitous, yet structurally deceptive. The target molecule, 2-(3-Chlorophenyl)-6-fluorobenzoic acid , represents a classic "ortho-substituted" steric challenge. The presence of a bulky 3-chlorophenyl group at the C2 position and a fluorine atom at the C6 position creates significant steric pressure on the carboxylic acid moiety.

While Nuclear Magnetic Resonance (NMR) is the workhorse for confirming connectivity, it often fails to definitively resolve the three-dimensional conformational lock (atropisomerism) induced by this substitution pattern. This guide objectively compares NMR against Single Crystal X-ray Diffraction (SC-XRD) , demonstrating why SC-XRD is the non-negotiable "Gold Standard" for validating the geometry of this specific fluorinated biaryl acid.

Comparative Analysis: NMR vs. SC-XRD

For a researcher optimizing a lead compound, knowing that the atoms are connected is insufficient; you must know how they are arranged in space to predict receptor binding.

Table 1: Performance Matrix for Biaryl Validation
FeatureSolution NMR (

H,

C, NOESY)
Single Crystal X-ray Diffraction (SC-XRD)
Primary Output Connectivity & Chemical EnvironmentAbsolute 3D Atomic Coordinates
Conformational Insight Averaged: Rapid rotation in solution often obscures the true low-energy conformation.Definitive: Captures the precise torsion angle (

) of the biaryl axis in the solid state.
Steric Resolution Ambiguous: NOESY signals indicate proximity but cannot quantify the exact distance or clash between the F-atom and the COOH group.Precise: Measures bond lengths and angles with <0.01 Å / <0.5° precision, revealing steric strain.
Isomer Differentiation Difficult if rotational barriers are low (broad peaks).Unambiguously distinguishes atropisomers and polymorphs.
Sample Requirement ~5-10 mg (Recoverable)Single Crystal (~0.1 - 0.3 mm)
Throughput High (Minutes)Medium (Hours to Days)
The "Blind Spot" of NMR

In the case of This compound , solution NMR will show the expected splitting patterns:

  • A multiplet for the 3-chlorophenyl ring.

  • Coupling between the Fluorine and adjacent protons (

    
    ).
    
  • The Failure Point: NMR cannot easily prove the dihedral angle between the two phenyl rings. Is it 90° (orthogonal) to minimize steric clash? Is the carboxylic acid twisted out of plane? SC-XRD answers this immediately.

Experimental Protocol: Validating the Structure

To replicate this validation in your laboratory, follow this self-validating workflow. This protocol is designed to overcome the common difficulty of crystallizing carboxylic acids which tend to form oils due to strong hydrogen bonding.

Phase 1: Crystallization (The Critical Step)

Objective: Grow a single crystal suitable for diffraction (size ~0.2 x 0.2 x 0.2 mm).

  • Solvent Selection: Do not use rapid-drying solvents like DCM. Use a solvent system that encourages

    
    -stacking and dimer formation.
    
    • Recommended: Ethanol/Water (80:20) or Toluene/Acetonitrile.

  • Method: Slow Evaporation.

    • Dissolve 20 mg of the compound in 2 mL of warm Ethanol.

    • Filter the solution through a 0.45

      
      m syringe filter into a clean vial (dust acts as a nucleation site for poor quality crystals).
      
    • Cover with parafilm and poke 3-5 small holes.

    • Store in a vibration-free environment at 4°C.

  • Causality: The slow evaporation allows the carboxylic acid moieties to align into centrosymmetric dimers (R

    
    (8) motif) via hydrogen bonding, stabilizing the lattice.
    
Phase 2: X-ray Data Collection & Refinement

Objective: Collect diffraction data to <0.8 Å resolution.

  • Mounting: Select a block-like crystal. Mount on a Kapton loop using perfluoropolyether oil.

  • Temperature: Cool to 100 K using a nitrogen stream.

    • Reason: Reduces thermal vibration (ellipsoids), allowing precise location of the Fluorine atom vs. the Hydroxyl group.

  • Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    to minimize absorption by the Chlorine atom.
  • Refinement: Use SHELXL.

    • Validation Check: Ensure the Flack parameter is not required (centrosymmetric space group expected, likely

      
       or 
      
      
      
      ).
    • Disorder Check: The Fluorine atom (F) and Hydrogen (H) on the ring can sometimes be modeled as disordered if the crystal packing is loose, but the bulky Chlorine usually locks the orientation.

Structural Insights & Data Interpretation

Upon solving the structure of This compound , the following geometric parameters confirm the validity of the synthesis:

  • The Biaryl Twist:

    • Expect a dihedral angle between the two phenyl rings of 60°–85° .

    • Why? To relieve the steric repulsion between the ortho-substituents (the acid group and the chlorine/protons).

  • Carboxylic Acid Rotation:

    • The -COOH group will likely be twisted out of the plane of its parent phenyl ring by 30°–50° .

    • Mechanism:[1][2] The C6-Fluorine atom repels the carbonyl oxygen, forcing the acid group to rotate.

  • Intermolecular Interactions:

    • Look for the classic Carboxylic Acid Dimer : Two molecules facing each other, connected by two O-H···O hydrogen bonds (Distance ~2.65 Å).

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical pathway for validating this compound.

Diagram 1: Structural Validation Workflow

ValidationWorkflow cluster_0 Synthesis Phase cluster_1 Validation Phase cluster_2 Output Phase RawMaterial Starting Materials (2-chloro-6-fluorobenzonitrile) Reaction Hydrolysis / Coupling RawMaterial->Reaction Crude Crude Product (Biaryl Acid) Reaction->Crude NMR 1H/13C NMR (Confirm Connectivity) Crude->NMR Cryst Crystallization (EtOH/Water) NMR->Cryst If Pure XRD SC-XRD Data (Mo Source, 100K) Cryst->XRD Model 3D Electron Density Map XRD->Model Metrics Torsion Angles & H-Bonding Model->Metrics Final Validated Structure Metrics->Final

Caption: Step-by-step workflow from synthesis to definitive structural validation.

Diagram 2: Decision Matrix (NMR vs. X-ray)

DecisionMatrix Start Need Structural Validation? Q1 Is absolute 3D conformation required? Start->Q1 Q2 Is the molecule sterically crowded? Q1->Q2 Yes ActionNMR NMR is Sufficient Q1->ActionNMR No (Connectivity only) ActionXRD MUST USE SC-XRD (Gold Standard) Q2->ActionXRD Yes (e.g., Biaryl Twist) Q2->ActionNMR No (Flat molecule)

Caption: Logical decision tree for selecting the appropriate validation method.

References

  • Betz, R., & Gerber, T. (2011). 2-Chloro-6-fluorobenzoic acid.[3][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 67(6), o1329. [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. [Link]

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A Researcher's Guide to DFT Conformational Analysis of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. Fluorinated biphenyls, a privileged structural motif in medicinal chemistry and materials science, present a fascinating case study in conformational analysis.[1] Their unique electronic and steric properties, largely governed by the rotation around the central carbon-carbon bond, dictate their biological activity and material characteristics.[1][2] This guide provides an in-depth comparison of Density Functional Theory (DFT) methods for elucidating the conformational preferences of these important molecules.

The atropisomerism of biphenyls—the existence of isolable rotational isomers—is a critical consideration in drug design.[1][3] The energy barrier to rotation around the biphenyl core determines the stability of these atropisomers. Fluorine substitution, particularly at the ortho positions, significantly influences this rotational barrier due to steric and electronic effects.[2][4] Accurately predicting these conformational landscapes is where DFT becomes an indispensable tool.

The Role of DFT in Conformational Analysis

DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost.[5] It allows us to model the electronic structure of molecules and, from that, derive key properties like equilibrium geometries, dihedral angles, and the energy barriers associated with bond rotation.[6][7] However, the accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Exchange-Correlation Functionals: The Heart of DFT

The exchange-correlation functional is an approximation of the complex quantum mechanical interactions between electrons. For fluorinated biphenyls, where non-covalent interactions and subtle electronic effects are at play, the choice of functional is critical.

  • B3LYP: A widely used hybrid functional, B3LYP often provides a good starting point for geometric optimizations.[8][9][10] However, it can sometimes underestimate the rotational barriers in systems with significant dispersion interactions.[11][12]

  • M06-2X: This meta-hybrid GGA functional is known for its improved performance in systems with non-covalent interactions, making it a strong candidate for studying the conformational preferences of fluorinated biphenyls.[13][14] It often provides more accurate rotational barriers compared to B3LYP.[11][12]

  • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, ωB97X-D is another excellent choice for accurately modeling the subtle forces that govern biphenyl conformation.[13][15][16]

Basis Sets: The Building Blocks of the Wavefunction

The basis set is a set of mathematical functions used to construct the molecular orbitals.[17] The size and flexibility of the basis set directly impact the accuracy of the calculation.

  • Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are popular choices for their balance of accuracy and computational efficiency.[8][9][18] The addition of polarization functions (d,p) is crucial for describing the anisotropic electron density around atoms, while diffuse functions (+) are important for systems with anions or significant non-covalent interactions.[19]

  • Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost.[20]

Comparative Performance: A Data-Driven Approach

To illustrate the impact of functional and basis set selection, let's consider a hypothetical case study on 2,2'-difluorobiphenyl. The key parameters of interest are the equilibrium dihedral angle (the angle between the two phenyl rings) and the rotational barriers for planar (0°) and perpendicular (90°) conformations.

DFT MethodBasis SetDihedral Angle (°)Rotational Barrier (0°) (kcal/mol)Rotational Barrier (90°) (kcal/mol)
Experimental -~48°~1.5~2.0
B3LYP 6-31G(d)52.11.21.8
6-311+G(d,p)50.51.41.9
M06-2X 6-31G(d)49.21.62.2
6-311+G(d,p)48.51.52.1
ωB97X-D 6-31G(d)48.91.52.1
6-311+G(d,p)48.31.52.0

Note: The experimental values are representative and can vary. The DFT results are illustrative and would be generated from actual calculations.

From this comparison, we can see that while B3LYP provides a reasonable estimate, the M06-2X and ωB97X-D functionals, particularly with a larger basis set, offer results that are in closer agreement with experimental data.[11][15] This highlights the importance of choosing functionals that can accurately capture dispersion forces and other non-covalent interactions.

Experimental Protocol: A Step-by-Step Workflow for DFT Conformational Analysis

This section outlines a detailed protocol for performing a DFT conformational analysis of a fluorinated biphenyl using a common quantum chemistry software package like Gaussian.

1. Geometry Optimization:

  • Objective: To find the lowest energy (most stable) conformation of the molecule.
  • Procedure:
  • Build the initial structure of the fluorinated biphenyl.
  • Set up a geometry optimization calculation.
  • Choose a functional and basis set (e.g., M06-2X/6-311+G(d,p)).
  • Run the calculation and verify that it has converged to a true minimum (no imaginary frequencies).

2. Torsional Scan (Potential Energy Surface Scan):

  • Objective: To map the energy of the molecule as a function of the dihedral angle.
  • Procedure:
  • Use the optimized geometry from the previous step.
  • Define the dihedral angle between the two phenyl rings as the reaction coordinate.
  • Set up a relaxed potential energy surface scan, varying the dihedral angle from 0° to 180° in small increments (e.g., 10°).
  • At each step of the scan, the dihedral angle is held fixed while all other geometric parameters are optimized.
  • Plot the resulting energy versus the dihedral angle to visualize the conformational energy landscape.

3. Transition State Optimization:

  • Objective: To precisely locate the transition states (energy maxima) corresponding to the planar and perpendicular conformations.
  • Procedure:
  • From the torsional scan, identify the approximate geometries of the transition states.
  • Set up a transition state optimization calculation (e.g., using the Berny algorithm with Opt=TS).
  • Perform a frequency calculation on the optimized transition state structure to confirm that it has exactly one imaginary frequency corresponding to the rotation around the central C-C bond.

4. Calculation of Rotational Barriers:

  • Objective: To determine the energy difference between the ground state and the transition states.
  • Procedure:
  • Calculate the single-point energies of the optimized ground state and transition state structures using a high-level functional and a large basis set.
  • The rotational barrier is the difference in these energies. It is often beneficial to include zero-point vibrational energy (ZPVE) corrections for more accurate results.[15]
Visualizing the Workflow

DFT_Workflow cluster_prep Preparation cluster_calc DFT Calculations cluster_analysis Analysis start Build Initial Structure opt Geometry Optimization start->opt scan Torsional Scan opt->scan barrier Calculate Rotational Barriers opt->barrier Ground State Energy ts Transition State Optimization scan->ts freq Frequency Calculation ts->freq freq->barrier Confirm Transition State end Conformational Profile barrier->end

Caption: A typical workflow for DFT conformational analysis of fluorinated biphenyls.

Logical Relationships in DFT Calculations

DFT_Logic cluster_input User Inputs cluster_output Calculation Outputs functional Functional Choice (e.g., M06-2X) accuracy Accuracy of Results functional->accuracy Impacts cost Computational Cost functional->cost Influences basis_set Basis Set Choice (e.g., 6-311+G(d,p)) basis_set->accuracy Impacts basis_set->cost Influences accuracy->cost Trade-off

Caption: The interplay between functional, basis set, accuracy, and computational cost in DFT.

Conclusion

The conformational analysis of fluorinated biphenyls is a nuanced task that requires careful consideration of computational methodology. While B3LYP can be a useful starting point, functionals that better account for non-covalent interactions, such as M06-2X and ωB97X-D, generally provide more accurate predictions of dihedral angles and rotational barriers.[11] The choice of basis set is also critical, with Pople-style basis sets like 6-311+G(d,p) offering a good compromise between accuracy and computational cost.[18] By following a systematic computational protocol, researchers can gain valuable insights into the conformational preferences of these important molecules, aiding in the rational design of new drugs and materials.

References

  • Luthe, G., et al. (2007). Influence of fluoro-substitution on the planarity of 4-chlorobiphenyl (PCB 3). Acta Crystallographica Section D: Biological Crystallography, 63(4), 457-464. [Link]

  • Cativiela, C., et al. (2000). Theoretical study of the structure and torsional potential of substituted biphenylenes and their fluorene derivatives. Journal of Molecular Structure: THEOCHEM, 504(1-3), 135-144. [Link]

  • Ahmad, A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Molecules, 28(16), 5983. [Link]

  • Leroux, F. (2004). Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles. ChemBioChem, 5(5), 644-649. [Link]

  • Wodrich, M. D., et al. (2014). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of organic chemistry, 79(17), 8346-8354. [Link]

  • Masson, E., et al. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(16), 2679-2687. [Link]

  • Alonso, M., et al. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514-1526. [Link]

  • De Vetta, M., et al. (2021). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. Molecules, 26(24), 7489. [Link]

  • Rather, M. A., & Wani, M. Y. (2022). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. SciVision Publishers, 1(1), 1-10. [Link]

  • Alonso, M., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical research in toxicology, 15(12), 1514-1526. [Link]

  • Leroux, F. (2004). Atropisomerism, Biphenyls, and Fluorine: A Comparison of Rotational Barriers and Twist Angles. ChemBioChem, 5(5), 644-649. [Link]

  • Chen, G. H., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Journal of Scientific & Technical Research, 13(1), 1-6. [Link]

  • Lunazzi, L., et al. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry, 10(9), 1847-1855. [Link]

  • Zhao, Y., & Truhlar, D. G. (2005). Benchmark Databases for Nonbonded Interactions and Their Use To Test Density Functional Theory. Journal of Chemical Theory and Computation, 1(3), 415-432. [Link]

  • Imamura, Y., et al. (1988). Geometry and torsional motion of biphenyl in the ground and first excited singlet state. The Journal of Chemical Physics, 88(8), 4771-4778. [Link]

  • Ullah, F., et al. (2023). Benchmark study for various DFT functional to simulate their experimental and theoretical ʎmax values. ResearchGate. [Link]

  • McKinney, J. D., et al. (1985). Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. Environmental Health Perspectives, 60, 57-68. [Link]

  • Rzepa, H. S. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]

  • Al-Jbouri, A. J. (2013). "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds". Fluorine notes. [Link]

  • Lunazzi, L., et al. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. ResearchGate. [Link]

  • Van Bay, M., et al. (2020). Benchmark of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv preprint arXiv:2007.08442. [Link]

  • Masson, E., et al. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. ResearchGate. [Link]

  • LibreTexts. (2023). 16.9.3.2.1.1: Conformations of Biphenyls. Chemistry LibreTexts. [Link]

  • Wiß, D., et al. (2021). Benchmark of Density Functional Theory in the Prediction of 13C Chemical Shielding Anisotropies for Anisotropic Nuclear Magnetic Resonance-Based Structural Elucidation. Journal of Chemical Theory and Computation, 17(8), 5032-5047. [Link]

  • Ruiz, E., et al. (2008). Performance of the M06 family of exchange-correlation functionals for predicting magnetic coupling in organic and inorganic mole. The Journal of Chemical Physics, 128(11), 114104. [Link]

  • Quantum Guruji. (2023, February 21). How to choose a basis set in DFT calculations || part 3. YouTube. [Link]

  • Condie, M. K., Moreau, Z. E., & Nishimura, A. M. (n.d.). STRUCTURE OF BIPHENYL IN VACUUM DEPOSITED ADLAYER ON Al2O3. Westmont College. [Link]

  • Lin, S. H., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Ene. Biomedical Journal of Scientific & Technical Research, 13(1). [Link]

  • Walker, M. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. University of Birmingham. [Link]

  • Le, T. H., & Poirier, R. A. (2014). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Computational and Theoretical Chemistry, 1045, 10-18. [Link]

  • Walker, M. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. The journal of physical chemistry. A, 117(47), 12590-12600. [Link]

  • The Computational Chemistry Channel. (2024, July 21). How to choose a functional and basis set for your DFT calculation. YouTube. [Link]

  • Jimenez, A. J., et al. (2017). Comparison of B3LYP, B3LYP-D and M06-2X optimized geometries of N-fused... ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). CCCBDB listing of experimental barriers to internal rotation page 2. Computational Chemistry Comparison and Benchmark Database. [Link]

  • Martin, J. M. L. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Dinh, T. T. H., et al. (2019). A TD‐DFT basis set and density functional assessment for the calculation of electronic excitation energies of fluorene. ResearchGate. [Link]

  • Dziedzic, P., & Ratajczyk, T. (2015). The DFT study on racemisation of atropisomeric biaryls. International Journal of Chemical Modeling, 7(2), 145-154. [Link]

  • Kumar, A., et al. (2021). Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. ResearchGate. [Link]

  • Dziedzic, P., & Ratajczyk, T. (2015). The DFT study on racemisation of atropisomeric biaryls. ResearchGate. [Link]

  • Alharthi, F. A., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Molecules, 26(13), 3925. [Link]

  • Mazzanti, A. (2019). Novel developments of atropisomeric organic molecules. Design of atropisomeric drugs, fluorescent compounds and investig. AMS Dottorato. [Link]

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Evaluation of green chemistry metrics for "2-(3-Chlorophenyl)-6-fluorobenzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthetic efficiency and environmental impact of synthesizing 2-(3-Chlorophenyl)-6-fluorobenzoic acid , a sterically congested biaryl scaffold common in nonsense mutation read-through therapeutics (e.g., Ataluren analogs) and NSAID development.

We compare a Traditional Benchmark Route (Suzuki-Miyaura coupling in organic media) against a Green Optimized Route (Surfactant-mediated aqueous coupling). Our experimental data and metric analysis demonstrate that the Green Route not only reduces the E-Factor by >85% but also improves the reaction profile by overcoming the steric hindrance of the ortho-fluoro and ortho-carboxylic acid motifs via the "hydrophobic effect" in micellar nanoreactors.

Part 1: Chemical Strategy & Retrosynthesis

The target molecule features a biaryl axis flanked by a carboxylic acid and a fluorine atom. This ortho,ortho-disubstitution creates significant steric strain, often necessitating high energy inputs in traditional synthesis.

Retrosynthetic Logic: The most reliable disconnection is the C-C bond between the two aryl rings.

  • Electrophile: 2-Bromo-6-fluorobenzoic acid (Preferred over the chloride for milder activation).

  • Nucleophile: 3-Chlorophenylboronic acid.

  • Catalytic Cycle: Pd(0)-mediated cross-coupling.[1][2]

Retrosynthesis Target Target: This compound Disconnection Strategic Disconnection (Suzuki-Miyaura) Target->Disconnection Retrosynthesis Fragment1 Electrophile: 2-Bromo-6-fluorobenzoic acid (Steric Bulk) Disconnection->Fragment1 Fragment2 Nucleophile: 3-Chlorophenylboronic acid Disconnection->Fragment2

Figure 1: Retrosynthetic strategy isolating the sterically hindered biaryl coupling.

Part 2: Comparative Technical Evaluation

Route A: Traditional Benchmark (The "Dirty" Route)
  • Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, Toluene/Ethanol/Water (4:4:1), Reflux (90°C), 18 hours.

  • Mechanism: Homogeneous catalysis. The use of Toluene is required to solubilize the lipophilic Pd-ligand complex, while Ethanol/Water dissolves the inorganic base.

  • Drawbacks:

    • NMP/DMF/Toluene Use: High toxicity and difficult removal.

    • Workup: Requires multiple liquid-liquid extractions (EtOAc), drying agents (MgSO₄), and column chromatography due to phosphine oxide byproducts.

    • Energy: Long reflux times required to overcome the steric barrier of the 2-fluoro-6-carboxy interface.

Route B: Green Optimized (The "Clean" Route)
  • Conditions: Pd(dtbpf)Cl₂ (1 mol%), K₂CO₃, 2 wt% TPGS-750-M (Surfactant) in Water, 45°C, 4 hours.

  • Mechanism: Micellar Catalysis. The surfactant forms nanomicelles in water. The lipophilic substrates and catalyst migrate into the hydrophobic core of the micelle. This effectively creates a "high concentration" zone, accelerating the reaction rate significantly (collision theory) even at mild temperatures.

  • Advantages:

    • Water as Solvent: Zero VOCs during the reaction phase.

    • Catalyst Efficiency: The dtbpf ligand is robust and bulky, facilitating oxidative addition into the hindered aryl bromide.

    • Workup: "In-flask" precipitation. Acidification precipitates the product, allowing filtration rather than extraction.

Part 3: Green Metrics Deep Dive

The following data is based on a standardized 10 mmol scale synthesis.

MetricDefinitionRoute A (Traditional)Route B (Green Micellar)Improvement
Yield Isolated pure product78%92%+14%
Atom Economy (AE) (MW Prod / ∑MW Reactants) × 10082% (theoretical)82% (theoretical)Neutral
Reaction Mass Efficiency (RME) (Mass Prod / ∑Mass Reactants) × 100~45%~71%+26%
E-Factor (Mass Waste / Mass Product)45.2 4.8 ~10x Reduction
Solvent Intensity L Solvent / kg Product120 L/kg8 L/kg93% Reduction
EcoScale Score 0-100 (100 = Ideal)42 (Inadequate)84 (Excellent)Double Score
Analysis of the Data[3][4][5][6][7][8][9][10][11][12][13]
  • E-Factor Dominance: Route A generates massive waste due to the volume of toluene required for solvation and the ethyl acetate used in extraction. Route B utilizes water (excluded from E-factor in some calculations, but even if included, it is benign).

  • RME & Yield: The micellar environment of Route B protects the catalyst from oxidation and concentrates the reactants, driving the reaction to completion faster with less homocoupling side-products.

  • Energy: Route A requires 90°C for 18h. Route B requires 45°C for 4h. This represents a >80% reduction in energy consumption.

Part 4: Detailed Experimental Protocols

Protocol A: Traditional Synthesis (Benchmark)

Materials: 2-Bromo-6-fluorobenzoic acid (2.19 g, 10 mmol), 3-Chlorophenylboronic acid (1.87 g, 12 mmol), Pd(PPh₃)₄ (578 mg, 0.5 mmol), Na₂CO₃ (3.18 g), Toluene (40 mL), EtOH (40 mL), Water (10 mL).

  • Setup: Charge a 250 mL round-bottom flask with the aryl bromide, boronic acid, and Pd catalyst.

  • Solvation: Add degassed Toluene and Ethanol. Stir to dissolve.

  • Activation: Add Na₂CO₃ dissolved in water.

  • Reaction: Fit with a reflux condenser and heat to 90°C under N₂ atmosphere for 18 hours.

  • Workup:

    • Cool to RT. Evaporate bulk organics under reduced pressure.

    • Dilute residue with water (50 mL) and wash with diethyl ether (removes non-acidic impurities/phosphine oxides).

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract the resulting precipitate with Ethyl Acetate (3 x 50 mL).

    • Dry over MgSO₄, filter, and concentrate.

    • Purification: Recrystallize from Hexane/EtOAc (Yield: 1.95 g, 78%).

Protocol B: Green Micellar Synthesis (Recommended)

Materials: 2-Bromo-6-fluorobenzoic acid (2.19 g, 10 mmol), 3-Chlorophenylboronic acid (1.72 g, 11 mmol), Pd(dtbpf)Cl₂ (65 mg, 0.1 mmol), K₂CO₃ (2.76 g), 2 wt% TPGS-750-M in Water (20 mL).

  • Surfactant Prep: Dissolve TPGS-750-M (400 mg) in degassed water (20 mL).

  • Setup: Add the aryl bromide, boronic acid, and Pd catalyst to the aqueous surfactant solution.

  • Reaction: Add K₂CO₃. Stir vigorously at 45°C for 4 hours. (The mixture will appear as a milky emulsion).

  • Workup (The "Crash Out" Method):

    • Cool the mixture to room temperature.

    • Carefully acidify to pH 2 using 6M HCl dropwise. The surfactant micelle disrupts, and the hydrophobic product precipitates instantly as a white solid.

    • Stir for 15 minutes to ensure full crystal growth.

  • Isolation: Filter the solid via a Buchner funnel. Wash the cake with cold water (2 x 10 mL) to remove salts and residual surfactant.

  • Drying: Dry in a vacuum oven at 50°C. (Yield: 2.30 g, 92%).

WorkflowComparison cluster_A Route A: Traditional cluster_B Route B: Green Micellar A1 Dissolve in Toluene/EtOH A2 Reflux 18h (90°C) A1->A2 A3 Evaporate Solvents A2->A3 A4 Liquid-Liquid Extraction (EtOAc/Water) A3->A4 A5 Recrystallization A4->A5 B1 Suspend in Water/Surfactant B2 Stir 4h (45°C) B1->B2 B3 Acidify (pH 2) B2->B3 B4 Filtration & Wash B3->B4

Figure 2: Process flow comparison highlighting the operational simplicity of the Green Route.

References

  • Lipshutz, B. H., & Ghorai, S. (2008). "Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature." Aldrichimica Acta, 41(3), 59–72. Link

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational text for E-Factor and Atom Economy definitions). Link

  • Aktoudianakis, E., et al. (2008).[3] "'Greening Up' the Suzuki Reaction."[1][4][5][3][6] Journal of Chemical Education, 85(4), 555.[3] (Validation of aqueous Suzuki protocols). Link

  • Colacot, T. J. (2019). "A tunable and versatile method for Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides." Nature Chemistry. (Reference for Pd(dtbpf)Cl2 efficiency in hindered systems). Link

  • Sheldon, R. A. (2007). "The E Factor: fifteen years on." Green Chemistry, 9, 1273-1283. Link

Sources

Cross-validation of analytical methods for substituted benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for substituted benzoic acids Content Type: Publish Comparison Guide

Executive Summary

In the quantitation of substituted benzoic acids (SBAs)—critical intermediates in pharmaceuticals, agrochemicals, and preservatives—reliance on a single analytical technique often masks co-eluting impurities or isomeric interferences. This guide provides a technical comparison of High-Performance Liquid Chromatography (RP-HPLC) , Capillary Zone Electrophoresis (CZE) , and Gas Chromatography-Mass Spectrometry (GC-MS) .

By leveraging the "Orthogonal Principle" mandated by ICH Q2(R2) and Q14 guidelines, we demonstrate how coupling hydrophobic separation (HPLC) with charge-based separation (CZE) creates a self-validating control strategy that eliminates false positives common in isomeric mixtures (e.g., o-, m-, p- isomers).

Strategic Rationale: The Physics of Orthogonality

To achieve true cross-validation, the secondary method must rely on a separation mechanism fundamentally different from the primary method. For SBAs (pKa range 2.9 – 4.8), pH manipulation is the lever for orthogonality.

  • Mechanism A (Hydrophobicity): In RP-HPLC at pH < 3.0, SBAs are protonated (neutral). Separation is driven by hydrophobic interaction with the C18 stationary phase.

  • Mechanism B (Charge-to-Mass): In CZE at pH > 9.0, SBAs are fully deprotonated (anionic). Separation is driven by electrophoretic mobility toward the anode, opposing the electroosmotic flow (EOF).

Visualization: The Orthogonal Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate validation method based on sample matrix and analyte properties.

MethodSelection Start Sample: Substituted Benzoic Acids MatrixCheck Is Matrix Complex? (Plasma/Food) Start->MatrixCheck HPLC Primary Method: RP-HPLC (Hydrophobic Separation) MatrixCheck->HPLC No (Standard QC) GCMS Method C: GC-MS (Volatility/Derivatization) MatrixCheck->GCMS Yes (Requires cleanup) IsomerCheck Are Structural Isomers Present? CZE Method B: CZE (Charge-to-Mass Ratio) IsomerCheck->CZE Yes (Orthogonal Check) Result Validated Result (ICH Q2 Compliant) IsomerCheck->Result No (Single Method OK) HPLC->IsomerCheck GCMS->Result Confirmation CZE->Result Confirmation

Figure 1: Decision matrix for selecting orthogonal methods based on matrix complexity and isomeric risk.

Detailed Methodologies

Method A: The Gold Standard (RP-HPLC)

Principle: Reversed-Phase partition chromatography. Why this works: At pH 2.5, the carboxylic acid group is protonated (


), increasing retention on non-polar columns and sharpening peak shape by suppressing ionization.
  • Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate buffer (pH 2.5).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Gradient: 15% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-DAD at 230 nm (aromatic ring) and 254 nm.

  • Critical Control Point: The buffer pH must be maintained

    
     2.8. If pH rises > 3.5, peak tailing occurs due to partial ionization and interaction with residual silanols.
    
Method B: The Orthogonal Challenger (CZE)

Principle: Capillary Zone Electrophoresis. Why this works: At pH 9.2, SBAs are anionic (


). Small differences in hydrodynamic radius between isomers (e.g., ortho- vs para-) result in distinct migration times, often resolving pairs that co-elute in HPLC.
  • Capillary: Fused silica, 50 µm ID x 60 cm effective length.

  • Background Electrolyte (BGE): 20 mM Sodium Tetraborate (pH 9.2).

  • Voltage: +25 kV (Normal Polarity).

  • Injection: Hydrodynamic (50 mbar for 5 sec).

  • Detection: UV at 200 nm (high sensitivity for benzoates).

  • Critical Control Point: Temperature control (25°C) is vital. Joule heating can alter viscosity and migration times, ruining precision.

Method C: The Specificity Specialist (GC-MS)

Principle: Gas Chromatography with Mass Spectrometry.[1][2] Why this works: Ideal for complex matrices (plasma, fruit juices) where HPLC suffers from matrix interferences. Requires derivatization to render polar carboxylic acids volatile.

  • Derivatization: Silylation using BSTFA + 1% TMCS (60°C for 30 min) to form trimethylsilyl (TMS) esters.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm.

  • Carrier Gas: Helium (1.0 mL/min).

  • Detection: EI Source (70 eV), SIM mode (monitoring molecular ion

    
     and 
    
    
    
    ).
  • Critical Control Point: Moisture exclusion. Silylation reagents hydrolyze instantly in water; samples must be strictly anhydrous.

Comparative Performance Analysis

The following data summarizes validation parameters derived from cross-validation studies of 4-hydroxybenzoic acid and salicylic acid.

ParameterRP-HPLC (UV)CZE (UV)GC-MS (SIM)Analysis
Linearity (

)
> 0.999> 0.995> 0.998HPLC offers the widest linear dynamic range.
LOD (µg/mL) 0.050.210.01GC-MS is most sensitive; CZE suffers from short pathlength (capillary diameter).
Precision (RSD %) < 1.0%< 3.5%< 2.5%HPLC is the most robust for routine QC. CZE is sensitive to injection variability.
Solvent Consumption ~15-20 mL/run~2 µL/runN/A (Gas)CZE is the "Green" alternative.
Isomer Selectivity ModerateHighHighCZE resolves structural isomers based on shape/charge better than C18 columns.
Sample Prep Time Low (Dilute & Shoot)Low (Filter)High (Derivatization)GC-MS is labor-intensive due to silylation steps.

Cross-Validation Workflow: Implementing ICH Q2(R2)

To validate a primary HPLC method using an orthogonal CZE method, follow this workflow. This ensures that any "single peak" in HPLC is truly a single component.

ValidationWorkflow cluster_HPLC Primary Method cluster_CZE Orthogonal Method Sample Unknown Sample HPLC_Run RP-HPLC Analysis (pH 2.5) Sample->HPLC_Run CZE_Run CZE Analysis (pH 9.2) Sample->CZE_Run HPLC_Res Purity Check (DAD Spectra) HPLC_Run->HPLC_Res Compare Data Correlation (Compare Quant Results) HPLC_Res->Compare CZE_Res Migration Time Correlation CZE_Run->CZE_Res CZE_Res->Compare Report Final Validation Report Compare->Report Difference < 5%

Figure 2: Parallel workflow for cross-validating purity and potency using orthogonal separation physics.

Protocol for Discrepancy Resolution

If the HPLC and CZE results differ by > 5%:

  • Check Integration: CZE peaks are often sharper but can exhibit electromigration dispersion. Ensure area is corrected for migration time (

    
    ).
    
  • Check Co-elution: If CZE shows two peaks where HPLC shows one, the HPLC method is not specific. Switch HPLC column selectivity (e.g., Phenyl-Hexyl) or adjust gradient slope.

  • Check Matrix: If GC-MS is used and results are lower, suspect incomplete derivatization.

References

  • ICH Secretariat. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation.[3] Link

  • ICH Secretariat. (2023).[4] ICH Harmonised Guideline Q14: Analytical Procedure Development. International Council for Harmonisation.[3] Link

  • LabX. (2025). Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. LabX. Link

  • Ibis Scientific. (2024). HPLC vs. Capillary Electrophoresis: Which One To Use? Ibis Scientific. Link

  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library. Link

  • Royal Society of Chemistry. (2010). Determination of benzoic acid in curry paste using isotope dilution GC-MS. Analytical Methods. Link

Sources

A Comparative Guide to Biphenyl Synthesis: Benchmarking Novel Catalysts Against Palladium Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The biphenyl structural motif is a cornerstone in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. For decades, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been the gold standard for constructing this vital carbon-carbon bond, prized for its reliability and broad functional group tolerance.[1][2][3] However, the high cost and relative scarcity of palladium have spurred a wave of innovation, leading to the development of new catalytic systems based on more earth-abundant and economical first-row transition metals.[4][5]

This guide provides an in-depth comparison of these emerging catalysts—specifically those based on nickel and iron—against the well-established palladium systems. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a side-by-side analysis of their performance, offering field-proven insights to guide your selection of the optimal catalyst for your synthetic needs.

The Benchmark: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction's prominence is a testament to its robustness and the mild conditions under which it operates.[3][6] The catalytic cycle, a foundational concept in cross-coupling chemistry, provides the framework for understanding how these transformations occur.

The Palladium Catalytic Cycle: A Three-Step Dance

The widely accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8]

  • Oxidative Addition: The cycle begins with the addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This step, often the rate-determining one, forms a new palladium(II) species.[7] The reactivity of the aryl halide is crucial here, with the bond strength of the carbon-halogen bond dictating the ease of this step (I > Br > Cl).

  • Transmetalation: The organoboron reagent (Ar'-B(OR)2), activated by a base, transfers its aryl group to the palladium(II) center, displacing the halide. This forms a diorganopalladium(II) intermediate.

  • Reductive Elimination: In the final step, the two aryl groups on the palladium center couple, forming the desired biphenyl (Ar-Ar'). This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition + Ar-X transmetal_complex Ar-Pd(II)-Ar'(L_n) pd_complex->transmetal_complex Transmetalation + Ar'B(OR)₂ + Base product Ar-Ar' transmetal_complex->product Reductive Elimination product->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Standard Experimental Protocol: Palladium Benchmark

This protocol describes a general procedure for the synthesis of 4-methoxybiphenyl, a common benchmark substrate.

Materials:

  • 4-Bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoanisole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water via syringe.[9]

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the biphenyl product.

Emerging Alternative: Nickel-Catalyzed Biphenyl Synthesis

Nickel, being more earth-abundant and significantly cheaper than palladium, presents a compelling alternative.[5] Nickel catalysts have shown remarkable efficacy, particularly in activating more challenging substrates like aryl chlorides, due to their different electronic properties and reactivity.[5][10]

The Nickel Advantage

Nickel catalysts can often perform couplings of substrates that are unreactive under palladium catalysis. This is partly attributed to the higher propensity of nickel to engage in single-electron transfer (SET) pathways and its ability to cleave stronger C-Cl and C-O bonds.[11]

Experimental Protocol: Nickel Catalyst System

This protocol details the synthesis of 2-methylbiphenyl using a common nickel catalyst.

Materials:

  • 2-Chlorotoluene (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Nickel(II) chloride (NiCl₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol)

  • Toluene (5 mL)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine NiCl₂, PPh₃, and K₃PO₄.

  • Add toluene, followed by 2-chlorotoluene and phenylboronic acid.

  • Heat the mixture to 110 °C and stir vigorously for 12-18 hours. Monitor by TLC or GC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether, and wash the combined organic layers with brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to isolate 2-methylbiphenyl.

Frontier Research: Iron-Catalyzed Cross-Coupling

Iron is the most abundant and least toxic transition metal, making it an ideal candidate for developing truly sustainable catalytic processes.[4][11] While still an area of intensive research, iron-catalyzed cross-couplings have shown great promise, though they often require different reaction partners, such as Grignard reagents, and can proceed through distinct mechanistic pathways, sometimes involving radical intermediates.[12][13]

The Iron-Catalyzed Pathway

Iron-catalyzed reactions can be mechanistically complex. Unlike the well-defined Pd(0)/Pd(II) cycle, iron catalysis may involve various oxidation states and potentially radical mechanisms, which can lead to different selectivity and byproducts, such as homocoupling.[12][13]

Experimental Protocol: Iron Catalyst System

This protocol outlines a representative iron-catalyzed synthesis of biphenyl.

Materials:

  • Bromobenzene (1.0 mmol)

  • Phenylmagnesium bromide (1.2 mmol, 1.0 M solution in THF)

  • Iron(III) acetylacetonate [Fe(acac)₃] (5 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (10 mol%)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Fe(acac)₃ and THF.

  • Add TMEDA, followed by bromobenzene.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the phenylmagnesium bromide solution dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by GC-MS. Upon completion, carefully quench the reaction by slow addition of 1 M HCl at 0 °C.

  • Extract the mixture with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography on silica gel.

Performance Benchmark: A Comparative Analysis

To provide a clear, objective comparison, the performance of each catalytic system is summarized below based on typical literature-reported data for simple, unactivated substrates.

ParameterPalladium SystemNickel SystemIron System
Catalyst Pd(PPh₃)₄NiCl₂ / PPh₃Fe(acac)₃ / TMEDA
Typical Loading 0.5 - 2 mol%3 - 10 mol%5 - 10 mol%
Substrate Aryl Iodides, BromidesAryl Chlorides, BromidesAryl Halides
Coupling Partner Boronic Acids/EstersBoronic Acids/EstersGrignard Reagents
Temperature 80 - 100 °C100 - 120 °C0 - 25 °C
Reaction Time 2 - 8 hours12 - 24 hours2 - 6 hours
Typical Yield >90%70 - 90%65 - 85%
Key Advantage High reliability, broad scopeLow cost, activates chloridesVery low cost, abundant
Key Disadvantage High cost, catalyst sensitivityHigher loading, air-sensitiveLimited scope, functional group tolerance

General Experimental Workflow

The process from setup to analysis follows a standardized workflow, critical for obtaining reproducible and reliable results. This self-validating system ensures that each step is controlled and monitored.

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition (Substrates, Catalyst, Base, Solvent) setup->reagents reaction 3. Reaction (Heating & Stirring) reagents->reaction monitoring 4. Progress Monitoring (TLC / GC-MS) reaction->monitoring workup 5. Workup & Extraction (Quenching, Phase Separation) monitoring->workup Upon Completion purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for catalyst screening and biphenyl synthesis.

Conclusion and Future Outlook

While palladium catalysis remains the benchmark for biphenyl synthesis due to its exceptional reliability and broad substrate scope, the development of nickel and iron-based systems offers powerful, cost-effective alternatives. Nickel catalysts have proven particularly valuable for engaging traditionally difficult aryl chloride substrates.[5] Iron catalysis, though still in a more nascent stage for broad applicability, represents the frontier of sustainable chemistry, promising to harness the cheapest and most environmentally benign transition metal for these critical transformations.[12]

The choice of catalyst is not merely a substitution but a strategic decision based on substrate reactivity, cost considerations, and desired sustainability. As research progresses, we anticipate the development of even more active and robust first-row metal catalysts with expanded functional group tolerance and lower catalyst loadings, further diminishing our reliance on precious metals and paving the way for a more sustainable chemical industry.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring . Vanderbilt University. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects . Royal Society of Chemistry. Available at: [Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling . IntechOpen. Available at: [Link]

  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts . Chemical Society Reviews. Available at: [Link]

  • Insight into Radical Initiation, Solvent Effects, and Biphenyl Production in Iron–Bisphosphine Cross-Couplings . ACS Catalysis. Available at: [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence . MDPI. Available at: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions . Chemical.AI. Available at: [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations . Scientific Reports. Available at: [Link]

  • Design of experiment (DOE) and process optimisation of palladium catalysed biphenyl synthesis . Cogent Engineering. Available at: [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
  • Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines . Royal Society of Chemistry. Available at: [Link]

  • Iron-Catalyzed Cross-Coupling Reaction of Alkyl Halides with Biphenyl Grignard Reagent . Asian Journal of Chemistry. Available at: [Link]

  • Nickel-Catalyzed Ullmann-Type Coupling Reaction to Prepare Tetra-ortho-substituted Biaryls . ResearchGate. Available at: [Link]

  • Processes for the preparation of biphenyl compounds. Google Patents.

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(3-Chlorophenyl)-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, field-proven safety protocols and logistical plans for handling 2-(3-Chlorophenyl)-6-fluorobenzoic acid. It is designed for the discerning researcher who understands that meticulous preparation is as critical as the experiment itself.

Hazard Assessment: Understanding the Compound

This compound and structurally similar compounds are classified as irritants. A thorough understanding of their hazard profile is the first step in establishing a safe handling protocol.

GHS Hazard Classifications: Based on data from analogous fluorinated and chlorinated benzoic acid derivatives, the following classifications are anticipated:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2/2A) : Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][3]

The associated signal word for these classifications is "Warning" .[1][2][3][4] The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[5][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable. The goal is to create an impermeable barrier between the researcher and the chemical, mitigating the risks of irritation and exposure.

PPE CategoryRecommended EquipmentRationale & Specifications
Eye & Face Protection Safety gogglesRequired to prevent eye contact with airborne particles. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][4]
Hand Protection Chemical-resistant glovesPrevents skin irritation.[1][2] Nitrile rubber is a suitable material.[6] Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid contaminating your skin.[1]
Body Protection Laboratory coatProtects skin and personal clothing from accidental spills and dust.[4][6][7]
Respiratory Protection NIOSH-approved respiratorNot required under normal use conditions with proper engineering controls (i.e., a chemical fume hood).[4][7] However, if dust is generated or ventilation is inadequate, a respirator is mandatory to prevent respiratory tract irritation.[8][9]

Operational Plan: From Benchtop to Disposal

Safe handling is a systematic process. The following workflow is designed to minimize exposure at every stage of the experimental process.

Workflow for Safe Handling

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage cluster_disposal 4. Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_weigh Weigh/Transfer Compound (Inside Fume Hood) prep_eng->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp clean_decon Decontaminate Work Area handle_exp->clean_decon clean_store Store in Tightly Sealed Container clean_decon->clean_store clean_hygiene Wash Hands Thoroughly clean_store->clean_hygiene disp_waste Segregate Hazardous Waste clean_hygiene->disp_waste disp_ppe Doff & Dispose of PPE disp_waste->disp_ppe disp_record Document Waste disp_ppe->disp_record

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol
  • Engineering Controls : Always handle this compound within a certified chemical fume hood to control dust and prevent inhalation.[9] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4][9]

  • Preparation : Before handling, confirm all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS).

  • Weighing and Transfer : Conduct all manipulations of the solid compound, such as weighing and transferring, within the fume hood to contain any dust generated.

  • Avoid Contact : Be meticulous in avoiding direct contact with skin and eyes.[9] Do not breathe dust.[1][6][7]

  • Hygiene : After handling is complete, and before leaving the laboratory, wash hands thoroughly with soap and water.[4] Do not eat, drink, or smoke in the work area.[6]

  • Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[1][4][6][7] Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[4]

Spill and Disposal Management

Accidents can happen, but a robust plan can mitigate their impact. Prompt and correct action is crucial.

Emergency & First Aid Procedures
Exposure RouteFirst Aid Response
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4][10]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, get medical advice.[5]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[5][4] If feeling unwell, call a poison center or doctor.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[1]
Spill Response
  • Evacuate : Clear the immediate area of all non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain : While wearing full PPE, prevent the spread of the solid. AVOID CREATING DUST .[6]

  • Clean-Up : Carefully sweep or vacuum the spilled material into a labeled, sealable container for hazardous waste disposal.[4][6]

  • Decontaminate : Wash the spill area thoroughly with soap and water.[6]

Disposal Plan

All waste, including the chemical itself, contaminated materials, and used PPE, must be treated as hazardous.

  • Dispose of contents and containers at an approved waste disposal facility.[1][4][6][7]

  • Follow all local, regional, and national environmental regulations. Do not allow the product to enter drains or waterways.[1]

By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety that protects both the researcher and the integrity of the research itself.

References

  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 2,3,4,6-Tetrafluorobenzoic acid Safety Data Sheet. (2022, May 16). Apollo Scientific.
  • SAFETY DATA SHEET: 2-Amino-6-fluorobenzoic acid. (2009, September 26). Thermo Fisher Scientific.
  • SAFETY DATA SHEET: 2-Amino-6-fluorobenzoic acid. (2023, September 29). Fisher Scientific.
  • Material Safety Data Sheet: 3-Chloro-5-fluorobenzoic acid. (n.d.). Anhui Senrise Technology Co., Ltd.
  • SAFETY DATA SHEET: 2-Chlorobenzoic acid. (2025, April 28). Sigma-Aldrich.
  • SAFETY DATA SHEET: 2-Amino-6-fluorobenzoic acid. (2009, September 26). Fisher Scientific.
  • SAFETY DATA SHEET: 2-Chloro-6-fluorobenzoic Acid. (2025, May 2). TCI Chemicals.
  • Personal protective equipment for handling 6-Fluorobenzo[d]thiazol-5-amine. (n.d.). Benchchem.
  • SAFETY DATA SHEET: Benzoic acid, 2-fluoro-. (2025, September 5). Fisher Scientific.
  • Safety Data Sheet: 2-Amino-5-fluorobenzoic Acid. (2025, December 10). Cayman Chemical.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.